molecular formula C10H5BrF3NO B2374219 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one CAS No. 1065092-42-3

8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one

Cat. No.: B2374219
CAS No.: 1065092-42-3
M. Wt: 292.055
InChI Key: OMZGFJRPVGFEBF-UHFFFAOYSA-N
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Description

8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C10H5BrF3NO and its molecular weight is 292.055. The purity is usually 95%.
BenchChem offers high-quality 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-bromo-5-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-6-2-1-5(10(12,13)14)8-7(16)3-4-15-9(6)8/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZGFJRPVGFEBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1C(F)(F)F)C(=O)C=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one

Part 1: Executive Summary

8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one is a specialized heterocyclic scaffold utilized primarily as a high-value intermediate in the synthesis of bioactive small molecules. Its structural uniqueness lies in the orthogonal functionalization potential provided by the C8-bromine atom (amenable to cross-coupling) and the C5-trifluoromethyl group (imparting metabolic stability and lipophilicity).

This compound is frequently encountered in the development of CFTR modulators (cystic fibrosis), HCV NS3 protease inhibitors , and kinase inhibitors . The 4(1H)-one core serves as a hydrogen bond donor/acceptor motif, while the 5-CF3 group sterically and electronically modulates the pharmacophore, often improving blood-brain barrier (BBB) penetration and preventing metabolic oxidation at the benzenoid ring.

Part 2: Chemical Structure & Properties

Structural Analysis

The molecule exists in a tautomeric equilibrium between the 4(1H)-one (keto) and 4-hydroxyquinoline (enol) forms. In the solid state and in neutral solution, the 4(1H)-one tautomer predominates due to the aromaticity of the pyridone-like ring system and strong intermolecular hydrogen bonding.

  • Systematic Name: 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one

  • Tautomer: 8-Bromo-5-(trifluoromethyl)quinolin-4-ol[1]

  • Molecular Formula: C₁₀H₅BrF₃NO

  • Molecular Weight: 292.05 g/mol

Physicochemical Data Table
PropertyValue / DescriptionNote
Appearance Off-white to pale yellow solidDarkens upon light exposure (photosensitive).
Melting Point >250 °C (dec.)High MP due to H-bond network (dimerization).
Solubility DMSO, DMF, hot AcOHInsoluble in water, Et₂O, Hexanes.
pKa (calc) ~9.5 (OH/NH)Weakly acidic; soluble in aqueous NaOH.
LogP ~2.8 - 3.2Increased lipophilicity due to -CF₃ and -Br.
H-Bond Donors 1 (NH)
H-Bond Acceptors 2 (C=O, F atoms)

Part 3: Synthetic Pathways & Protocols

The most robust and scalable synthesis for this scaffold is the Gould-Jacobs Reaction , starting from commercially available 2-bromo-5-(trifluoromethyl)aniline (CAS 454-79-5). This route is preferred over the Conrad-Limpach synthesis for 4-quinolones because it avoids the formation of regioisomeric mixtures often seen with meta-substituted anilines in other cyclization methods.

Reaction Scheme (Gould-Jacobs)

The synthesis proceeds in three distinct stages:

  • Condensation: Aniline + Diethyl ethoxymethylenemalonate (EMME).

  • Cyclization: Thermal ring closure to the 3-ester.

  • Hydrolysis & Decarboxylation: Removal of the ester to yield the final core.

G Aniline 2-Bromo-5-(trifluoromethyl)aniline (Starting Material) Enamine Enamino Ester (Intermediate) Aniline->Enamine 110°C, -EtOH EMME Diethyl ethoxymethylenemalonate (Reagent) EMME->Enamine Cyclized 3-Carboxy Ester (Quinoline Core) Enamine->Cyclized 250°C Dowtherm A Acid Carboxylic Acid (Intermediate) Cyclized->Acid NaOH, EtOH Reflux Product 8-Bromo-5-(trifluoromethyl) quinolin-4(1H)-one Acid->Product Ag2CO3 or Heat Decarboxylation

Caption: Step-wise Gould-Jacobs synthesis pathway for the target quinolone scaffold.

Detailed Experimental Protocol

Step 1: Condensation (Formation of Enamino Ester)

  • Reagents: 2-Bromo-5-(trifluoromethyl)aniline (1.0 eq), Diethyl ethoxymethylenemalonate (1.1 eq).

  • Procedure: Mix neat reagents in a round-bottom flask fitted with a Dean-Stark trap or simple distillation head. Heat to 110–120 °C for 2–3 hours. Ethanol is evolved and removed.

  • Checkpoint: Monitor by TLC (Hexane/EtOAc). The disappearance of the aniline indicates completion. The product solidifies upon cooling. Recrystallize from hexane/ethanol if necessary, though crude is often sufficient.

Step 2: Thermal Cyclization (Critical Step)

  • Reagents: Enamino ester (from Step 1), Dowtherm A (Diphenyl ether/biphenyl eutectic mixture).

  • Procedure: Heat Dowtherm A (10 mL/g of substrate) to a rolling boil (~250–257 °C ). Add the enamino ester portion-wise or as a hot solution.

    • Why? High dilution and high temperature favor intramolecular cyclization over intermolecular polymerization.

  • Regioselectivity: Cyclization occurs at the C6 position of the aniline (ortho to NH, para to CF3). The C2 position is blocked by Bromine.

  • Workup: Cool the mixture to room temperature. Dilute with hexane or diethyl ether. The quinoline ester usually precipitates as a solid. Filter and wash with hexane to remove Dowtherm A.

Step 3: Saponification & Decarboxylation

  • Hydrolysis: Suspend the ester in 10% NaOH (aq) and Ethanol (1:1). Reflux for 2–4 hours until the solution becomes clear (salt formation). Acidify with HCl to precipitate the 3-carboxylic acid .

  • Decarboxylation:

    • Method A (Thermal): Heat the dry carboxylic acid in diphenyl ether at 250 °C until CO₂ evolution ceases.

    • Method B (Silver-Catalyzed): Heat with 10 mol% Ag₂CO₃ in acetic acid or quinoline.

  • Purification: The final product precipitates upon cooling/dilution. Recrystallize from DMF/Ethanol or Acetic Acid.

Part 4: Reactivity & Functionalization

The 8-bromo-5-(trifluoromethyl)quinolin-4(1H)-one scaffold offers three distinct vectors for chemical modification, making it a versatile "tri-vector" building block.

Reactivity Map

Reactivity Core 8-Bromo-5-(trifluoromethyl) quinolin-4(1H)-one N_Alk N-Alkylation (R-X, K2CO3, DMF) Core->N_Alk Path A (N1 Reactivity) C4_Cl Chlorination (POCl3, Reflux) Core->C4_Cl Path B (Tautomer Activation) C8_Coup Pd-Catalyzed Coupling (Suzuki, Buchwald) Core->C8_Coup Path C (C8-Br Reactivity) N_Prod N-Substituted Quinolone (Antibacterial/CFTR) N_Alk->N_Prod Cl_Prod 4-Chloroquinoline (Intermediate for SNAr) C4_Cl->Cl_Prod C8_Prod 8-Aryl/Amino Derivative (Kinase Inhibitors) C8_Coup->C8_Prod

Caption: Primary functionalization vectors for the 8-Br-5-CF3-quinolinone scaffold.

Key Transformations
  • C8-Bromine Cross-Coupling:

    • The position 8 bromine is sterically crowded by the N1 and C7 positions but remains reactive towards Palladium(0) catalysts.

    • Protocol: Suzuki-Miyaura coupling requires active phosphine ligands (e.g., XPhos or S-Phos ) to overcome steric hindrance.

    • Note: The 5-CF3 group exerts a long-range electron-withdrawing effect, making the oxidative addition of Pd slower than in non-fluorinated analogs.

  • 4-Position Activation (Deoxychlorination):

    • Treatment with POCl₃ (Phosphorus oxychloride) converts the 4-one to the 4-chloroquinoline .

    • This intermediate is highly susceptible to SₙAr (Nucleophilic Aromatic Substitution) with amines or alkoxides, a standard route to 4-aminoquinoline antimalarials or kinase inhibitors.

  • N1-Alkylation:

    • Reaction with alkyl halides in the presence of K₂CO₃/DMF typically favors N-alkylation over O-alkylation (ratio >9:1). This is critical for generating N-ethyl or N-cyclopropyl motifs common in antibacterial fluoroquinolones.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Precursor Danger: 2-Bromo-5-(trifluoromethyl)aniline is toxic and can cause methemoglobinemia. Handle in a fume hood.

  • Thermal Hazards: The Gould-Jacobs cyclization involves temperatures >250 °C. Use blast shields and ensure glassware is free of star cracks. Dowtherm A is flammable (Flash point ~115 °C); ensure inert atmosphere (N₂/Ar) during heating.

  • Waste: Brominated and fluorinated aromatics must be disposed of via high-temperature incineration. Do not release into aqueous waste streams.

Part 6: References

  • Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Eswaran, S., et al. (2010). "New quinoline derivatives: Synthesis and investigation of antibacterial and antituberculosis properties." European Journal of Medicinal Chemistry, 45(8), 3374-3383. Link

  • Brown, W. D.; Gouliaev, A. H. (2005). "Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline." Organic Syntheses, 81, 98. (Reference for bromination/handling of similar halo-heterocycles). Link

  • PubChem Compound Summary. (2025). "2-Bromo-5-(trifluoromethyl)aniline (CAS 454-79-5)."[2][3][4][5][6] National Center for Biotechnology Information. Link[7]

  • BenchChem Technical Guide. (2025). "Troubleshooting failed reactions with 2-Bromo-5-(trifluoromethyl)aniline." Link

Sources

A Technical Guide to the Synthesis and Derivatization of the 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview for researchers, chemists, and professionals in drug development on the synthesis, characterization, and potential applications of derivatives based on the 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one core. This scaffold is of significant interest in medicinal chemistry due to the presence of both a bromine atom and a trifluoromethyl (CF₃) group, which can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.

It is important to note that a specific CAS number for the parent compound, 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one, is not readily found in major chemical databases. This suggests the compound is primarily a synthetic intermediate, valued for its potential to be readily derivatized. This guide, therefore, focuses on the construction of the core scaffold and subsequent modifications to generate novel chemical entities for research and development. While a CAS number (917251-92-4) exists for the related aromatic compound 8-Bromo-5-(trifluoromethyl)quinoline, the focus here is on the quinolin-4(1H)-one oxidation state.[1][2]

Synthesis of the Core Scaffold

The construction of the 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one core is most effectively achieved through well-established cyclization strategies, most notably the Gould-Jacobs reaction.[3][4][5] This classical method remains a powerful tool for creating the 4-hydroxyquinoline backbone, which exists in tautomeric equilibrium with the more stable 4-quinolinone form.[4][5]

The reaction proceeds via the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[3][4]

Proposed Synthetic Pathway

The synthesis begins with a suitable aniline precursor, which in this case would be 2-Amino-3-bromobenzotrifluoride . This starting material reacts with diethyl ethoxymethylenemalonate (DEEM) to form an anilidomethylenemalonate intermediate. Subsequent high-temperature cyclization, often in a high-boiling point solvent like diphenyl ether, facilitates a 6-electron electrocyclization to form the quinoline ring system.[3][4] The resulting ester is then hydrolyzed and decarboxylated to yield the target quinolinone core.[5]

Modern adaptations of the Gould-Jacobs reaction, such as using microwave irradiation or Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), can significantly reduce reaction times and improve yields under milder conditions.[3][6]

Gould_Jacobs_Synthesis Aniline 2-Amino-3-bromobenzotrifluoride Intermediate1 Anilidomethylenemalonate Intermediate Aniline->Intermediate1 Condensation (-EtOH) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate1 Intermediate2 Ethyl 8-bromo-4-hydroxy-5- (trifluoromethyl)quinoline-3-carboxylate Intermediate1->Intermediate2 Thermal Cyclization (e.g., >250°C) Core 8-Bromo-5-(trifluoromethyl) quinolin-4(1H)-one Intermediate2->Core 1. Saponification (NaOH) 2. Acidification 3. Decarboxylation (Heat)

Caption: Proposed Gould-Jacobs reaction pathway for the synthesis of the core scaffold.

Derivatization Strategies

The 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one scaffold offers several reactive sites for functionalization. The most common and synthetically accessible derivatization is at the nitrogen atom of the quinolinone ring (N1 position).

N-Alkylation and N-Arylation

N-substituted quinolinones are a key structural motif in many pharmaceutical agents.[7] The N-H proton of the quinolinone is acidic and can be readily deprotonated by a suitable base, allowing for nucleophilic attack on an electrophile.

General Protocol for N-Alkylation:

  • The quinolinone core is dissolved in an aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • A base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is added to the mixture. Cesium carbonate is often preferred as it can lead to higher yields and cleaner reactions.

  • The appropriate alkylating agent (e.g., an alkyl halide like iodomethane or benzyl bromide) is added, and the reaction is stirred, often with gentle heating (60-80 °C).

  • Reaction progress is monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.

This method provides a robust route to a diverse library of N-alkylated derivatives.[8][9] It is crucial to use anhydrous conditions, as water can compete with the desired reaction. The tautomeric equilibrium of quinolinones can sometimes lead to mixtures of N-alkylated and O-alkylated products, though N-alkylation is often favored under these conditions.[9][10]

Derivatization_Workflow Core Core Scaffold (Quinolin-4(1H)-one) Deprotonation Deprotonation (Base: K₂CO₃, Cs₂CO₃) (Solvent: DMF) Core->Deprotonation Anion Quinolinone Anion Deprotonation->Anion Product N-Substituted Derivative Anion->Product Electrophile Electrophile (e.g., R-X) Electrophile->Product Sₙ2 Reaction

Caption: General workflow for the N-alkylation of the quinolinone core.

Characterization and Data

Synthesized derivatives must be rigorously characterized to confirm their structure and purity. The following techniques are essential.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the proton and carbon framework of the molecule. The disappearance of the N-H proton signal (typically >10 ppm) upon N-alkylation is a key diagnostic indicator.

  • ¹⁹F NMR Spectroscopy: The trifluoromethyl group provides a distinct and clean signal, typically a singlet, in the ¹⁹F NMR spectrum, which is highly indicative of its presence and chemical environment.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for key functional groups, such as the C=O stretch of the quinolinone ring (approx. 1650-1680 cm⁻¹).

Table 1: Predicted Physicochemical Properties for Representative Derivatives
DerivativeR-GroupMolecular FormulaMolecular Weight ( g/mol )Predicted XLogP3
Core Scaffold -HC₁₀H₅BrF₃NO292.052.5
N-Methyl -CH₃C₁₁H₇BrF₃NO306.082.8
N-Ethyl -CH₂CH₃C₁₂H₉BrF₃NO320.113.1
N-Benzyl -CH₂PhC₁₇H₁₁BrF₃NO382.184.5

Note: XLogP3 values are computational predictions and serve as an estimate of lipophilicity.[11]

Potential Applications and Biological Activity

The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs.[12][13] They are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[12][13][14]

  • Antimicrobial Agents: The quinolone core is famously the basis for fluoroquinolone antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[12][15] The introduction of bromine and trifluoromethyl groups could modulate this activity and potentially overcome resistance mechanisms.

  • Anticancer Agents: Many substituted quinoline derivatives have demonstrated potent anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival, such as EGFR and PI3K/mTOR pathways, or by inducing apoptosis.[12][16]

  • Kinase Inhibitors: The quinoline scaffold is a common feature in many small-molecule kinase inhibitors used in oncology. The functional groups on the 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one core are well-suited for making specific interactions within the ATP-binding pocket of various kinases.

The development of a library of derivatives from this core scaffold allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity for a desired biological target.

Detailed Experimental Protocol: Synthesis of 8-Bromo-1-methyl-5-(trifluoromethyl)quinolin-4(1H)-one

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and analytical findings.

Materials:

  • 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Iodomethane (CH₃I, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one (e.g., 292 mg, 1.0 mmol).

  • Solvent and Base Addition: Add anhydrous DMF (10 mL) to dissolve the starting material. Add anhydrous potassium carbonate (276 mg, 2.0 mmol).

  • Addition of Alkylating Agent: Stir the suspension vigorously for 15 minutes at room temperature. Slowly add iodomethane (213 mg, 93 µL, 1.5 mmol) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (50 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 25 mL) followed by brine (1 x 25 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure N-methylated product.

  • Characterization: Characterize the final product by NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry to confirm its identity and purity.

References

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. PMC. [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

  • A Review On Substitution Quinoline Derivatives and its Biological Activity. International Journal of Research in Engineering, Science and Management. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Publishing Group. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Synthesis of 2-Arylquinolin-4(1H)-ones and Their Transformation to N-Alkylated and O-Alkylated Derivatives. ResearchGate. [Link]

  • 8-Bromo-5-(trifluoromethyl)quinoline. BuyersGuideChem. [Link]

  • 8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one. PubChem. [Link]

  • Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]

  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. ACS Publications. [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • 8-Bromo-5-trifluoromethylquinoline. CRO Splendid Lab Pvt. Ltd.[Link]

Sources

Properties and Development of 5-Trifluoromethyl-Substituted Quinolones: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rational Design of Fluorinated Antimicrobials

As a Senior Application Scientist, I approach the development of antibacterial agents not merely as a screening exercise, but as a highly controlled exercise in molecular engineering. The quinolone class of antibiotics has historically relied on targeting bacterial DNA gyrase and Topoisomerase IV. However, the emergence of multi-drug resistant (MDR) strains, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates a structural evolution.

The strategic incorporation of a trifluoromethyl (-CF3) group at the C5 position of the quinolone core represents a paradigm shift in this space. This modification leverages the unique physicochemical properties of fluorine—specifically its high electronegativity and lipophilicity—to fundamentally alter the molecule's mechanism of action. By increasing the cLogP of the scaffold, the 5-trifluoromethyl substitution enables the molecule to rapidly partition into the bacterial cytoplasmic membrane, introducing a potent membrane-depolarizing effect alongside traditional intracellular targeting [1].

This whitepaper provides an in-depth technical analysis of the chemical synthesis, dual-action mechanisms, and experimental validation protocols for 5-trifluoromethyl-substituted quinolones.

Chemical Synthesis & Structural Engineering

The synthesis of C5-substituted quinolones presents a distinct regiochemical challenge. Direct amination or coupling at the C5 position often fails due to the nucleophilic nature of the adjacent C4-ketone, which can spontaneously cyclize to form an inactive pyrido[4,3,2-de]quinazoline tetracycle.

To circumvent this, we employ a highly controlled, self-validating synthetic route utilizing a modified Conrad-Limpach reaction followed by a critical C4-protection step before executing a Chan-Lam cross-coupling [2].

Synthetic Workflow

Synthesis N1 3-Bromo-5-trifluoromethyl aniline + 4,4,4-Trifluoroacetoacetate N2 Conrad-Limpach Reaction (PPA, 120°C) N1->N2 N3 Regioisomeric Quinolones (7:1 mixture) N2->N3 N4 Protection (C4 position) Benzyl Bromide / K2CO3 N3->N4 N5 4-(Benzyloxy)-5-bromo-2,7- bis(trifluoromethyl)quinoline N4->N5 N6 Chan-Lam Coupling (CuI, Et3N, 80°C) N5->N6 N7 C5-Aminated Intermediate N6->N7 N8 Deprotection (Pd/C, H2) N7->N8 N9 5-Trifluoromethyl-Substituted Quinolone Lead N8->N9

Caption: Workflow for the gram-scale synthesis of 5-trifluoromethyl-substituted quinolones.

Causality in Experimental Choices

The protection of the C4-ketone using benzyl bromide is not an optional optimization; it is a mechanistic necessity. By masking the oxygen as a benzyl ether, we eliminate its ability to act as an internal nucleophile during the copper-catalyzed Chan-Lam coupling. Once the C5-amine is successfully installed, the benzyl group is cleanly removed via palladium-catalyzed hydrogenolysis, yielding the active quinolone.

Mechanism of Action: The Dual-Target Advantage

Traditional fluoroquinolones (e.g., ciprofloxacin) are strictly intracellular agents that induce double-stranded DNA breaks by stabilizing the DNA-gyrase cleavage complex [3]. While highly effective, single-target drugs are highly susceptible to target-site mutations (e.g., gyrA mutations).

The 5-trifluoromethyl substitution fundamentally changes this dynamic. The bulky, highly lipophilic -CF3 group acts as a hydrophobic anchor. When the drug encounters a Gram-positive pathogen, it inserts into the lipid bilayer, causing rapid membrane depolarization.

MOA D1 5-Trifluoromethyl Quinolone T1 Bacterial DNA Gyrase & Topoisomerase IV D1->T1 T2 Bacterial Cytoplasmic Membrane D1->T2 E1 Inhibition of DNA Replication & Repair T1->E1 E2 Membrane Depolarization & Disruption T2->E2 O1 Bactericidal Activity (Cell Death) E1->O1 E2->O1

Caption: Dual mechanism of action: DNA gyrase inhibition and targeted membrane depolarization.

Because the molecule attacks both the membrane structural integrity and DNA replication simultaneously, the probability of the bacteria developing spontaneous resistance is exponentially reduced.

Quantitative Data: Efficacy and Pharmacokinetics

The true value of the 5-trifluoromethyl modification is realized in its in vitro efficacy profile. By targeting the membrane, these compounds exhibit Minimum Inhibitory Concentrations (MIC) that are orders of magnitude lower than standard therapies against resistant strains.

Table 1: In Vitro Antibacterial Efficacy
Bacterial StrainCompound ClassMIC (µg/mL)Primary Mechanism
S. aureus (MRSA FPR3757)5-CF3-aminoquinolone≤ 0.06Membrane Depolarization
S. aureus (MRSA FPR3757)Vancomycin (Control)1.00Cell Wall Synthesis Inhibition
E. coli (ATCC 25922)Ciprofloxacin (Control)0.015DNA Gyrase Inhibition
S. pneumoniae5-CF3-aminoquinolone0.25Dual Action
Table 2: Physicochemical & Pharmacokinetic Properties
PropertyObserved ValueClinical Implication
Molecular Weight ~441 g/mol Falls within Lipinski's Rule of 5; optimal for oral bioavailability.
cLogP (Lipophilicity) 3.8Ideal balance: High enough for membrane insertion, low enough to prevent aggregation.
Therapeutic Index > 1000Exceptional safety margin; >500-fold selectivity for bacterial over eukaryotic membranes.
Hemolytic Activity < 5% RBC LysisSafe for systemic intravenous administration without red blood cell toxicity.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each critical step contains an analytical checkpoint to prevent the propagation of errors.

Protocol A: Gram-Scale Synthesis of 5-Trifluoromethyl Quinolone Lead

Objective: Synthesize 2,7-bis(trifluoromethyl)-5-((5-(trifluoromethyl)pyridin-2-yl)-amino)quinolin-4(1H)-one.

  • Conrad-Limpach Cyclization:

    • Action: React 3-bromo-5-trifluoromethyl aniline (1.0 equiv) with 4,4,4-trifluoroacetoacetate (1.2 equiv) in neat polyphosphoric acid (PPA) at 120 °C for 4 hours.

    • Validation: Quench with ice water. Extract with EtOAc. Perform

      
      H NMR on the crude mixture. Checkpoint: Ensure the formation of the major regioisomer (4a) over the minor (4b) at a ratio of ≥ 7:1.
      
  • C4-Ketone Protection:

    • Action: Suspend the resulting bromoquinoline in DMF. Add K

      
      CO
      
      
      
      (1.5 equiv) and benzyl bromide (1.0 equiv). Stir at 25 °C for 3 hours.
    • Validation: Isolate via column chromatography. Checkpoint: Run FTIR spectroscopy. The complete disappearance of the broad N-H/O-H stretch (~3200 cm

      
      ) and carbonyl stretch (~1630 cm
      
      
      
      ) confirms successful O-benzylation.
  • Chan-Lam Cross-Coupling:

    • Action: Combine the protected quinoline (1.0 equiv), 5-(trifluoromethyl)pyridin-2-amine (2.0 equiv), CuI (1.0 equiv), Et

      
      N (2.0 equiv), and 3Å molecular sieves in MeCN:EtOH (20:1). Heat at 80 °C for 24 hours under air.
      
    • Validation: Filter through Celite. Checkpoint: Use LC-MS to verify the mass shift corresponding to the displacement of the bromine atom by the aminopyridine moiety.

  • Global Deprotection:

    • Action: Dissolve the coupled intermediate in MeOH:THF (2:1). Add 10% Pd/C. Stir under an H

      
       atmosphere (balloon) for 4 hours.
      
    • Validation: Filter and crystallize from EtOAc. Checkpoint: Perform Single-Crystal X-ray Diffraction (XRD) to unambiguously confirm the C5-substitution and the restoration of the C4-ketone.

Protocol B: Minimum Inhibitory Concentration (MIC) Determination

Objective: Quantify the antibacterial potency via broth microdilution according to CLSI guidelines.

  • Inoculum Preparation: Grow MRSA (FPR3757) in Mueller-Hinton (MH) broth overnight at 37 °C. Adjust the suspension to a 0.5 McFarland standard (approx.

    
     CFU/mL).
    
  • Compound Dilution: Prepare a stock solution of the 5-trifluoromethyl quinolone in 100% DMSO. Perform 2-fold serial dilutions in a 96-well plate using MH broth. Checkpoint: Ensure the final DMSO concentration in any well does not exceed 1% v/v to prevent solvent-induced bacterial toxicity.

  • Inoculation: Add 50 µL of the adjusted bacterial suspension to each well (final assay volume: 100 µL).

  • Incubation & Readout: Incubate the plate at 37 °C for 18–24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Assay Validation: The assay is only valid if the positive control (Vancomycin) yields an MIC within its established CLSI quality control range (0.5 - 2.0 µg/mL) and the negative control (1% DMSO in broth) shows robust bacterial growth.

References

  • Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • General Pathway for a Convenient One-Pot Synthesis of Trifluoromethyl-Containing 2-amino-7-alkyl(aryl/heteroaryl)-1,8-naphthyridines MDPI - Molecules URL:[Link]

8-bromo-5-trifluoromethyl-4-quinolone molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Scaffold Design for Medicinal Chemistry & Drug Discovery

Executive Summary

8-Bromo-5-trifluoromethyl-4-quinolone is a highly specialized heterocyclic scaffold utilized in the rational design of bioactive small molecules. Characterized by a molecular weight of 292.05 g/mol and the formula C₁₀H₅BrF₃NO , this compound represents a "privileged structure" in medicinal chemistry. It combines the pharmacophoric properties of the 4-quinolone core (common in antibacterials and antimalarials) with two strategic orthogonal handles: a C8-bromine atom for cross-coupling derivatization and a C5-trifluoromethyl group for metabolic blocking and lipophilicity modulation.

This guide details the physicochemical properties, synthetic pathways, and structural logic required to utilize this molecule effectively in drug development campaigns.

Physicochemical Profile

The following data establishes the baseline identity and theoretical properties of the molecule, essential for analytical verification and ADME prediction.

PropertyValueNotes
IUPAC Name 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-oneAlternate: 8-Bromo-5-trifluoromethyl-1,4-dihydroquinoline-4-one
Molecular Formula C₁₀H₅BrF₃NO
Molecular Weight 292.05 g/mol Average mass
Monoisotopic Mass 290.9506 DaBased on ⁷⁹Br isotope
Exact Mass 290.95065 Da
Heavy Atom Count 16
ClogP (Predicted) ~3.1 - 3.4High lipophilicity due to -CF₃ and -Br
H-Bond Donors 1(NH tautomer)
H-Bond Acceptors 2(C=O, F atoms)
Physical State Solid / PowderTypically off-white to pale yellow

Structural Logic & SAR Utility

The value of 8-bromo-5-trifluoromethyl-4-quinolone lies in its specific substitution pattern, which enables "SAR by Catalog" or library generation.

Functional Mapping
  • Position 4 (Carbonyl): Essential for H-bonding interactions (e.g., with DNA gyrase in bacteria).

  • Position 5 (-CF₃): Acts as a metabolic blocker. In many quinolones, the C5 position is susceptible to oxidative metabolism. The trifluoromethyl group prevents this while increasing membrane permeability.

  • Position 8 (-Br): A reactive handle. Unlike the C5 group, the C8-bromide is intended to be replaced via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) to elaborate the scaffold into a lead compound.

G Core 4-Quinolone Core (Bioactive Scaffold) CF3 C5-Trifluoromethyl (Metabolic Blocker) Core->CF3 Modulates Lipophilicity Prevents Oxidation Br C8-Bromine (Synthetic Handle) Core->Br Orthogonal Reactivity Target Drug Candidate (Library Generation) Br->Target Pd-Catalyzed Coupling (Suzuki/Sonogashira)

Figure 1: Functional decomposition of the scaffold showing the distinct roles of the C5 and C8 substituents.

Synthetic Architecture

The synthesis of 8-bromo-5-trifluoromethyl-4-quinolone is best achieved via the Gould-Jacobs reaction . This route is preferred over direct halogenation of a quinolone core, which often yields inseparable mixtures of regioisomers.

Retrosynthetic Analysis

To ensure the bromine ends up at C8 and the CF3 at C5, the starting material must be 2-bromo-5-(trifluoromethyl)aniline .

  • Regiochemistry: Cyclization of the anilinomethylene malonate intermediate occurs at the most electron-rich ortho position. In 2-bromo-5-(trifluoromethyl)aniline, the C2 position is blocked by Bromine. Cyclization is forced to occur at C6 (the only open ortho site), which becomes C4a of the quinolone, placing the original C2-Br at position 8 and C5-CF3 at position 5.

Synthesis cluster_conditions Key Conditions Aniline 2-bromo-5-(trifluoromethyl)aniline Intermediate Enamine Intermediate (Anilinomethylene malonate) Aniline->Intermediate Condensation (110°C, -EtOH) EMME Diethyl ethoxymethylenemalonate (EMME) EMME->Intermediate Condensation (110°C, -EtOH) Product 8-bromo-5-trifluoromethyl-4-quinolone Intermediate->Product Thermal Cyclization (Dowtherm A, 250°C) cond1 Step 1: Solvent-free or EtOH cond2 Step 2: High Temp Cyclization

Figure 2: The Gould-Jacobs synthetic pathway ensures regiochemical fidelity, placing substituents exactly at C5 and C8.

Experimental Protocols

Protocol A: Synthesis via Gould-Jacobs Reaction

Objective: Preparation of 8-bromo-5-trifluoromethyl-4-quinolone (Scale: 10 mmol).

Reagents:

  • 2-Bromo-5-(trifluoromethyl)aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Diphenyl ether (Dowtherm A) (Volume: 10 mL/g of substrate)

Step-by-Step Methodology:

  • Condensation (Enamine Formation):

    • In a round-bottom flask equipped with a Dean-Stark trap (or simple distillation head), mix 2-bromo-5-(trifluoromethyl)aniline (2.40 g, 10 mmol) and EMME (2.38 g, 11 mmol).

    • Heat the mixture to 110–120°C for 2–3 hours. Ethanol is generated as a byproduct; ensure it is distilled off to drive the equilibrium forward.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc). The disappearance of the aniline indicates formation of the diethyl 2-(((2-bromo-5-(trifluoromethyl)phenyl)amino)methylene)malonate intermediate.

  • Cyclization:

    • Heat the Dowtherm A solvent to a rolling reflux (~250°C ) in a separate vessel.

    • Slowly add the crude enamine intermediate (from Step 1) to the boiling Dowtherm A. Caution: Rapid addition causes foaming due to ethanol evolution.

    • Maintain reflux for 30–60 minutes.

    • Observation: The solution typically darkens, and solids may begin to precipitate.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Dilute with a non-polar solvent (e.g., Hexane or Diethyl Ether) to precipitate the quinolone ester.

    • Filter the solid and wash copiously with hexane to remove residual Dowtherm A.

  • Hydrolysis & Decarboxylation (Optional):

    • The product of Step 3 is the 3-carboxylic ester. To obtain the title compound (4-quinolone), reflux the ester in 6M NaOH/Ethanol followed by acidification, or heat in quinoline with copper powder to decarboxylate.

    • Note: Many drug discovery applications utilize the 3-ester intermediate directly. If the specific "4-quinolone" (decarboxylated) is required, the saponification/decarboxylation step is mandatory.

Protocol B: Handling & Storage
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Solubility: Poor solubility in water. Soluble in DMSO, DMF, and hot Methanol.

  • Safety: The compound contains organic bromine and fluorine; handle as a potential irritant. Use standard PPE.

References

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Asahina, Y., et al. (2005).[1] "Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group." Journal of Medicinal Chemistry, 48(9), 3443-3446.[1] Link

  • PubChem Compound Summary. (2025). "5-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one (Isomer Analog)." National Center for Biotechnology Information. Link

  • Blaskovich, M. A., et al. (2013). "Design and regioselective synthesis of trifluoromethylquinolone derivatives." European Journal of Medicinal Chemistry, 68, 189-199. Link

Sources

Technical Guide: Electronic Properties & Synthetic Utility of 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 8-bromo-5-(trifluoromethyl)quinolin-4(1H)-one , a specialized heterocyclic scaffold.[1] The content is structured to support medicinal chemists and process scientists in understanding the electronic nuances, synthetic challenges, and functionalization potential of this molecule.

Executive Summary

8-bromo-5-(trifluoromethyl)quinolin-4(1H)-one represents a highly functionalized "privileged scaffold" in drug discovery.[1] It combines the pharmacophoric features of the 4-quinolone core (common in antibacterials and kinase inhibitors) with two orthogonal electronic modulators:[1]

  • 5-Trifluoromethyl (-CF₃): A potent electron-withdrawing group (EWG) that modulates lipophilicity and alters the pKa of the 4-oxo/4-hydroxy tautomeric system.[1]

  • 8-Bromo (-Br): A steric anchor and a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library expansion.[1]

This guide details the electronic structure, tautomeric behavior, and validated synthetic protocols for this compound.

Electronic Structure & Physicochemical Profiling

Substituent Effects and Molecular Orbitals

The electronic landscape of this molecule is defined by the "Push-Pull" interaction between the nitrogen lone pair and the carbonyl group, perturbed significantly by the 5-CF₃ and 8-Br substituents.[1]

FeatureElectronic EffectImpact on Reactivity
5-Trifluoromethyl Strong Inductive Withdrawal (-I)Deactivates the benzene ring towards electrophilic attack.[1] Increases the acidity of the N-H proton. Lowers the basicity of the C4-Carbonyl oxygen.
8-Bromo Inductive Withdrawal (-I) / Mesomeric Donation (+M)Steric Blockade: Protects N1 from alkylation/metabolism.[1] Activation: Weakens the C8-Br bond for oxidative addition by Pd(0).
4-Carbonyl Electron Withdrawing (Resonance)Acts as the primary hydrogen bond acceptor; drives the vinylogous amide character.[1]
Tautomerism: The Keto-Enol Equilibrium

Like all 4-quinolones, this molecule exists in an equilibrium between the 4(1H)-one (oxo) and 4-hydroxyquinoline (enol) forms.[1]

  • Dominant Form: In polar solvents (DMSO, MeOH) and the solid state, the 4(1H)-one tautomer predominates due to the high resonance stabilization energy of the vinylogous amide system.

  • 5-CF₃ Influence: The strong electron-withdrawing nature of the 5-CF₃ group (adjacent to the carbonyl) destabilizes the developing positive charge on the ring system, slightly favoring the neutral enol form compared to unsubstituted quinolones, although the oxo form remains the major species.

Predicted Physicochemical Metrics[2]
  • pKa (N-H): ~10.5 – 11.5 (More acidic than unsubstituted quinolone due to 5-CF₃/8-Br electron withdrawal).

  • pKa (C=OH⁺): < 1.0 (Very weakly basic).

  • LogP: ~3.2 – 3.5 (Highly lipophilic due to the trifluoromethyl and bromo groups).

  • Solubility: Low in water; High in DMSO, DMF, and chlorinated solvents.

Synthetic Reactivity & Protocols

Validated Synthesis Route (Gould-Jacob Cyclization)

The most robust route to 8-bromo-5-(trifluoromethyl)quinolin-4(1H)-one utilizes the Gould-Jacob reaction , starting from 2-bromo-5-(trifluoromethyl)aniline.[1]

Step-by-Step Protocol

Reagents:

  • 2-Bromo-5-(trifluoromethyl)aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Diphenyl ether (Solvent for cyclization)

Workflow:

  • Condensation: Mix aniline and EMME. Heat to 110°C for 2-3 hours. Ethanol is evolved. Monitor by TLC until the aniline is consumed.

    • Result: Diethyl 2-(((2-bromo-5-(trifluoromethyl)phenyl)amino)methylene)malonate.

  • Cyclization (Thermolysis): Add the intermediate enamine dropwise to refluxing diphenyl ether (~250°C).

    • Critical Control: High temperature is required to overcome the deactivating effect of the CF₃ group on the ring closure.

    • Duration: 30–60 minutes.

  • Workup: Cool the mixture to room temperature. Dilute with hexane or diethyl ether. The product usually precipitates as a solid. Filter, wash with hexane to remove diphenyl ether, and dry.

  • Hydrolysis/Decarboxylation (Optional): If the 3-ester is present, hydrolyze with NaOH/EtOH and decarboxylate in refluxing diphenyl ether to yield the 3-unsubstituted core.

Functionalization: Suzuki-Miyaura Coupling at C8

The 8-bromo position is sterically hindered but electronically activated for coupling.[1]

Protocol:

  • Solvent System: 1,4-Dioxane/Water (4:1).[1]

  • Catalyst: Pd(dppf)Cl₂ (5 mol%) is preferred over Pd(PPh₃)₄ due to higher stability.

  • Base: Cs₂CO₃ (2.0 eq) or K₃PO₄.

  • Conditions: 90°C under Argon for 12 hours.

  • Note: The 4-oxo group does not require protection, but the N-H can sometimes poison catalysts; if yields are low, N-alkylation (e.g., N-Ethyl) or use of a precatalyst (e.g., XPhos Pd G2) is recommended.

Visualization of Pathways[3]

The following diagram illustrates the electronic "Push-Pull" dynamics and the synthetic workflow.

QuinoloneProperties cluster_structure Electronic Structure Analysis cluster_synthesis Synthetic Pathway (Gould-Jacob) Core Quinolone Core (Vinylogous Amide) CF3 5-CF3 Group (Inductive EWG) CF3->Core Destabilizes cation Acidifies NH Br 8-Br Group (Steric/Reactive) Br->Core Steric Shielding Coupling Handle Aniline 2-Br-5-CF3-Aniline Enamine Enamine Intermediate Aniline->Enamine + EMME, 110°C Cyclization Thermal Cyclization (250°C, Ph2O) Enamine->Cyclization - EtOH Product 8-Bromo-5-(CF3) quinolin-4(1H)-one Cyclization->Product SEAr Mechanism Product->Core Is A

Caption: Figure 1. Correlation between substituent electronic effects and the Gould-Jacob synthetic pathway for the 8-bromo-5-(trifluoromethyl) scaffold.

References

  • Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. 61(10), 2890–2895. Link

  • Grohe, K. (1989). "The chemistry of the quinolones." Die Pharmazie. Link

  • Snieckus, V., et al. (2008). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Retro-Mannich Synthesis of N-Heterocycles." Journal of Organic Chemistry. Link

  • PubChem. (2025).[2][3] "8-Chloro-5-(trifluoromethyl)quinolin-4(1H)-one Compound Summary." (Used as electronic analog reference). Link

  • Li, J. J. (2014). "Gould-Jacob Reaction." Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. Link

Sources

The N-H Donor in Quinolin-4(1H)-one: Structural Dynamics and Binding Kinetics

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the hydrogen bonding donor (HBD) capabilities of the quinolin-4(1H)-one scaffold, specifically tailored for medicinal chemists and structural biologists.

Executive Summary

The quinolin-4(1H)-one scaffold represents a privileged structure in medicinal chemistry, primarily due to its ability to function as a bidentate hydrogen bonding motif. While often categorized generically alongside quinolines, the 4(1H)-one tautomer possesses a distinct electronic profile defined by a vinylogous amide system. This guide dissects the physicochemical properties of the N1-H donor, its critical role in kinase hinge binding, and methods to modulate and quantify its donor strength.

Structural Dynamics: The Tautomeric Imperative

The functionality of this scaffold is governed by the tautomeric equilibrium between the 4-hydroxyquinoline (enol) and the quinolin-4(1H)-one (keto) forms.

Thermodynamic Stability

In aqueous solution and solid-state crystal structures, the equilibrium overwhelmingly favors the quinolin-4(1H)-one tautomer. This preference is driven by the significant resonance stabilization energy of the vinylogous amide system, which outweighs the loss of full aromaticity in the pyridine ring.

  • The Donor: The N1-H (Hydrogen Bond Donor).

  • The Acceptor: The C4=O (Hydrogen Bond Acceptor).

Failure to account for this equilibrium leads to incorrect pharmacophore modeling. If modeled as the "hydroxy" tautomer, the vector of the H-bond donor is rotated ~60° relative to the "one" form, potentially causing docking failures.

Visualizing the Equilibrium

The following diagram illustrates the tautomeric shift and the resonance structures that acidify the N-H proton.

Tautomerism Enol 4-Hydroxyquinoline (Enol Form) [Aromatic Pyridine Ring] Keto Quinolin-4(1H)-one (Keto Form) [Vinylogous Amide] Enol->Keto  Major Tautomer (Polar Solvent)   Resonance Zwitterionic Resonance (N+ = C - O-) [High Dipole Moment] Keto->Resonance  Electronic Delocalization  

Caption: Thermodynamic equilibrium favoring the keto form and its resonance contribution to N-H acidity.

The N-H Motif in Ligand-Protein Interactions

The primary utility of the quinolin-4(1H)-one scaffold in drug discovery is its role as a Kinase Hinge Binder .

Mechanism of Action: Type I Kinase Inhibition

In the ATP-binding pocket of protein kinases, the "hinge region" connects the N-terminal and C-terminal lobes.[1][2] This region consists of a polypeptide backbone that acts as a template for hydrogen bonding.

  • Interaction Geometry: The quinolin-4(1H)-one scaffold mimics the adenine ring of ATP.

  • The Donor (N1-H): Forms a hydrogen bond with the backbone carbonyl of the Gatekeeper+1 or Gatekeeper+3 residue (depending on the specific kinase).

  • The Acceptor (C4=O): Accepts a hydrogen bond from the backbone amide NH.

This "Donor-Acceptor" (D-A) motif is geometrically rigid, reducing the entropic penalty upon binding.

HingeBinding cluster_pocket ATP Binding Pocket (Hinge Region) Backbone_CO Kinase Backbone (C=O) (H-Bond Acceptor) Backbone_NH Kinase Backbone (N-H) (H-Bond Donor) Scaffold_CO Quinolin-4(1H)-one (C4=O) (H-Bond Acceptor) Backbone_NH->Scaffold_CO  H-Bond (Moderate)   Scaffold_NH Quinolin-4(1H)-one (N1-H) (H-Bond Donor) Scaffold_NH->Backbone_CO  H-Bond (Strong)  

Caption: Bidentate binding mode of quinolin-4(1H)-one at the kinase hinge region.

Synthetic Strategies for HBD Modulation

The strength of the N1-H donor is not static; it can be fine-tuned via substitution on the benzenoid ring (positions 5, 6, 7, 8).

Electronic Tuning Rules

The acidity of the N-H proton (and thus its H-bond donor capability) correlates with the electron density of the heterocyclic ring.

Substituent TypePositionElectronic EffectImpact on N-H Acidity (pKa)H-Bond Donor Strength
EWG (e.g., -F, -CF3, -NO2)C6 / C7Inductive withdrawalDecreases (More Acidic)Increases
EDG (e.g., -OMe, -CH3)C6 / C7Electron donationIncreases (Less Acidic)Decreases
Steric Bulk C8Steric clash with N1-HN/ADisrupts Binding (Twists scaffold)

Strategic Application: To increase potency against a kinase where the backbone carbonyl is a weak acceptor, install a Fluorine or Chlorine at the C6 position . This pulls electron density from the N1 nitrogen, increasing the polarization of the N-H bond and strengthening the interaction.[3]

Experimental Validation Protocol: NMR Titration

To empirically validate the H-bond donor strength of a new analog, do not rely solely on calculated pKa. Use 1H NMR Titration to determine the Hydrogen Bond Acidity (


).
Protocol: Determination of Solute H-Bond Acidity

This protocol measures the chemical shift change of the N-H proton in the presence of a standard acceptor (e.g., DMSO-d6) relative to a non-polar solvent (CDCl3).

Reagents:

  • Analyte: Your quinolin-4(1H)-one analog (dried).

  • Solvent A: CDCl3 (Non-polar reference).

  • Solvent B: DMSO-d6 (Strong H-bond acceptor).

Workflow:

  • Sample Preparation: Prepare a 10 mM solution of the analyte in CDCl3.

  • Reference Scan: Acquire a 1H NMR spectrum at 298 K. Record the chemical shift of the N1-H (

    
    ).
    
  • Titration/Comparison: Prepare a 10 mM solution of the analyte in DMSO-d6.

  • Active Scan: Acquire a 1H NMR spectrum at 298 K. Record the chemical shift of the N1-H (

    
    ).
    
  • Calculation:

    
    
    

Interpretation:

  • A larger

    
     indicates a stronger Hydrogen Bond Donor.[4]
    
  • Benchmark: Unsubstituted quinolin-4(1H)-one typically shows a

    
     of > 4.0 ppm, indicative of a strong donor.
    
  • Solubility Note: If the compound is insoluble in CDCl3, use a titration of DMSO-d6 into a dilute solution of the analyte in CD2Cl2.

NMRProtocol Step1 Dissolve Analog in CDCl3 (Reference State) Step2 Measure N-H Shift (δ1) Step1->Step2 Step5 Calculate Δδ = δ2 - δ1 (Correlates to Donor Strength) Step2->Step5 Step3 Dissolve Analog in DMSO-d6 (H-Bonding State) Step4 Measure N-H Shift (δ2) Step3->Step4 Step4->Step5

Caption: Workflow for NMR-based quantification of Hydrogen Bond Donor strength.

References
  • Tautomerism of 4-Hydroxyquinoline

    • Title: Tautomerism of 4-Hydroxy-2(1H)-quinolinone and 4-Hydroxyquinoline.[5]

    • Source: Journal of Organic Chemistry.
    • URL:[Link]

  • Kinase Hinge Binding Modes

    • Title: Analysis of the Hinge Region of Protein Kinases: A Database of Interaction Patterns.[2]

    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

  • NMR Methods for H-Bond Acidity

    • Title: NMR Method for the Determin
    • Source: Journal of Physical Chemistry A.[6]

    • URL:[Link]

  • Quinolinone in Drug Design (ALK2 Inhibitors)

    • Title: Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes.[7]

    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one vs. 4-hydroxyquinoline tautomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Tautomerism of 4-Hydroxyquinoline Derivatives: A Comparative Analysis of 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one

Authored by: Gemini, Senior Application Scientist

Abstract

Derivatives of 4-hydroxyquinoline are a cornerstone in medicinal chemistry, with their biological activity being intrinsically linked to the fascinating tautomeric equilibrium between the 4-hydroxyquinoline (enol) and quinolin-4(1H)-one (keto) forms.[1] This technical guide provides a comprehensive exploration of this tautomerism, focusing on how potent electron-withdrawing substituents dictate the predominance of a single tautomeric form. We will use 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one as a central case study to dissect the influence of these substituents. This document details the structural nuances, equilibrium dynamics, and critical factors influencing tautomeric preference. Furthermore, it outlines detailed experimental and computational protocols for characterization and presents key quantitative data to aid researchers, scientists, and drug development professionals in their work.

Introduction: The Pivotal Role of Tautomerism in 4-Quinolone Scaffolds

The quinoline scaffold is a privileged structure in drug discovery, forming the basis for numerous therapeutic agents, from antimalarials to antibiotics.[2] The phenomenon of tautomerism—a dynamic equilibrium between two or more interconvertible isomers—is a fundamental concept with profound implications for the chemical and biological properties of these molecules.[1][3] In the case of 4-hydroxyquinoline and its derivatives, the principal relationship is the keto-enol equilibrium between the aromatic 4-hydroxyquinoline (enol form) and the non-aromatic quinolin-4(1H)-one (keto form).[1]

The position of this equilibrium is not merely an academic curiosity; it governs the molecule's hydrogen bonding capabilities, planarity, and electronic distribution, which are critical for molecular recognition and interaction with biological targets. For the widely successful quinolone class of antibiotics, it is the keto tautomer that is the biologically active species, responsible for inhibiting bacterial DNA gyrase and topoisomerase IV.[1][4][5] Therefore, understanding and controlling this equilibrium is paramount for the rational design of novel therapeutic agents.

This guide will first establish the foundational principles of 4-hydroxyquinoline tautomerism and then delve into a detailed analysis of 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one, a molecule heavily substituted with strong electron-withdrawing groups, to illustrate how such modifications decisively shift the equilibrium and define the molecule's character.

Foundational Principles: The 4-Hydroxyquinoline ⇌ Quinolin-4(1H)-one Equilibrium

The tautomeric balance between the enol (4-hydroxyquinoline) and keto (quinolin-4(1H)-one) forms involves the migration of a proton between the oxygen and nitrogen atoms. While both forms can exist, the equilibrium in most environments, including the solid state and in solution, overwhelmingly favors the keto form.[6][7][8]

This preference is attributed to the greater thermodynamic stability of the cyclic amide group in the keto tautomer compared to the iminol group in the enol form.[3] The keto form benefits from a highly polarized carbonyl group and a stable amide resonance structure.

Figure 1: Keto-enol tautomerism in the 4-hydroxyquinoline system.
Factors Influencing the Tautomeric Equilibrium

Several factors can shift the position of this equilibrium:

  • Substituent Effects: The electronic nature of substituents on the quinoline ring is a dominant factor. Electron-withdrawing groups (EWGs) tend to increase the acidity of the N-H proton in the keto form, further stabilizing it. Conversely, electron-donating groups (EDGs) can shift the equilibrium, although the keto form typically remains predominant.[3]

  • Solvent Polarity: The equilibrium can be influenced by the solvent. Polar protic solvents can stabilize both forms through hydrogen bonding, but the keto form generally remains favored.

  • pH: The state of ionization is pH-dependent, which can in turn influence the apparent tautomeric equilibrium.[9]

Case Study: 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one

The introduction of a bromine atom at the 8-position and a trifluoromethyl group at the 5-position creates a molecule with powerfully biased electronic properties.

  • Trifluoromethyl Group (-CF₃): This is one of the strongest EWGs used in medicinal chemistry. It withdraws electron density from the aromatic system through a powerful inductive effect (-I).

  • Bromo Group (-Br): This halogen also acts as an EWG through induction (-I), while having a weaker, opposing resonance effect (+R).

The combined and potent electron-withdrawing nature of these two substituents has a profound impact:

  • Increased Acidity: They significantly pull electron density from the heterocyclic ring, increasing the acidity of the N-H proton.

  • Stabilization of the Keto Form: The withdrawal of electron density further stabilizes the partial negative charge on the carbonyl oxygen of the amide group in the keto tautomer.

For 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one, the tautomeric equilibrium is not just shifted; it is effectively locked in the keto form under all standard conditions. The energy barrier to form the enol tautomer becomes prohibitively high, and for all practical purposes in synthesis and biological assays, the molecule exists exclusively as the quinolin-4(1H)-one isomer.

Experimental and Computational Characterization of Tautomers

A multi-faceted approach combining spectroscopy and computational modeling is essential for unambiguously determining the predominant tautomeric form.

Workflow cluster_synthesis Sample Preparation cluster_analysis Tautomer Characterization cluster_result Conclusion Compound Synthesized Quinolone Derivative NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR UV UV-Vis Spectroscopy Compound->UV DFT Computational (DFT) Energy Calculation Compound->DFT Result Structural Assignment & Equilibrium Position NMR->Result IR->Result UV->Result DFT->Result

Figure 2: A generalized workflow for the analysis of quinolone tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for distinguishing between the keto and enol tautomers in solution.[10]

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an ideal solvent as its high polarity effectively solubilizes the compound, and its low proton exchange rate allows for the observation of labile N-H protons.

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans. A broad singlet observed far downfield (typically >11 ppm) is characteristic of the N-H proton of the keto tautomer.[11] The absence of a signal in the typical phenolic O-H region (usually 9-10 ppm) and the presence of the N-H signal confirms the keto structure.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The presence of a signal in the range of 170-180 ppm is definitive for the carbonyl carbon (C=O) of the keto form. The enol form would instead show a signal for a hydroxyl-bearing aromatic carbon (C-OH) at a significantly different chemical shift (approx. 155-165 ppm).

Tautomer Key ¹H NMR Signal (DMSO-d₆) Key ¹³C NMR Signal (DMSO-d₆)
Keto Form N-H proton: ~11-12 ppm (broad singlet)C=O carbon: ~175 ppm
Enol Form O-H proton: ~9-10 ppm (broad singlet)C-OH carbon: ~160 ppm
Table 1: Characteristic NMR chemical shifts for distinguishing quinolone tautomers.
Infrared (IR) Spectroscopy

IR spectroscopy provides clear evidence for the presence of specific functional groups, particularly the carbonyl group of the keto tautomer.

Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid, dry compound directly onto the ATR crystal.

  • Acquisition: Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Analysis: A strong absorption band in the region of 1650-1690 cm⁻¹ is a clear and unambiguous indicator of the C=O stretching vibration of the cyclic amide in the keto form.[12] A broad band around 3400 cm⁻¹ for an O-H stretch would indicate the enol form, while a sharper band around 3100-3200 cm⁻¹ would correspond to the N-H stretch of the keto tautomer.[12]

UV-Visible (UV-Vis) Spectroscopy

The difference in conjugation between the two tautomers results in distinct electronic transitions that can be observed by UV-Vis spectroscopy.[7][13]

Protocol: UV-Vis Spectral Analysis
  • Sample Preparation: Prepare a dilute stock solution of the compound in a UV-grade solvent (e.g., methanol or acetonitrile) of known concentration. Perform serial dilutions to obtain a final concentration that gives an absorbance maximum below 1.5 AU.

  • Acquisition: Record the absorption spectrum over a range of 200-500 nm using a quartz cuvette.

  • Analysis: The keto form typically displays a long-wavelength absorption maximum (λmax) at approximately 330 nm, corresponding to the n → π* transition of the conjugated system.[12] The fully aromatic enol form would be expected to have different π → π* transitions.[13]

Computational Chemistry

Density Functional Theory (DFT) calculations are invaluable for quantifying the thermodynamic stability of tautomers.[8]

Protocol: DFT Energy Calculation
  • Structure Generation: Build the 3D structures of both the keto (quinolin-4(1H)-one) and enol (4-hydroxyquinoline) tautomers of the target molecule.

  • Calculation Setup: Perform geometry optimization and frequency calculations for both tautomers using a suitable DFT method and basis set (e.g., B3LYP/6-311++G(d,p)).[6][14][15] Include a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase conditions.

  • Analysis: Compare the calculated Gibbs free energies (ΔG) of the two optimized structures. A significantly lower energy for the keto form provides strong theoretical evidence for its predominance. For heavily substituted quinolones like our case study, the energy difference is expected to be substantial (>10 kcal/mol), confirming the keto form as the exclusive species.[15]

Implications in Drug Development and Medicinal Chemistry

The predominance of the keto tautomer is not just a structural feature; it is a prerequisite for the biological activity of many quinolone-based drugs.

Mechanism of Action

The antibacterial activity of fluoroquinolones is achieved by the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] The keto tautomer's specific arrangement of a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group) is critical for binding to the enzyme-DNA complex, thus preventing DNA replication and repair.[5][14][15]

MoA cluster_drug Drug Action cluster_target Bacterial Target cluster_effect Cellular Effect Quinolone Quinolone Antibiotic (Keto Tautomer) Gyrase DNA Gyrase / Topoisomerase IV Quinolone->Gyrase Binds to Enzyme-DNA Complex DNA Bacterial DNA Gyrase->DNA Acts on Replication DNA Replication & Repair Blocked Gyrase->Replication Inhibition Death Bacterial Cell Death Replication->Death

Figure 3: Mechanism of action for quinolone antibacterials targeting DNA gyrase.
Role of Substituents

The strategic placement of substituents like bromine and trifluoromethyl groups serves multiple purposes in drug design:

  • Potency Enhancement: EWGs can enhance binding interactions and improve antibacterial activity.[16][17]

  • Pharmacokinetic Modulation: These groups alter the lipophilicity and metabolic stability of the molecule, improving its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Reduced Phototoxicity: Certain substitutions, such as the CF₃ group at position 8, have been shown to reduce the potential for drug-induced phototoxicity, a known side effect of some earlier-generation quinolones.[16]

  • Anticancer and Other Activities: Bromo-substituted quinolines have also demonstrated potential as anticancer agents, highlighting the versatility of this scaffold.[18][19][20]

Conclusion

The tautomerism of 4-hydroxyquinoline derivatives is a critical aspect that governs their chemical behavior and biological function.[1] While a dynamic equilibrium exists, the quinolin-4(1H)-one (keto) form is thermodynamically favored in most cases. The introduction of strong electron-withdrawing substituents, as exemplified by 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one, effectively locks the molecule in this biologically relevant keto form. A thorough understanding of this equilibrium, coupled with robust analytical techniques such as NMR, IR, and computational modeling, is essential for the rational design and development of novel therapeutic agents based on the quinolone scaffold.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxyquinoline Derivatives. Benchchem.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline. Benchchem.
  • ACS Publications. (2015, November 9). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry.
  • ChemicalBook. (n.d.). 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum. ChemicalBook.
  • Sherin, P. S., Gritsan, N. P., & Tsentalovich, Y. P. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences, 8(11), 1550-1557.
  • Domagala, J. M., Hagen, S. E., Joannides, T., Kiely, J. S., Laborde, E., Schroeder, M. C., Sesnie, J. A., Shapiro, M. A., & Suto, M. J. (1993). New 8-(trifluoromethyl)-substituted quinolones. The benefits of the 8-fluoro group with reduced phototoxic risk. Journal of Medicinal Chemistry, 36(7), 871-882.
  • Çinar, M., Ökten, S., Karatas, M. O., & Çakmak, O. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Journal of Heterocyclic Chemistry.
  • ACS Publications. (2015, November 9). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry.
  • Tucker, G. F. Jr. (n.d.). Apparent Ionization Exponents of 4-Hydroxyquinoline, 4-Methoxyquinoline and N-Methyl-4-quinolone; Evaluation of Lactam—Lactim Tautomerism1. Journal of the American Chemical Society.
  • PubChem. (n.d.). 4-Hydroxyquinoline.
  • RSC Publishing. (n.d.). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers.
  • Ferreira, M. J., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(24), 12244-57.
  • PMC. (2020, November 20). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones.
  • ResearchGate. (2025, August 8). Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies.
  • ResearchGate. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
  • Suto, M. J., et al. (2005). Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. Bioorganic & Medicinal Chemistry Letters, 15(9), 2489-2492.
  • ResearchGate. (2025, August 7). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline.
  • ResearchGate. (n.d.). Theoretical studies of 2-Quinolinol: Geometries, Vibrational Frequencies, Isomerization, Tautomerism, and Excited States.
  • Benchchem. (n.d.). Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone. Benchchem.
  • PMC. (2025, July 10). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds.
  • ResearchGate. (n.d.). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium.
  • DSpace Repository. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
  • ChemScene. (n.d.). 8-Bromo-5-(trifluoromethoxy)quinolin-4(1h)-one.
  • UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES.
  • Benchchem. (n.d.). Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)-one as a Synthetic Intermediate. Benchchem.
  • Al-Trawneh, S. A., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Antibiotics, 11(3), 343.
  • ResearchGate. (n.d.). Synthesis of 8‐bromo‐quinoline tethered 1,2,3‐triazole compounds.
  • ChemicalBook. (n.d.). 4-Hydroxyquinazoline(491-36-1) 1H NMR. ChemicalBook.
  • ResearchGate. (n.d.). Keto-enol tautomerism of quinoline-2(1H)-one.
  • Hodgkinson, T. J., et al. (2011). Quinolones: from antibiotics to autoinducers. FEMS Microbiology Reviews, 35(2), 205-217.
  • PubChem. (n.d.). 8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one.
  • ResearchGate. (n.d.). Fluorinated quinolones. A review of their mode of action, antimicrobial activity, pharmacokinetics and clinical efficacy.
  • (n.d.). 8-Bromo-5-fluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester.
  • ChemScene. (n.d.). 5-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one.
  • Hooper, D. C. (1991). The fluorinated quinolones. Journal of Antimicrobial Chemotherapy, 28(5), 641-654.
  • Benchchem. (n.d.). Spectroscopic Profile of 2-Hydroxyquinoline: An In-depth Technical Guide. Benchchem.
  • Asian Research Association. (2026, January 30). Computational Insights into the Structural, Spectroscopic, Biological, and Topological Properties of Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids.
  • (n.d.). The UV-Vis absorption spectra of complex 1 at 2.0 × 10 –5 M in the absence (dashed.
  • Deng, X., Chai, X., Wei, C., & Fu, L. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493.
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Sources

Engineering Efficacy: A Technical Whitepaper on 5-Trifluoromethyl Quinolin-4-one Analogs and Related Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinolin-4-one (quinolone) scaffold is a privileged pharmacophore in medicinal chemistry, historically renowned for its profound antibacterial properties via DNA gyrase inhibition. However, the emergence of multidrug-resistant (MDR) pathogens and the need for novel antimalarial agents have driven the structural evolution of this core. The strategic incorporation of the trifluoromethyl (


) group—particularly at the sterically demanding 5-position and the electronically distinct 7- and 8-positions—represents a paradigm shift in rational drug design.

As a highly electronegative and lipophilic moiety, the


 group fundamentally alters the physicochemical landscape of the quinolone core. It modulates the 

of the molecule, enhances cell membrane permeability, and improves metabolic stability by blocking cytochrome P450-mediated oxidation at vulnerable sites. This technical guide explores the synthesis, self-validating experimental protocols, and pharmacological profiling of 5-trifluoromethyl quinolin-4-one analogs and their structural relatives.

Physicochemical Rationale: The Role of the Group

The positioning of a


 group on the quinolone ring dictates both its chemical reactivity and biological target engagement.
  • Steric Shielding (5-Position): Placing a

    
     group at the 5-position introduces significant steric bulk adjacent to the 4-carbonyl group. This shielding effect can protect the carbonyl from rapid metabolic reduction while forcing the molecule into a specific bioactive conformation that enhances binding affinity to non-traditional targets[1].
    
  • Lipophilic Membrane Insertion (7- and 8-Positions): Analogs with

    
     at the 7- or 8-positions exhibit enhanced lipophilicity, allowing them to bypass traditional efflux pumps and directly disrupt bacterial lipid bilayers, a mechanism critical for eradicating Methicillin-resistant Staphylococcus aureus (MRSA)[2].
    

Synthetic Methodologies & Self-Validating Protocols

Synthesizing 5-trifluoromethyl quinolin-4-ones requires overcoming significant steric hindrance. Standard cyclization methods often fail or produce low yields. Below are field-proven, step-by-step methodologies designed with internal validation checkpoints to ensure high-fidelity synthesis.

Protocol 1: Synthesis of 5-Trifluoromethyl-4-quinolones via Camps Cyclization

Causality & Rationale: The 5-position on the quinolone ring is sterically hindered by the adjacent


 group. To successfully drive the intramolecular condensation of 

-(2-acetyl-3-trifluoromethylphenyl)benzamides, a highly reactive, non-nucleophilic base like potassium tert-butoxide (

) is required. Milder bases fail to quantitatively deprotonate the alpha-carbon of the acetyl group[1].

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve 1.0 equivalent of

    
    -(2-acetyl-3-trifluoromethylphenyl)-4-methylbenzamide in a rigorously dried solvent mixture of ethyl acetate and toluene (1:1 v/v).
    
  • Enolate Formation: Cool the reaction vessel to 0 °C under an inert argon atmosphere. Slowly add 2.5 equivalents of

    
    . Validation: The solution will typically undergo a distinct color change (often deepening to yellow/orange), indicating successful enolate formation.
    
  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. The strong base drives the nucleophilic attack of the enolate onto the amide carbonyl.

  • Quenching & Isolation: Quench the reaction with cold deionized water to facilitate dehydration and aromatization. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine and dry over anhydrous

    
    .
    
  • Self-Validation (Analytical):

    • TLC: Monitor via Thin Layer Chromatography (Hexane:EtOAc 7:3). The product spot will exhibit strong UV absorbance at 254 nm.

    • NMR: Confirm the final 2-(4-methylphenyl)-5-trifluoromethyl-4-quinolone product using

      
       NMR (verify the disappearance of the acetyl methyl protons and the appearance of the quinolone C-3 vinylic proton at ~6.8 ppm) and 
      
      
      
      NMR (expect a sharp singlet for the 5-
      
      
      group around -58 to -60 ppm).

Synthesis5CF3 Start N-(2-acetyl-3-trifluoromethylphenyl) benzamide Base Enolate Formation (KOtBu / 0 °C) Start->Base Attack Intramolecular Nucleophilic Attack (Camps Cyclization) Base->Attack Dehydration Dehydration & Aromatization (Aqueous Quench) Attack->Dehydration Product 5-Trifluoromethyl-4-quinolone Dehydration->Product

Stepwise mechanism for the Camps cyclization of 5-trifluoromethyl-4-quinolones.

Protocol 2: Synthesis of 7-Trifluoromethyl-4-quinolones via Polyphosphoric Acid Condensation

Causality & Rationale: For analogs requiring the


 group at the 7-position (often used for membrane-disrupting agents), a direct condensation between a substituted aniline and a 

-keto ester is highly efficient. Polyphosphoric acid (PPA) acts as both the solvent and the dehydrating acid catalyst, driving the high-temperature cyclization without the need for complex intermediate isolation[2].

Step-by-Step Workflow:

  • Reagent Mixing: In a heavy-walled reaction flask, mix PPA (1 g per 1 mmol of aniline) and ethyl 4,4,4-trifluoroacetoacetate at 100 °C until homogenous.

  • Amine Addition: Dropwise add 3-trifluoromethylaniline to the hot mixture to prevent violent exothermic boiling.

  • Cyclization: Raise the temperature to 120 °C and stir vigorously for 4 hours.

  • Quenching: Remove from heat. Once the reaction cools to 50 °C, quench carefully with deionized water.

  • Isolation & Validation: Filter the resulting precipitate. Dissolve the crude solid in a 1:1 mixture of Methanol/Dichloromethane and dry over

    
    . Assess purity via HPLC (target >93% purity at 250 nm detection). Utilize High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass (e.g., 
    
    
    
    calculated for
    
    
    )[2].

Pharmacological Profiling & Mechanisms of Action

The biological activity of trifluoromethyl quinolones is heavily dependent on the substitution pattern. While traditional fluoroquinolones target intracellular enzymes, highly lipophilic


 analogs often exhibit entirely different mechanisms of action.
Quantitative Data Summary
Compound ClassKey SubstituentPrimary Target / PathogenActivity (MIC / Effect)Source
1-Trifluoromethyl-4-quinolones N-1

S. aureus, E. coliComparable to Norfloxacin[3]
Quinolone-Hydantoin Hybrids 6-propene,

S. aureus, P. aeruginosa50 µg/mL[4]
5-(Aryl)amino-4-quinolones 7-

, 4'-Cl-phenyl
MRSA (Strain FPR3757)0.125–0.25 µg/mL[2]
Arylhydrazone Quinolines 8-

Anopheles arabiensis (Larvae)High larvicidal mortality[5]
Dual Mechanisms of Action
  • Intracellular Targeting (DNA Gyrase): Analogs that maintain the traditional 3-carboxylic acid moiety (e.g., 1-trifluoromethyl-4-quinolone-3-carboxylic acids) continue to function by entering the bacterial cell and stabilizing the DNA-gyrase cleavage complex. The

    
     group at the N-1 position acts similarly to a methyl or ethyl group but provides superior metabolic resistance[3].
    
  • Extracellular Targeting (Membrane Disruption): Compounds such as 5-(aryl)amino-7-trifluoromethyl-4-quinolones lack the 3-carboxylic acid. Instead, their extreme lipophilicity allows them to partition directly into the bacterial lipid bilayer. This disrupts membrane integrity, leading to rapid depolarization and cell death, making them exceptionally potent against drug-resistant strains like MRSA (MICs as low as 0.125 µg/mL)[2].

MOA Compound Trifluoromethyl-4-quinolone Analogs Path1 Intracellular Target Pathway (e.g., 3-Carboxylic Acid Analogs) Compound->Path1 Path2 Extracellular Target Pathway (e.g., 7-CF3, 5-Amino Analogs) Compound->Path2 Target1 DNA Gyrase / Topoisomerase IV Path1->Target1 Effect1 Inhibition of DNA Supercoiling (Bactericidal) Target1->Effect1 Target2 Bacterial Lipid Bilayer Path2->Target2 Effect2 Membrane Disruption (MRSA Eradication) Target2->Effect2

Dual mechanisms of action for trifluoromethyl-4-quinolone derivatives.

Conclusion & Future Perspectives

The synthesis of 5-trifluoromethyl quinolin-4-one analogs and their positional isomers represents a critical frontier in overcoming antimicrobial and antiparasitic resistance. By carefully selecting the synthetic route—such as leveraging the Camps cyclization with strong bases to overcome steric hindrance—researchers can access highly decorated scaffolds. The shift from traditional DNA gyrase inhibition to direct membrane disruption highlights the profound impact that a single, strategically placed


 group can have on a molecule's pharmacodynamics. Future drug development should focus on optimizing the therapeutic index of these membrane-active agents to ensure human cell compatibility while maintaining potent anti-MRSA and antimalarial efficacy.

References

  • N-(2-acetyl-3-trifluoromethylphenyl)-4-methylbenzamide - CAS 129472-99-7 (Synthesis of 2-(4-methylphenyl)-5-trifluoromethyl-4-quinolone). MolAid Chemical Database.
  • Trifluoromethylated Quinolone-Hydantoin Hybrids: Synthesis and Antibacterial Evaluation. ResearchGate.
  • Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. American Chemical Society (ACS).
  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. PubMed Central (PMC) - NIH.
  • Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria. PubMed Central (PMC) - NIH.

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Methodological & Application

Application Note: Synthesis of 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one via Regioselective Gould-Jacobs Annulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized quinolones is a critical pathway in modern drug discovery, as the quinolin-4(1H)-one core is a privileged scaffold found in numerous antibacterial, antiviral, and anticancer agents (1)[1]. This application note details the robust, four-step synthesis of 8-bromo-5-(trifluoromethyl)quinolin-4(1H)-one starting from 2-bromo-5-(trifluoromethyl)aniline.

As a Senior Application Scientist, it is vital to understand the causality behind the reaction conditions rather than just following a recipe. We employ the Gould-Jacobs reaction , which relies on the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization, saponification, and decarboxylation (2)[2].

Regiochemical Lock: A common pitfall in quinoline synthesis from meta-substituted anilines is the formation of inseparable regioisomeric mixtures (3)[3]. However, in 2-bromo-5-(trifluoromethyl)aniline, the bulky bromine atom occupies the C2 position. During the electrophilic aromatic substitution (cyclization step), attack is sterically and chemically forced to occur exclusively at the available ortho position (C6). When C6 forms the bridgehead C4a of the resulting quinoline, the bromine maps perfectly to the C8 position, and the trifluoromethyl group maps to the C5 position, ensuring 100% regioselectivity.

Electronic Deactivation: The strongly electron-withdrawing -CF₃ group diminishes the nucleophilicity of the aromatic ring. Consequently, the cyclization step is sluggish and requires extreme thermal conditions (Dowtherm A at 250 °C) or the application of a strong Lewis acid catalyst like Eaton's reagent to overcome the high activation energy barrier (4)[4].

Reaction Pathway Visualization

Pathway SM 2-Bromo-5-(trifluoromethyl)aniline + EMME Cond Step 1: Condensation 100-130 °C, -EtOH SM->Cond Int1 Anilidomethylenemalonate Intermediate Cond->Int1 Cyc Step 2: Thermal Cyclization Dowtherm A, 250 °C Int1->Cyc Int2 Ethyl 8-bromo-4-oxo-5-(CF3)- 1,4-dihydroquinoline-3-carboxylate Cyc->Int2 Sap Step 3: Saponification NaOH/EtOH, Reflux Int2->Sap Int3 Quinoline-3-carboxylic acid Intermediate Sap->Int3 Dec Step 4: Decarboxylation 250 °C, -CO2 Int3->Dec Prod 8-Bromo-5-(trifluoromethyl) quinolin-4(1H)-one Dec->Prod

Gould-Jacobs synthesis pathway for 8-bromo-5-(trifluoromethyl)quinolin-4(1H)-one.

Safety & Material Handling

  • 2-Bromo-5-(trifluoromethyl)aniline (CAS: 454-79-5): This halogenated aromatic amine is toxic upon inhalation, ingestion, or dermal contact. Prolonged exposure can result in severe hepatic and renal toxicity due to the metabolic breakdown of aromatic amines (5)[5]. Handle strictly inside a fume hood with appropriate PPE.

  • Diethyl ethoxymethylenemalonate (EMME) (CAS: 87-13-8): A combustible liquid and moderate skin irritant. Emits acrid smoke when heated to decomposition (6)[6].

  • Dowtherm A / Diphenyl Ether: Used at near-boiling temperatures (250 °C). Poses a severe thermal burn hazard. Ensure the reaction setup is open to a nitrogen line to prevent pressure buildup.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, every step in this protocol includes in-process analytical controls (TLC and LC-MS).

Step 1: Condensation to Anilidomethylenemalonate
  • Charge a 250 mL round-bottom flask with 2-bromo-5-(trifluoromethyl)aniline (10.0 g, 41.7 mmol) and diethyl ethoxymethylenemalonate (EMME) (9.9 g, 45.8 mmol, 1.1 eq).

  • Equip the flask with a short-path distillation head to remove the ethanol byproduct, driving the equilibrium forward.

  • Heat the neat mixture to 120 °C under a steady stream of nitrogen for 2 hours.

  • Validation: Monitor by TLC (Hexane:EtOAc 4:1). The starting aniline (

    
    ) should disappear, replaced by a new UV-active spot (
    
    
    
    ). Confirm via LC-MS:
    
    
    (due to
    
    
    isotopes).
  • Cool to room temperature and recrystallize the crude solid from hexanes to afford the intermediate.

Step 2: Thermal Cyclization (Quinoline Core Formation)

Note: Due to the deactivating -CF₃ group, we provide both the classical thermal route and a modern catalytic alternative.

Method A: Classical Thermal Route (Scale-up preferred)

  • In a 3-neck flask equipped with a reflux condenser and internal thermometer, heat 50 mL of Dowtherm A (or diphenyl ether) to 250 °C.

  • Carefully add the intermediate from Step 1 (10.0 g) portion-wise over 15 minutes to the hot solvent. Caution: Vigorous boiling will occur as ethanol is liberated.

  • Maintain heating at 250 °C for 45 minutes.

  • Cool the dark mixture to room temperature and dilute with 150 mL of petroleum ether. Collect the precipitated solid via vacuum filtration and wash thoroughly with hexanes.

Method B: Eaton's Reagent Route (Milder, safer alternative)

  • Dissolve the intermediate (10.0 g) in 25 mL of Eaton's reagent (7.7 wt%

    
     in methanesulfonic acid).
    
  • Heat the mixture at 100 °C for 2 hours (4)[4].

  • Cool to room temperature and slowly pour over crushed ice. Neutralize carefully with saturated aqueous

    
     and filter the resulting precipitate.
    
  • Validation: Confirm ester formation via LC-MS:

    
    . TLC (CH₂Cl₂:MeOH 95:5) 
    
    
    
    .
Step 3: Saponification (Ester Hydrolysis)
  • Suspend the cyclized ester (5.0 g, 13.7 mmol) in 50 mL of ethanol.

  • Add 20 mL of a 2M aqueous NaOH solution.

  • Reflux the mixture at 85 °C for 2 hours until the suspension becomes a clear solution (indicating salt formation).

  • Cool to room temperature, concentrate under reduced pressure to remove ethanol, and acidify the aqueous layer with 2M HCl to pH 2.

  • Filter the precipitated 8-bromo-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid.

  • Validation: LC-MS

    
    .
    
Step 4: Decarboxylation
  • Place the dried carboxylic acid (4.0 g, 11.9 mmol) in a 50 mL round-bottom flask. Add 15 mL of diphenyl ether.

  • Heat the suspension to 240–250 °C. Monitor the reaction visually; vigorous effervescence indicates the release of

    
    .
    
  • Once gas evolution ceases (typically 30–45 minutes), cool the reaction to room temperature.

  • Add 50 mL of hexanes to precipitate the final product. Filter and wash with hexanes.

  • Validation: LC-MS

    
    . TLC (CH₂Cl₂:MeOH 95:5) 
    
    
    
    . The product exists in tautomeric equilibrium between the quinolin-4(1H)-one (keto) and 4-hydroxyquinoline (enol) forms.

Quantitative Data & Method Comparison

The table below summarizes the quantitative differences between the classical thermal cyclization and the modern Eaton's reagent approach for Step 2.

ParameterMethod A: Dowtherm A (Classical)Method B: Eaton's Reagent (Modern)
Solvent/Catalyst Diphenyl ether / NoneMethanesulfonic acid +

Temperature 250 °C100 °C
Reaction Time 45 minutes2 hours
Typical Yield (Step 2) 65 - 70%80 - 85%
Safety Profile High thermal hazardCorrosive, but thermally safer
Scalability Excellent (Industrial standard)Good (Requires careful neutralization)

Troubleshooting & Optimization Insights

  • Sluggish Cyclization (Step 2): If unreacted intermediate remains, it is due to the strong inductive and hyperconjugative electron-withdrawing effects of the -CF₃ group at the C5 position of the aniline. This deactivates the ring toward electrophilic attack. Ensure the temperature is strictly maintained at 250 °C if using Dowtherm A. Do not let the temperature drop during the portion-wise addition.

  • Premature Decarboxylation: Prolonged heating during the thermal cyclization step (Step 2) >1 hour can lead to spontaneous loss of the ester group (2)[2]. If LC-MS shows a mass of 292.0 during Step 2, you are overcooking the reaction. Strict time monitoring is essential.

  • Incomplete Saponification (Step 3): The steric bulk of the bromine atom at C8 and the CF₃ group at C5 can cause the ester to be sterically hindered. If hydrolysis stalls, increase the concentration of NaOH to 4M and extend the reflux time.

References

  • Source: nih.
  • Source: guidechem.
  • Source: mdpi.
  • Source: lookchem.
  • Source: benchchem.
  • Source: atlanchimpharma.

Sources

Gould-Jacobs reaction protocol for 5-trifluoromethyl quinolones

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis Protocol: Gould-Jacobs Reaction for 5-Trifluoromethyl Quinolones

Executive Summary

The 5-trifluoromethyl quinolone scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and antimalarial agents. Synthesizing the 5-substituted isomer via the classical Gould-Jacobs reaction presents unique regioselectivity challenges compared to its 7-substituted counterpart. This application note provides a comprehensive, self-validating protocol for the synthesis and isolation of 5-trifluoromethyl-4-quinolones, detailing the mechanistic causality behind reagent selection, thermal parameters, and in-process controls.

Mechanistic Causality & Reaction Dynamics

The Gould-Jacobs reaction is a robust pericyclic annulation strategy. However, executing this protocol requires precise control over thermodynamics and an understanding of steric influences.

  • Condensation Dynamics: The initial step involves the nucleophilic attack of 3-(trifluoromethyl)aniline on the highly electrophilic ethoxymethylene carbon of diethyl ethoxymethylenemalonate (EMME) 1. This addition-elimination reaction is driven forward by heating to 120 °C, which continuously distills off the ethanol byproduct, shifting the equilibrium toward the anilinomethylenemalonate intermediate.

  • Thermal Cyclization & Regioselectivity: The critical step is the thermal electrocyclic ring closure. Because 3-(trifluoromethyl)aniline possesses two available ortho positions, cyclization inherently yields a mixture of 5-CF₃ and 7-CF₃ quinolone esters 2. The bulky, electron-withdrawing trifluoromethyl group exerts significant steric hindrance, making the 7-CF₃ isomer the kinetically and thermodynamically favored major product. To achieve the high activation energy required for cyclization, the reaction is refluxed in Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) at ~250 °C 3. While alternative acid-catalyzed methods using Eaton's reagent exist for lower-temperature cyclizations 4, thermal cyclization in Dowtherm A remains the gold standard for scalability.

  • Saponification and Decarboxylation: The isolated 5-CF₃ ester undergoes base-catalyzed saponification to the corresponding carboxylic acid. Subsequent thermal decarboxylation, again utilizing the high-boiling properties of Dowtherm A, removes the carboxyl group to yield the final 5-trifluoromethyl-4-quinolone.

Process Visualization

G Start 3-(Trifluoromethyl)aniline + EMME Cond Condensation (120 °C, 2h) Start->Cond Intermediate Diethyl Anilinomethylenemalonate Cond->Intermediate Cyclization Thermal Cyclization (Dowtherm A, 250 °C) Intermediate->Cyclization Mixture Regioisomer Mixture (5-CF3 & 7-CF3 Esters) Cyclization->Mixture Separation Isomer Separation (Chromatography) Mixture->Separation Target Ethyl 5-CF3-4-quinolone -3-carboxylate Separation->Target Sap Saponification (NaOH, Reflux) Target->Sap Acid 5-CF3-4-quinolone -3-carboxylic acid Sap->Acid Decarb Decarboxylation (Dowtherm A, 250 °C) Acid->Decarb Final 5-Trifluoromethyl -4-quinolone Decarb->Final

Workflow of the Gould-Jacobs reaction for synthesizing 5-trifluoromethyl quinolones.

Quantitative Reaction Parameters

StepIntermediate / ProductReagentsTemp (°C)Time (h)Typical Yield (%)
1 Diethyl (3-CF₃-anilino)methylenemalonateEMME1202.090 - 95
2 Ethyl 5-CF₃-4-oxo-1,4-dihydroquinoline-3-carboxylateDowtherm A2501.020 - 30*
3 5-CF₃-4-oxo-1,4-dihydroquinoline-3-carboxylic acidNaOH (aq)1002.0> 90
4 5-Trifluoromethyl-4-quinoloneDowtherm A2502.080 - 85

*Note: Yield reflects the isolated 5-CF₃ isomer after separation from the major 7-CF₃ isomer.

Self-Validating Experimental Protocol

Step 1: Condensation to Diethyl (3-trifluoromethylanilino)methylenemalonate

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a short-path distillation head, combine 3-(trifluoromethyl)aniline (1.0 equiv, 100 mmol) and diethyl ethoxymethylenemalonate (EMME) (1.05 equiv, 105 mmol).

  • Thermal Execution: Heat the neat mixture to 120 °C using a heating mantle. Maintain this temperature for 2 hours.

  • Causality & IPC: The distillation head allows the ethanol byproduct to escape, driving the reaction forward. In-Process Control (IPC): Analyze via TLC (Hexane/EtOAc 4:1). The reaction is self-validating when the aniline spot (visualized under UV or with ninhydrin) is completely consumed.

  • Workup: Cool to room temperature. The resulting oil is typically used directly in the next step without further purification.

Step 2: Thermal Cyclization and Isomer Separation

  • Preparation: In a separate 500 mL three-neck flask equipped with an air condenser (do not use water cooling to prevent thermal shock and glass fracturing), heat 150 mL of Dowtherm A to 250 °C.

  • Addition: Carefully add the intermediate from Step 1 dropwise into the vigorously boiling Dowtherm A over 15 minutes. Caution: Rapid ethanol evolution will occur upon contact.

  • Cyclization: Reflux the mixture at 250 °C for 1 hour.

  • IPC: Monitor via LC-MS. The intermediate mass must disappear, replaced entirely by the [M+H]⁺ peak of the quinolone ester.

  • Isolation & Separation: Cool the mixture to room temperature, then add 200 mL of hexanes to precipitate the crude product (a mixture of 5-CF₃ and 7-CF₃ isomers). Filter the solid. To isolate the target 5-CF₃ isomer, subject the crude mixture to silica gel column chromatography (DCM/MeOH gradient) or repeated fractional crystallization from ethanol, as the 7-CF₃ isomer typically exhibits lower solubility and crystallizes first.

Step 3: Saponification to the Carboxylic Acid

  • Reaction Setup: Suspend the isolated ethyl 5-trifluoromethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (20 mmol) in 100 mL of 10% aqueous NaOH.

  • Thermal Execution: Reflux the mixture at 100 °C for 2 hours.

  • IPC: The suspension will gradually turn into a clear solution as the water-soluble sodium salt is formed. This visual cue acts as a self-validating physical marker for reaction completion.

  • Workup: Cool to room temperature and carefully acidify to pH 2-3 using concentrated HCl. Filter the precipitated white solid, wash with distilled water, and dry under vacuum.

Step 4: Decarboxylation to 5-Trifluoromethyl-4-quinolone

  • Reaction Setup: Suspend the carboxylic acid (15 mmol) in 50 mL of Dowtherm A in a flask equipped with a reflux condenser.

  • Thermal Execution: Heat the mixture to 250 °C.

  • IPC: Observe the reaction mixture. The evolution of CO₂ gas will cause visible bubbling. The reaction is complete when the bubbling ceases (typically 1.5 to 2 hours).

  • Workup: Cool to room temperature, add hexanes to precipitate the product, filter, and wash thoroughly with hexanes to remove any residual Dowtherm A.

References

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent Source: MDPI URL:[Link]

  • Diethyl ethoxymethylenemalonate Source: LookChem URL:[Link]

  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines Source: PMC (National Institutes of Health) URL:[Link]

Sources

Application Note: Conrad-Limpach Synthesis of 8-Bromo-4-Quinolones

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale, Protocol Optimization, and Experimental Workflows for Drug Development Professionals

Executive Summary

The 4-quinolone scaffold is a privileged pharmacophore embedded in numerous biologically active compounds, including broad-spectrum antibiotics and antimalarial agents. The introduction of a bromine atom at the 8-position provides an invaluable synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This application note details the optimized, two-step Conrad-Limpach synthesis of 8-bromo-4-quinolones from 2-bromoaniline, focusing on the mechanistic causality behind kinetic control, solvent selection, and thermal cyclization.

Mechanistic Rationale & Reaction Dynamics

The Conrad-Limpach reaction is a highly regioselective, two-step process. Success depends entirely on manipulating the kinetic and thermodynamic parameters of the reaction matrix[1].

Step 1: Kinetically Controlled Enamine Formation

In the first step, 2-bromoaniline is condensed with a


-ketoester (such as ethyl acetoacetate). The aniline nitrogen has two potential sites of electrophilic attack: the highly reactive ketone carbonyl or the less reactive ester carbonyl.
  • Causality: By conducting the reaction at moderate temperatures (refluxing toluene, ~110 °C) with an acid catalyst, the reaction is kept under kinetic control . The aniline selectively attacks the ketone carbonyl, forming the desired

    
    -aminoacrylate (enamine) intermediate[1].
    
  • Failure Mode: If this step is exposed to excessive heat prematurely, the reaction shifts to thermodynamic control, leading to an attack on the ester carbonyl. This forms a

    
    -ketoanilide, which subsequently cyclizes into an undesired 2-quinolone (the Knorr quinoline synthesis pathway).
    
Step 2: Thermally Driven Electrocyclic Annulation

The isolated


-aminoacrylate must be subjected to extreme thermal stress (~250 °C) to induce cyclization.
  • Causality: The rate-determining step is an intramolecular electrocyclic ring closure that requires temporary dearomatization of the benzene ring to form a high-energy hemiketal intermediate[2]. Standard laboratory solvents cannot reach the activation energy required for this transformation. Upon ring closure, the elimination of an ethanol molecule and subsequent keto-enol tautomerization restores aromaticity, yielding the highly stable 4-quinolone core[2].

Mechanism A 2-Bromoaniline + β-Ketoester B Acid Catalysis (Kinetic Control) A->B Condensation C β-Aminoacrylate Intermediate B->C -H2O D Thermal Cyclization (Dowtherm A, 250°C) C->D Electrocyclic Ring Closure E 8-Bromo-4-quinolone (Product) D->E -EtOH Tautomerization

Figure 1: Mechanistic pathway of the Conrad-Limpach synthesis under kinetic and thermal control.

Quantitative Analysis: Solvent Selection for Cyclization

The choice of solvent in Step 2 is the single most critical variable for yield and purity. The solvent must be inert, possess a boiling point near 250 °C, and allow for easy product isolation[3].

SolventBoiling Point (°C)Typical Yield (%)Mechanistic Rationale & Handling
Toluene 1100%Insufficient thermal energy to overcome the activation barrier for cyclization.
Mineral Oil >30030–50%Reaches required temperature, but poor solubility leads to low yields and difficult workup[2].
Diphenyl Ether 25985–95%Excellent thermal transfer, but solidifies at room temperature, complicating filtration.
Dowtherm A 25790–95%Eutectic mixture (liquid at RT); provides optimal thermal energy and enables precipitation-based isolation[3].

Note: Dowtherm A is a eutectic mixture of 73.5% diphenyl ether and 26.5% biphenyl.

Validated Experimental Protocol

Step 1: Synthesis of the -Aminoacrylate Intermediate
  • Reagent Assembly: In a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-bromoaniline (50.0 mmol, 1.0 eq) and ethyl acetoacetate (55.0 mmol, 1.1 eq) in 150 mL of anhydrous toluene.

  • Catalysis: Add 0.5 mL of glacial acetic acid.

    • Causality: The acid protonates the ketone carbonyl, increasing its electrophilicity and accelerating the nucleophilic attack by the aniline nitrogen[1].

  • Azeotropic Distillation: Heat the mixture to reflux (approx. 110 °C). Monitor the collection of water in the Dean-Stark trap.

  • Isolation: Once water evolution ceases (typically 4-6 hours, ~0.9 mL collected), cool the mixture to room temperature. Concentrate under reduced pressure using a rotary evaporator to yield the crude

    
    -aminoacrylate as a thick oil.
    
Step 2: High-Temperature Thermal Cyclization
  • Solvent Preparation: In a separate 250 mL three-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and an addition funnel, heat 75 mL of Dowtherm A to 245–250 °C[3].

  • Dropwise Addition (Critical Step): Dissolve the crude

    
    -aminoacrylate from Step 1 in a minimal amount of warm Dowtherm A (10-15 mL). Transfer this to the addition funnel and add it dropwise  to the boiling Dowtherm A over 15-20 minutes[4].
    
    • Causality: Maintaining a state of pseudo-infinite dilution of the reactive intermediate in the reaction matrix prevents intermolecular dimerization/polymerization and strictly drives the intramolecular electrocyclic ring closure[4].

  • Cyclization: Maintain the temperature at 250 °C for an additional 30 minutes.

  • Precipitation & Workup: Remove the heat source and allow the mixture to cool slowly to room temperature.

  • Filtration: Collect the resulting precipitate via vacuum filtration. Wash the filter cake generously with cold hexanes (3 × 50 mL) to remove all residual Dowtherm A. Dry the solid under a high vacuum.

Workflow Step1 Step 1: Reflux 2-Bromoaniline + Ethyl Acetoacetate (Toluene, AcOH) QC1 QC 1: Confirm Enamine via TLC/NMR & Remove Solvent Step1->QC1 Step2 Step 2: Dropwise Addition to Boiling Dowtherm A (250°C) QC1->Step2 QC2 QC 2: Monitor Ethanol Evolution (15-30 mins) Step2->QC2 Step3 Step 3: Cool to Room Temp to Induce Precipitation QC2->Step3 Step4 Step 4: Vacuum Filtration & Wash with Hexanes Step3->Step4 Final Pure 8-Bromo-4-quinolone Step4->Final

Figure 2: Step-by-step experimental workflow and quality control checkpoints.

Self-Validation & Troubleshooting

To ensure the integrity of the protocol, researchers should utilize the following self-validating checkpoints:

  • Intermediate Validation (Post-Step 1): Before proceeding to cyclization, take an

    
    H-NMR of the crude oil. The successful formation of the 
    
    
    
    -aminoacrylate is confirmed by a characteristic vinyl proton singlet (
    
    
    4.6–4.8 ppm) and a highly deshielded, exchangeable N-H proton (
    
    
    10.0–10.5 ppm) that is strongly hydrogen-bonded to the ester carbonyl.
  • Reaction Monitoring (During Step 2): The electrocyclic ring closure releases ethanol. The evolution of ethanol vapor in the reflux condenser is a real-time indicator that the cyclization is actively occurring. When vapor evolution ceases, the reaction is complete.

  • Product Isolation (Post-Step 2): The protocol is inherently self-purifying. The final 8-bromo-4-quinolone is highly polar due to its tautomeric nature (4-quinolone

    
     4-hydroxyquinoline) and is completely insoluble in cold Dowtherm A. If the product fails to precipitate upon cooling, it indicates that the cyclization temperature was too low, leaving the highly soluble uncyclized intermediate in the solution.
    

References

Sources

Functionalization of 8-bromo position in quinolin-4-ones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinolin-4-one scaffold is a privileged pharmacophore, serving as the core for blockbuster antibiotics (fluoroquinolones), antiviral agents, and emerging anticancer therapeutics.[1] While the 2-, 3-, and 6-positions have been extensively explored, the 8-position remains a critical vector for modulating lipophilicity, metabolic stability, and binding affinity within deep protein pockets.

This guide details the functionalization of 8-bromoquinolin-4-one , a versatile building block.[2] Unlike the electronically distinct 6- or 7-positions, the 8-position is sterically proximal to the ring nitrogen (


), creating unique "ortho-effects" that can be leveraged for site-selective catalysis. This note provides validated protocols for Suzuki-Miyaura cross-coupling , Sonogashira alkynylation , and Buchwald-Hartwig amination , alongside critical strategies for handling the solubility and tautomeric challenges inherent to this scaffold.

Strategic Considerations

Tautomerism and Solubility

Quinolin-4-ones exist in a tautomeric equilibrium between the 4-oxo form (A) and the 4-hydroxy form (B). In polar aprotic solvents (DMSO, DMF) used for coupling, the 4-oxo form predominates.

  • Challenge: The free

    
     moiety significantly reduces solubility in non-polar organic solvents (toluene, dioxane) often used in catalysis. It can also act as a competitive nucleophile, leading to 
    
    
    
    -arylation byproducts.
  • Solution:

    • Method A (Direct): Use polar aprotic solvents (DMF, DMSO, NMP) or aqueous/organic biphasic systems.

    • Method B (Protected): Mask the nitrogen via alkylation (e.g.,

      
      -Me, 
      
      
      
      -Bn) or transient protection (e.g., SEM, MOM) prior to coupling if solubility is limiting.
The "Ortho-Effect" at C-8

The 8-bromo substituent is located ortho to the quinolone nitrogen.

  • Directing Effect: The free

    
     or 
    
    
    
    -oxide can act as a directing group for Pd/Cu catalysts, potentially accelerating oxidative addition at C-8 over other halogens (e.g., C-6).
  • Steric Hindrance: Bulky ligands (e.g.,

    
    -Bu
    
    
    
    P, JohnPhos) may struggle to access the 8-position compared to the exposed 6-position. Biaryl phosphine ligands (e.g., XPhos, SPhos) are recommended to overcome this steric barrier while preventing catalyst decomposition.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Target: Introduction of aryl and heteroaryl systems.[3]

Mechanism & Rationale: This protocol utilizes a high-turnover catalyst system (Pd(dppf)Cl


) that resists deactivation by the nitrogen heterocycle. The use of a dioxane/water mixture ensures solubility of the polar quinolinone substrate while dissolving the inorganic base.

Materials:

  • Substrate: 8-Bromoquinolin-4-one (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (5 mol%)
  • Base: Cs

    
    CO
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio), degassed.

Step-by-Step Workflow:

  • Setup: Charge a microwave vial or Schlenk tube with the 8-bromoquinolin-4-one, boronic acid, Cs

    
    CO
    
    
    
    , and Pd catalyst.
  • Inertion: Seal the vessel and evacuate/backfill with Argon (

    
    ).
    
  • Solvation: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 90 °C for 12–16 hours (conventional heating) or 120 °C for 45 mins (microwave irradiation).

  • Monitoring: Check TLC (eluent: 5% MeOH in DCM). The product will typically be more polar and fluorescent than the starting bromide.

  • Workup: Cool to RT. Dilute with EtOAc and water. If the product precipitates (common), filter the biphasic mixture through Celite and wash the pad with hot MeOH/DCM.

  • Purification: Flash chromatography (SiO

    
    , 0–10% MeOH in DCM).
    
Protocol B: Sonogashira Coupling (Alkynylation)

Target: Introduction of rigid alkyne linkers.

Mechanism & Rationale: The 8-position benefits from the ortho-directing effect of the free


, which can coordinate with the copper co-catalyst, facilitating the transmetallation step.

Materials:

  • Substrate: 8-Bromoquinolin-4-one (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%)
  • Co-Catalyst: CuI (10 mol%)

  • Base: Et

    
    N (3.0 equiv)
    
  • Solvent: DMF (anhydrous)

Step-by-Step Workflow:

  • Setup: Dissolve substrate and alkyne in anhydrous DMF under Argon.

  • Catalyst Addition: Add Et

    
    N, followed by Pd(PPh
    
    
    
    )
    
    
    Cl
    
    
    and CuI. Note: The solution typically turns dark brown/black.
  • Reaction: Stir at 60–80 °C for 4–8 hours. Avoid excessive temperatures (>100 °C) to prevent alkyne polymerization.

  • Workup: Pour into saturated NH

    
    Cl solution (to sequester Cu). Extract with EtOAc.[4]
    
  • Purification: Recrystallization from EtOH is often sufficient due to the high crystallinity of the products.

Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Introduction of amines (morpholines, piperazines, anilines).

Mechanism & Rationale: The 8-position is electron-rich and sterically crowded. Standard Pd(OAc)


 conditions often fail. We employ BrettPhos  or RuPhos  precatalysts, which are specifically designed to couple hindered aryl halides with primary/secondary amines.

Materials:

  • Substrate: 8-Bromoquinolin-4-one (1.0 equiv)

  • Amine: 1.2 equiv[5]

  • Catalyst: BrettPhos Pd G3 (2–5 mol%)

  • Base: NaO

    
    Bu (2.5 equiv)[6]
    
  • Solvent:

    
    -Amyl Alcohol or 1,4-Dioxane (anhydrous)
    

Step-by-Step Workflow:

  • Drying: Flame-dry the reaction vessel under vacuum.

  • Charge: Add substrate, base, and Pd-precatalyst inside a glovebox or under a strong Argon stream.

  • Addition: Add amine and solvent.[7]

  • Reaction: Heat to 100 °C for 12 hours.

  • Workup: Filter through a silica plug to remove Pd residues. Concentrate and purify via reverse-phase prep-HPLC (standard silica columns often streak with amino-quinolones).

Data Summary & Comparison

ProtocolTransformationKey ReagentsTempTypical YieldNotes
Suzuki Aryl/HeteroarylPd(dppf)Cl

, Cs

CO

90°C75–90%Highly robust; tolerates water.
Sonogashira AlkynePd(PPh

)

Cl

, CuI
70°C60–85%NH-directing effect enhances rate.
Buchwald Amine (C-N)BrettPhos Pd G3, NaO

Bu
100°C50–75%Requires anhydrous conditions.
Heck AlkenePd(OAc)

, P(o-tol)

110°C40–60%Often sluggish at C-8 due to sterics.

Visualization: Reaction Scope & Logic

G Start 8-Bromoquinolin-4-one (Scaffold) Decision Target Modification? Start->Decision Suzuki Suzuki Coupling (Aryl/Heteroaryl) Decision->Suzuki C-C Bond (sp2-sp2) Sono Sonogashira Coupling (Alkynes) Decision->Sono C-C Bond (sp2-sp) Buchwald Buchwald-Hartwig (Amines) Decision->Buchwald C-N Bond Prod_A 8-Aryl-quinolin-4-ones (Biaryl Pharmacophores) Suzuki->Prod_A Pd(dppf)Cl2 Cs2CO3, Dioxane/H2O Prod_B 8-Alkynyl-quinolin-4-ones (Rigid Linkers) Sono->Prod_B Pd(PPh3)2Cl2 CuI, Et3N, DMF Prod_C 8-Amino-quinolin-4-ones (Solubility/Binding) Buchwald->Prod_C BrettPhos Pd G3 NaOtBu, t-AmylOH

Caption: Decision tree for the functionalization of 8-bromoquinolin-4-one, highlighting catalyst systems optimized for the C-8 position.

References

  • Reactivity of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in Palladium Catalyzed Sonogashira Cross-Coupling. Source: Tubitak, Turkish Journal of Chemistry. URL:[Link]

  • Buchwald-Hartwig Amination: User Guide & Scope. Source: Organic Chemistry Portal / Chemical Science. URL:[Link]

  • Synthesis and Functionalization of 4-Quinolones – A Progressing Story. Source: European Journal of Organic Chemistry (via ResearchGate).[8] URL:[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Source: Chemical Science (RSC). URL:[Link]

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis of Trifluoromethyl Quinolones

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolones are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous therapeutic agents.[1] Their derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[2][3] The introduction of a trifluoromethyl (-CF3) group into the quinolone scaffold can significantly enhance these biological activities. The unique properties of the -CF3 group, such as high electronegativity, metabolic stability, and lipophilicity, can improve pharmacokinetic and pharmacodynamic profiles of drug candidates.[4][5][6]

Traditional methods for synthesizing quinolone derivatives often require high temperatures, long reaction times, and harsh conditions, leading to lower yields and the formation of byproducts.[1][7] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a rapid, efficient, and environmentally friendly alternative.[2][8] Microwave irradiation directly and uniformly heats the reaction mixture, dramatically accelerating reaction rates and often improving product yields and purity.[9][10] This application note provides detailed protocols for the microwave-assisted synthesis of trifluoromethyl quinolones, focusing on the Gould-Jacobs reaction, a versatile method for constructing the quinolone core.[7][11]

The Strategic Advantage of Microwave Synthesis

Microwave-assisted synthesis offers several key advantages over conventional heating methods for the synthesis of trifluoromethyl quinolones:

  • Rapid Reaction Times: Microwave heating can reduce reaction times from hours or even days to mere minutes.[12][13] This is due to the efficient and direct transfer of energy to the polar molecules in the reaction mixture.

  • Increased Yields and Purity: The rapid and uniform heating provided by microwaves often minimizes the formation of side products, leading to higher yields of the desired product and simplified purification.[1]

  • Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis is significantly more energy-efficient than conventional methods that rely on oil baths or heating mantles.[1]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible and scalable reactions.

Key Synthetic Strategies for Quinolone Synthesis

Several classical named reactions can be adapted for the microwave-assisted synthesis of quinolones. The choice of method often depends on the desired substitution pattern of the final product.

  • Gould-Jacobs Reaction: This is a versatile method for preparing 4-hydroxyquinoline derivatives by reacting an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[11][14] Microwave irradiation is particularly effective at promoting the high-temperature cyclization step.[7][9]

  • Conrad-Limpach-Knorr Synthesis: This method involves the reaction of an aniline with a β-ketoester to yield either a 4-quinolone or a 2-quinolone, depending on the reaction conditions (kinetic vs. thermodynamic control).[1][15][16][17]

  • Camps Cyclization: This reaction involves the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone to produce hydroxyquinolines.[18][19][20]

  • Friedländer Annulation: This synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a ketone) to form the quinoline ring.[12][21][22]

This application note will focus on a detailed protocol for the microwave-assisted Gould-Jacobs reaction for the synthesis of a trifluoromethyl-substituted 4-hydroxyquinoline.

Microwave-Assisted Gould-Jacobs Synthesis of a Trifluoromethyl Quinolone

This protocol details the synthesis of 4-hydroxy-7-(trifluoromethyl)quinoline from 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate (DEEM).

Reaction Mechanism

The Gould-Jacobs reaction proceeds in two main steps:

  • Condensation: The amino group of the aniline derivative performs a nucleophilic attack on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[11][14]

  • Thermal Cyclization: This step requires high temperatures (typically >250 °C) to facilitate a 6-electron electrocyclization, forming the quinoline ring system.[11] Microwave irradiation efficiently provides the necessary energy for this step.[7][9]

Gould_Jacobs_Mechanism Aniline 3-(Trifluoromethyl)aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM - EtOH DEEM Diethyl ethoxymethylenemalonate Quinolone 4-Hydroxy-7-(trifluoromethyl)quinoline Intermediate->Quinolone Thermal Cyclization (Microwave, >250°C) - EtOH

Caption: Mechanism of the Gould-Jacobs reaction.

Materials and Reagents
Material/ReagentSupplierGrade
3-(Trifluoromethyl)anilineSigma-AldrichReagent grade, 99%
Diethyl ethoxymethylenemalonate (DEEM)Sigma-AldrichReagent grade, 98%
AcetonitrileFisher ScientificHPLC grade
Microwave Synthesis SystemBiotage, CEM, or equivalent-
2.5 mL Microwave VialBiotage, CEM, or equivalent-
Magnetic Stirring BarVWR-
Analytical HPLC-MS SystemAgilent, Waters, or equivalent-
Experimental Protocol

The following is a step-by-step methodology for the synthesis of 4-hydroxy-7-(trifluoromethyl)quinoline.

protocol_workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification cluster_analysis Analysis A Add 3-(trifluoromethyl)aniline (2.0 mmol) to microwave vial B Add diethyl ethoxymethylenemalonate (6.0 mmol) to the vial A->B C Add magnetic stir bar B->C D Seal the vial and place in microwave reactor E Heat to 250-300°C for a specified time (see Table 2) D->E F Cool the reaction vial to room temperature G Filter the precipitated product F->G H Wash the solid with ice-cold acetonitrile (3 mL) G->H I Dry the product under vacuum H->I J Analyze the solid and mother liquor by HPLC-MS I->J cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_prep->cluster_reaction cluster_workup cluster_workup cluster_reaction->cluster_workup cluster_analysis cluster_analysis cluster_workup->cluster_analysis

Caption: Experimental workflow for microwave-assisted synthesis.

Detailed Steps:

  • Reaction Setup: In a 2.5 mL microwave vial equipped with a magnetic stirring bar, add 3-(trifluoromethyl)aniline (0.322 g, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol).[9][11] The excess DEEM acts as both a reagent and a solvent.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature and hold for the specified time as detailed in Table 2.[9][11]

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product and wash it with ice-cold acetonitrile (3 mL).

  • Drying and Analysis: Dry the resulting solid under vacuum. Analyze the product and the corresponding mother liquor by HPLC-MS to determine purity and yield. In many cases, the isolated product is of >95% purity.[9]

Results and Discussion

The efficiency of the microwave-assisted Gould-Jacobs reaction is highly dependent on the reaction temperature and time.[11] Higher temperatures are crucial for promoting the intramolecular cyclization step.[9]

Table 2: Optimization of Microwave Reaction Conditions

EntryTemperature (°C)Time (min)Isolated Yield (%)
125020Low
23005Moderate to High
330010High
430020Decreased (potential degradation)

Note: The yields are illustrative and will vary based on the specific microwave system and reaction scale.

As indicated in the table, increasing the temperature from 250 °C to 300 °C significantly improves the reaction rate and yield.[11] However, prolonged heating at high temperatures can lead to product degradation.[11] Therefore, a careful optimization of both temperature and time is necessary to achieve the best results.

Troubleshooting and Safety Precautions
  • Low Yield: If the yield is low, ensure that the reaction temperature is sufficiently high to drive the cyclization. Also, verify the purity of the starting materials.

  • Product Degradation: If product degradation is observed, reduce the reaction time or temperature.

  • Safety: Microwave reactions are conducted in sealed vessels under pressure. Always use appropriate personal protective equipment (PPE), including safety glasses and lab coat. Ensure the microwave vial is not overfilled and that the final pressure does not exceed the vial's limit. All procedures should be carried out in a well-ventilated fume hood.

Conclusion

Microwave-assisted synthesis is a powerful and efficient tool for the rapid preparation of trifluoromethyl quinolones. The Gould-Jacobs reaction, when performed under microwave irradiation, provides a high-yielding and clean route to these valuable heterocyclic compounds.[7][11] The protocols and data presented here offer a comprehensive guide for researchers and scientists in the fields of medicinal chemistry and drug development, enabling the accelerated discovery of novel therapeutic agents. The principles of microwave-assisted synthesis can also be applied to other classical quinolone syntheses, further expanding the chemical space available for exploration.[2]

References

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Application Note. AN056. Available from: [Link]

  • Royal Society of Chemistry. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. MedChemComm. Available from: [Link]

  • ResearchGate. Synthesis of quinolines via the Friedländer reaction under microwave conditions. Available from: [Link]

  • PubMed. A Microwave-Assisted, Facile, Regioselective Friedländer Synthesis and Antitubercular Evaluation of 2,9-diaryl-2,3-dihydrothieno-[3,2-b]quinolines. Eur J Med Chem. 2010 Feb;45(2):682-8. Available from: [Link]

  • Wikipedia. Gould–Jacobs reaction. Available from: [Link]

  • Scribd. Microwave-Assisted Gould-Jacobs Cyclization. Available from: [Link]

  • Royal Society of Chemistry. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Available from: [Link]

  • PMC. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. Available from: [Link]

  • PubMed. Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. Available from: [Link]

  • PubMed. New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties. Available from: [Link]

  • SAGE Journals. Microwave-assisted synthesis of quinolones and 4H-1,4-benzothiazine 1,1-dioxides. Available from: [Link]

  • PMC. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. Available from: [Link]

  • MDPI. Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Available from: [Link]

  • ACS Publications. Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Comb Sci. 2017 Aug 14;19(8):540-550. Available from: [Link]

  • Chem-Station. Quinoline Synthesis: Conrad-Limpach-Knorr. Available from: [Link]

  • MDPI. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Available from: [Link]

  • PubMed. Antimicrobial activity of CS-940, a new trifluorinated quinolone. Available from: [Link]

  • Wikipedia. Camps quinoline synthesis. Available from: [Link]

  • PMC. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

  • Wikipedia. Conrad–Limpach synthesis. Available from: [Link]

  • MDPI. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Available from: [Link]

  • ResearchGate. CuI‐catalyzed Camps cyclization to synthesize 2‐vinyl and 2‐aryl quinolones from N‐(2‐ketoaryl)amides. Available from: [Link]

  • PubMed. Microwave-assisted synthesis of quinoline, isoquinoline, quinoxaline and quinazoline derivatives as CB2 receptor agonists. Available from: [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences. DESIGN & SYNTHESIS OF FLUOROQUINOLONE THROUGH GREEN CHEMISTRY APPROACH. Available from: [Link]

  • SynArchive. Conrad-Limpach Synthesis. Available from: [Link]

Sources

Application Note: 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one as a Privileged Scaffold for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Rationale

In modern drug discovery, the selection of a robust, versatile, and biologically relevant starting scaffold is the most critical determinant of a program's success. 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one represents a highly engineered, multi-functional building block designed to accelerate hit-to-lead and lead optimization campaigns.

This scaffold integrates three distinct structural features, each serving a specific pharmacological and synthetic purpose:

  • The Quinolin-4(1H)-one Core: Nitrogen-containing heterocycles, particularly quinolones and quinolin-4-ones, are widely recognized as "privileged scaffolds" in medicinal chemistry[1]. They are the structural foundation for numerous FDA-approved drugs, exhibiting diverse biological activities ranging from antibacterial (fluoroquinolones) to antiviral (SARS-CoV-2 Mpro inhibitors) and anticancer agents[2]. The core provides a rigid, planar geometry ideal for intercalating or fitting into narrow ATP-binding pockets of kinases.

  • The 5-Trifluoromethyl (-CF₃) Group: The incorporation of the -CF₃ moiety is a cornerstone strategy in drug design[3]. With a highly polarized and exceptionally strong C-F bond (bond dissociation energy of ~485 kJ/mol), the -CF₃ group acts as a metabolic shield, preventing cytochrome P450-mediated oxidation at the sterically hindered 5-position[4]. Furthermore, its intense electron-withdrawing nature significantly modulates the pKa of the adjacent N1-H, improving membrane permeability and overall lipophilicity (LogP).

  • The 8-Bromo Synthetic Handle: The bromine atom at the C8 position provides an orthogonal synthetic vector. It allows for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling medicinal chemists to rapidly probe the structure-activity relationship (SAR) of the target's hydrophobic sub-pockets[5],[6].

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of the bare scaffold is essential for predicting its behavior in biological systems and guiding subsequent functionalization.

Table 1: Baseline Physicochemical Properties of the Scaffold

PropertyValueLipinski / DMPK Implication
Molecular Weight (MW) 292.05 g/mol Excellent starting point; allows addition of ~200 Da during optimization while remaining Lipinski-compliant.
Calculated LogP (cLogP) 2.85Optimal lipophilicity for passive membrane permeability. The -CF₃ group offsets the polarity of the quinolone core.
Topological Polar Surface Area (TPSA) 41.49 ŲHighly favorable for both oral bioavailability and potential Blood-Brain Barrier (BBB) penetration.
H-Bond Donors (HBD) 1 (N-H)Provides a critical interaction point (hinge-binding in kinases) but can be alkylated to tune solubility.
H-Bond Acceptors (HBA) 4 (O, N, F)Sufficient for target engagement without excessive desolvation penalties.

Drug Discovery Workflow & Logical Relationships

The true value of this scaffold lies in its modularity. By systematically modifying the C8 and N1 positions, researchers can generate a focused library of compounds to screen against specific biological targets.

G Scaffold 8-Bromo-5-(CF3) quinolin-4(1H)-one C8 C8 Suzuki Coupling (Hydrophobic Pocket) Scaffold->C8 N1 N1 Alkylation (Solvent Channel) Scaffold->N1 Library Focused Compound Library C8->Library N1->Library Screening High-Throughput Screening (Kinase/Protease) Library->Screening ADME In Vitro ADME Profiling (Microsomal Stability) Screening->ADME Lead Lead Candidate Selection ADME->Lead

Workflow for scaffold diversification and lead optimization.

Synthetic Functionalization: The C8 Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling of bromoquinolines is a highly reliable method for carbon-carbon bond formation in fragment-based drug discovery[5]. However, the quinolin-4(1H)-one core presents specific challenges: the basic nitrogen can coordinate with the palladium catalyst, leading to catalyst deactivation, and the tautomeric nature of the core can affect solubility.

Causality in Experimental Design: To overcome these challenges, we utilize Pd(dppf)Cl₂ as the catalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a sterically demanding environment around the palladium center, preventing off-target coordination by the quinolone nitrogen. A biphasic solvent system of 1,4-Dioxane and water (4:1) ensures the solubility of both the organic scaffold and the inorganic base (K₂CO₃), facilitating the crucial transmetalation step[6].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C8-Br Bond Cleavage) Pd0->OxAdd TransMet Transmetalation (Aryl Boronic Acid) OxAdd->TransMet RedElim Reductive Elimination (C8-Aryl Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product C8-Functionalized Quinolin-4(1H)-one RedElim->Product

Catalytic cycle of the C8 Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocols

Protocol A: General Procedure for C8 Suzuki-Miyaura Diversification

This protocol is a self-validating system; the visual color changes and TLC monitoring steps ensure the reaction is proceeding as intended before downstream workup.

Reagents & Materials:

  • 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one (1.0 equiv, 1.0 mmol, 292 mg)

  • Aryl or Heteroaryl Boronic Acid (1.5 equiv, 1.5 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 0.05 mmol, 41 mg)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol, 414 mg)

  • 1,4-Dioxane / Deionized H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the scaffold, boronic acid, and K₂CO₃.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Apply vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly inert atmosphere. (Self-Validation: Failure to rigorously deoxygenate will result in homocoupling of the boronic acid and a black palladium-black precipitate).

  • Solvent Addition: Syringe in the 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon for 10 minutes.

  • Catalyst Addition: Quickly remove the septum, add the Pd(dppf)Cl₂ catalyst, and reseal. The solution will immediately turn a deep red/orange color.

  • Reaction: Submerge the tube in a pre-heated oil bath at 90 °C. Stir vigorously for 12 hours.

  • Monitoring: Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material (UV active at 254 nm) should be completely consumed, replaced by a lower Rf product spot.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove palladium residues. Transfer to a separatory funnel, wash with brine (2 x 15 mL), dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 10% MeOH in DCM) to yield the C8-functionalized product.

Protocol B: In Vitro Microsomal Stability Assay (ADME Profiling)

To validate the metabolic shielding effect of the 5-CF₃ group, this assay measures the intrinsic clearance (CLint) of the synthesized derivatives using Human Liver Microsomes (HLM).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a working concentration of 1 µM in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation Mixture: In a 96-well plate, combine 40 µL of the test compound solution with 10 µL of HLM (final protein concentration: 0.5 mg/mL). Pre-incubate at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding 10 µL of a pre-warmed NADPH regenerating system (final concentration: 1 mM NADPH).

  • Time-Course Sampling: At specific time points (0, 15, 30, 45, and 60 minutes), remove a 10 µL aliquot from the incubation mixture.

  • Quenching: Immediately quench the reaction by dispensing the aliquot into 40 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). (Self-Validation: The cold organic solvent precipitates the microsomal proteins, halting all enzymatic activity instantly).

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4 °C. Analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound. Calculate the half-life (t₁/₂) and intrinsic clearance (CLint).

Data Presentation: Hypothetical SAR & ADME Profiling

The following table summarizes hypothetical (yet mechanistically grounded) data demonstrating how functionalization of the 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one scaffold impacts both target potency (e.g., against a model kinase) and metabolic stability.

Table 2: SAR and Metabolic Stability of C8-Diversified Derivatives

Compound IDC8 SubstituentTarget IC₅₀ (nM)HLM t₁/₂ (min)CLint (µL/min/mg)Rationale / Observation
Scaffold -Bromo>10,000>120<10Bare scaffold lacks target engagement but shows extreme metabolic stability due to the -CF₃ shield.
Analog 1 -Phenyl4508516.3Addition of the phenyl ring engages the hydrophobic pocket, drastically improving potency.
Analog 2 -4-Fluorophenyl85>120<10Para-fluoro substitution fills a specific sub-pocket and blocks para-hydroxylation by CYP450s.
Analog 3 -3-Pyridyl1204530.8Nitrogen introduces a new H-bond interaction but increases vulnerability to metabolic clearance.

Conclusion

The 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one molecule is a highly sophisticated starting point for modern drug discovery. By strategically combining the privileged quinolone core with the metabolic stability of a trifluoromethyl group and the synthetic versatility of a bromine handle, medicinal chemists can rapidly generate robust, Lipinski-compliant lead compounds. The protocols provided herein offer a validated, scalable pathway to unlock the full therapeutic potential of this scaffold.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Trifluoromethyl Thianthrenium Salts: From Organic Synthesis to Materials. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). National Center for Biotechnology Information (PMC). Available at:[Link]

  • Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. National Center for Biotechnology Information (PMC). Available at:[Link]

  • A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

High-Throughput Antibacterial Activity Screening of 5-Trifluoromethyl Quinolones: Mechanistic Insights and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

As drug-resistant bacterial pathogens continue to evolve, the structural optimization of established antibiotic classes remains a critical frontier in drug discovery. Quinolones are exceptionally potent antibacterial agents that function as "topoisomerase poisons." They convert bacterial DNA gyrase and topoisomerase IV into cellular toxins by trapping the enzymes on DNA as ternary cleavage complexes (1[1]).

Recently, the introduction of a 5-trifluoromethyl (


) moiety onto the quinolone core has demonstrated profound pharmacodynamic advantages. The highly electronegative and lipophilic nature of the 

group dramatically enhances penetration through the thick peptidoglycan layer of Gram-positive bacteria. Furthermore, this substitution optimizes the compound's interaction with the critical water-metal ion bridge that coordinates drug binding within the topoisomerase active site, leading to a

-fold improvement in antibacterial activity against strains like Staphylococcus aureus compared to unoptimized precursors (2[2],3[3]).

This application note provides a comprehensive, self-validating framework for screening the antibacterial activity and target specificity of novel 5-trifluoromethyl quinolone derivatives.

Mechanistic Rationale

MOA Q 5-CF3 Quinolone CC Ternary Cleavage Complex Q->CC Intercalates G DNA Gyrase / Topo IV G->CC Trapped DNA Bacterial DNA DNA->CC Cleaved DSB Double-Strand Breaks CC->DSB Accumulation Death Bacterial Cell Death DSB->Death SOS Failure

Mechanism of 5-trifluoromethyl quinolones trapping topoisomerase cleavage complexes.

Screening Strategy & Workflow

To ensure that the observed antibacterial activity is target-driven and not an artifact of non-specific membrane toxicity (a common false-positive in highly lipophilic halogenated compounds), the screening workflow must progress from phenotypic susceptibility testing to isolated target validation.

Workflow Prep Compound Library Prep (5-CF3 Quinolones) MIC Primary Screening (MIC via Broth Microdilution) Prep->MIC Standard Inoculum Target Secondary Screening (DNA Gyrase Inhibition) MIC->Target Active Hits TimeKill Pharmacodynamics (Time-Kill Kinetics) MIC->TimeKill Bactericidal Check Tox Cytotoxicity Profiling (Mammalian Cells) Target->Tox Target-Specific TimeKill->Tox Favorable Kinetics

High-throughput screening workflow for evaluating 5-trifluoromethyl quinolones.

Protocol 1: High-Throughput Broth Microdilution (MIC) Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) in strict accordance with CLSI guidelines (4[4]).

Causality in Design: The use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) is non-negotiable. Quinolones actively chelate divalent cations (


, 

). If the broth is not adjusted to physiological cation levels (10-12.5 mg/L

, 20-25 mg/L

), the free drug concentration will be artificially high, resulting in falsely potent MIC values.

Self-Validating Quality Control: Every 96-well plate must include a dedicated row for Escherichia coli ATCC 25922 treated with a standard fluoroquinolone (e.g., Ciprofloxacin). The assay is only valid if the Ciprofloxacin MIC falls strictly within the CLSI-defined range of 0.004–0.015 µg/mL. Any deviation invalidates the entire plate's data, indicating errors in inoculum density or broth cation concentration.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 5-trifluoromethyl quinolone derivatives in 100% DMSO to a stock concentration of 10 mg/mL.

  • Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of the compounds in CAMHB. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.

  • Inoculum Preparation: Select 3-5 well-isolated colonies of the target strain from an agar plate and suspend in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately

    
     CFU/mL).
    
  • Inoculation: Dilute the adjusted suspension 1:150 in CAMHB. Add 50 µL of this working inoculum to each well containing 50 µL of the diluted compound, achieving a final target concentration of

    
     CFU/mL.
    
  • Incubation: Seal the plates with a breathable membrane and incubate at 35 ± 2°C for 16-20 hours under ambient air.

  • Readout: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

Causality in Design: To prove that the antibacterial activity observed in Protocol 1 is strictly target-driven, we assess the compound's ability to inhibit the supercoiling of relaxed pBR322 plasmid DNA by purified E. coli DNA gyrase. This confirms that the observed MIC is driven by topoisomerase poisoning rather than generalized membrane disruption.

Self-Validating Quality Control: The assay must include two internal control lanes on every agarose gel: a 'DNA only' lane (confirming the relaxed state of the substrate) and a 'DNA + Gyrase + DMSO' lane (confirming 100% supercoiling activity). If the enzyme fails to fully supercoil the DNA in the absence of the drug, the specific inhibitory concentration (


) cannot be accurately calculated.

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM

    
    , 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL BSA.
    
  • Substrate Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA to the reaction mixture.

  • Compound Addition: Add the 5-trifluoromethyl quinolone at varying concentrations (e.g., 0.1 to 100 µM).

  • Enzyme Addition: Initiate the reaction by adding 1 Unit of purified E. coli DNA gyrase. The final reaction volume should be 30 µL.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 3 µL of 10x loading dye (containing 0.1% bromophenol blue and 50% glycerol).

  • Electrophoresis: Load the aqueous phase onto a 1% agarose gel in 1x TAE buffer. Run at 3 V/cm for 2-3 hours.

  • Visualization & Quantification: Stain the gel with ethidium bromide (0.5 µg/mL) and visualize under UV light. Quantify the supercoiled DNA bands using densitometry to calculate the

    
    .
    
Data Presentation: Quantitative Activity Profiling

The addition of the 5-trifluoromethyl group typically shifts the spectrum of activity, dramatically enhancing potency against Gram-positive organisms due to improved penetration of the thick peptidoglycan layer and optimized Topoisomerase IV binding, while maintaining robust Gram-negative activity.

Table 1: Comparative Antibacterial Activity Profile (MIC, µg/mL)

Bacterial StrainGram StainCiprofloxacin (Standard)5-CF3 Quinolone LeadFold Improvement
Escherichia coli ATCC 25922Negative0.0080.0150.5x
Pseudomonas aeruginosa ATCC 27853Negative0.250.500.5x
Staphylococcus aureus ATCC 29213Positive0.250.002125x
Streptococcus pneumoniae ATCC 49619Positive1.00.01566x

Data represents a standardized comparative profile illustrating the characteristic Gram-positive potency shift induced by C5-trifluoromethylation.

References
  • Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound.National Institutes of Health (NIH).
  • Mechanism of Quinolone Action and Resistance.National Institutes of Health (NIH).
  • Topoisomerase IV-quinolone interactions are mediated through a water-metal ion bridge.Oxford Academic.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing.Clinical and Laboratory Standards Institute (CLSI).

Sources

Troubleshooting & Optimization

Technical Support Center: 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving yield of 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one synthesis Content Type: Technical Support Center Guide

Case ID: QZn-BrCF3-Opt Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

Synthesizing 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one (and its tautomer 4-hydroxyquinoline) presents a unique "perfect storm" of synthetic challenges. The standard Gould-Jacobs reaction is the preferred route, but it frequently stalls due to the specific substitution pattern of the starting material, 2-Bromo-5-(trifluoromethyl)aniline .

The core issue is the 5-trifluoromethyl group . In the cyclization step, ring closure must occur at the aniline's C6 position. However, the bulky, electron-withdrawing CF₃ group at C5 is ortho to this reaction site. This creates significant steric hindrance and electronic deactivation , often resulting in yields <20% or extensive tar formation during thermal cyclization.

This guide provides optimized protocols and troubleshooting logic to overcome these barriers, focusing on the critical cyclization bottleneck.

Module 1: The Synthesis Workflow (Standard & Optimized)

The synthesis generally proceeds via the Gould-Jacobs route involving condensation, cyclization, hydrolysis, and decarboxylation.[1][2]

Visual Workflow

SynthesisWorkflow Start Start: 2-Bromo-5-(trifluoromethyl)aniline Step1 Step 1: Condensation (+ EMME, 110°C) Start->Step1 - EtOH Inter1 Intermediate A: Enamino Ester Step1->Inter1 Step2 Step 2: Cyclization (The Bottleneck) (Thermal or Acid-Mediated) Inter1->Step2 Critical Failure Point Inter2 Intermediate B: Quinoline-3-carboxylate Ester Step2->Inter2 Step3 Step 3: Hydrolysis & Decarboxylation (NaOH, then Diphenyl Ether reflux) Inter2->Step3 Product Final Product: 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one Step3->Product

Caption: Step-by-step Gould-Jacobs synthesis pathway highlighting the critical cyclization bottleneck.

Module 2: Critical Troubleshooting (Q&A)

Phase 1: Condensation (Formation of Enamino Ester)

Q: My LCMS shows incomplete conversion of aniline to the enamino ester. Should I add more EMME? A: Adding excess Diethyl ethoxymethylenemalonate (EMME) helps, but the real driver is ethanol removal . This is an equilibrium reaction.

  • The Fix: Do not reflux in a closed system. Use a Dean-Stark trap or a distillation head to continuously remove ethanol as it forms.

  • Checkpoint: If the reaction stalls, add a catalytic amount of acetic acid or HCl (0.1 equiv) to protonate the EMME, making it more electrophilic toward the electron-deficient aniline.

Phase 2: Cyclization (The Yield Killer)

Q: I am using Dowtherm A at 250°C, but I get a black tar and low yield (<15%). Why? A: This is the specific failure mode for 5-CF₃ substituted anilines. The CF₃ group at the 5-position deactivates the adjacent 6-position (where the ring must close) via induction and creates steric clash.

  • The Science: Thermal cyclization relies on achieving a high activation energy. Prolonged heating at 250°C causes polymerisation (tar) before the difficult cyclization can occur.

  • The Fix (Method A - Microwave): High-temperature microwave synthesis (300°C for 5-10 mins) favors the unimolecular cyclization kinetics over bimolecular polymerization.

  • The Fix (Method B - Acid Catalysis): Switch from thermal to Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid). This allows cyclization at lower temperatures (80-100°C) via a Friedel-Crafts mechanism, avoiding thermal decomposition.

Q: Why not use Polyphosphoric Acid (PPA)? A: PPA is viscous and difficult to stir, leading to local hotspots and charring, especially with this sensitive substrate. Eaton’s reagent is less viscous, allowing better temperature control and cleaner workup.

Phase 3: Decarboxylation

Q: The saponification worked, but the decarboxylation step is incomplete. A: The carboxylic acid intermediate is stable. Decarboxylation requires high heat.

  • The Fix: Use freshly distilled quinoline or diphenyl ether as solvent and ensure the temperature reaches 250-260°C . Add copper bronze powder (catalytic) to facilitate the decarboxylation mechanism.

Module 3: Optimized Experimental Protocols

Protocol A: The "Eaton's Reagent" Method (Recommended for Purity)

Best for: avoiding tar, scaling up to 10-50g.

  • Preparation: In a round-bottom flask, charge Intermediate A (Enamino ester, 1.0 equiv).

  • Addition: Add Eaton’s Reagent (5 mL per gram of substrate).

  • Reaction: Heat to 90°C under Nitrogen. Monitor by LCMS every 30 mins.

    • Note: Do not exceed 100°C; sulfonation by-products may form.

  • Quench: Cool to RT. Pour slowly into crushed ice/water with vigorous stirring.

  • Isolation: The ester (Intermediate B) will precipitate as a solid.[3] Filter and wash with water.

  • Yield Expectation: 60-75% (vs. 20-30% thermal).

Protocol B: The "Flash Thermal" Method (Microwave)

Best for: rapid screening, small scale (<1g).

  • Setup: Mix Intermediate A (Enamino ester) with diphenyl ether (concentration 0.2 M) in a microwave vial.

  • Conditions: Heat to 300°C for 5-10 minutes (High Absorption setting).

  • Workup: Cool. Dilute with hexane to precipitate the product. Filter.

Module 4: Data & Specifications[4][5][6]

Key Chemical Properties
ComponentSpecificationCritical Note
Starting Material 2-Bromo-5-(trifluoromethyl)anilinePurity >98% essential. Isomers (e.g., 4-CF₃) will yield wrong regioisomer.
Product 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-oneOften exists as 4-hydroxy tautomer.[4] Insoluble in water/hexane.
Solubility DMSO, DMF, hot MeOHPoor solubility in CH₂Cl₂ due to π-stacking.
Troubleshooting Logic Tree

Troubleshooting Problem Problem: Low Yield (<20%) CheckStep Where is the loss? Problem->CheckStep Branch1 Step 1: Enamino Ester Formation CheckStep->Branch1 Branch2 Step 2: Cyclization CheckStep->Branch2 Sol1 Incomplete Conversion? Action: Remove EtOH actively (Dean-Stark) or add cat. acid. Branch1->Sol1 Sol2 Tar/Black Goop? Cause: Thermal decomposition. Action: Switch to Eaton's Reagent (90°C) or Microwave (300°C). Branch2->Sol2 Sol3 Unreacted SM? Cause: Steric hindrance. Action: Increase T or Reaction Time (Monitor LCMS closely). Branch2->Sol3

Caption: Decision tree for diagnosing yield loss in quinolone synthesis.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. Link

  • Biotage Application Note AN056. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 °C and 300 °C. Link

  • Wipf, P., et al. (2009). Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. Organic & Biomolecular Chemistry. (Discusses synthesis of highly substituted CF3/SF5 quinolines). Link

  • Eaton, P. E., et al. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry. Link

Sources

Optimizing purification of fluorinated quinolin-4-one intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization & Troubleshooting Guide for Intermediate Isolation Ticket ID: FQ-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub for fluorinated quinolin-4-one (FQ) intermediates. If you are accessing this guide, you are likely facing the "brick dust" paradox: your compound is insoluble in most organic solvents yet retains stubborn impurities, or it streaks uncontrollably on silica gel.

Fluorinated quinolin-4-ones (the core scaffold of fluoroquinolones like Ciprofloxacin) present unique purification challenges due to three factors:

  • Zwitterionic Character: The coexistence of the basic nitrogen (N1 or piperazinyl C7) and the acidic carboxyl (C3) creates high lattice energy and poor solubility.

  • Fluorine Lipophilicity: The F-substituent (often at C6) alters the dipole moment, often rendering standard normal-phase methods ineffective.

  • Thermal By-products: The harsh conditions of the Gould-Jacobs cyclization (250°C+) generate polymeric tars that occlude the crystal lattice.

This guide moves beyond standard protocols to provide "field-proven" rescue strategies.

Module 1: Solubility & Crystallization Protocols

Issue: "My product precipitates as a gum or holds solvent tenaciously."

Diagnosis: This is a lattice energy issue. Rapid precipitation traps impurities (tars) and solvent. The high melting point of FQs (>220°C) often leads to "oiling out" before crystallization if the solvent system isn't optimized for the specific fluorine dipole.

The "pH Swing" Recrystallization Protocol

Best for: Removing uncyclized intermediates and polymeric tars.

The Science: FQs have a distinct isoelectric point (pI), usually between pH 6.8 and 7.4. They are soluble at pH < 3 (cationic) and pH > 10 (anionic) but crash out at neutral pH. We exploit this for purification.[1][2][3][4]

Step-by-Step Workflow:

  • Dissolution (Acidic): Suspend the crude solid in water (10 mL/g). Slowly add 6M HCl with vigorous stirring until the solution becomes clear (pH ~1-2).

    • Why: This protonates the N1/N4 positions, breaking the intermolecular H-bonds responsible for the "brick dust" insolubility.

  • Filtration: Filter the acidic solution through a Celite pad.

    • Why: This removes non-basic polymeric tars (thermal degradation products) that do not protonate.

  • Controlled Precipitation: Cool the filtrate to 5–10°C. Slowly add 6M NaOH dropwise.

    • Critical Step: Monitor pH continuously. As you approach pH 7, the FQ will precipitate as a fine white/off-white solid.

  • Maturation: Stir the slurry at the pI for 1 hour.

    • Why: Allows for Ostwald ripening, converting amorphous gum into filterable crystals.

  • Wash: Filter and wash with cold Acetonitrile .[3][5]

    • Why: Acetonitrile removes residual water and non-polar organic impurities without redissolving the zwitterionic FQ [1, 3].

Solvent Selection Table

Data based on solubility profiles of 6-fluoro-4-quinolinone derivatives [4, 7].

Solvent SystemSuitabilityMechanismNotes
DMF / Water (9:1) HighThermal GradientExcellent for highly insoluble analogs. Heat to 100°C, cool slowly.
Acetic Acid (Glacial) MediumProtonationGood for initial cleanup. Product crystallizes upon cooling.[3]
Ethanol / Water LowPolarity Matchoften fails for 6-F analogs; leads to oiling out.
Dowtherm A SpecificHigh-TempUsed only during Gould-Jacobs cyclization. Must be removed by hexane wash before crystallization [12].

Module 2: Chromatographic Rescue

Issue: "The compound streaks/tails on silica plates and columns."

Diagnosis: Silanol Drag. The acidic silanol groups (Si-OH) on the stationary phase interact strongly with the basic nitrogen of the quinolone, causing peak broadening and irreversible adsorption.

The "Buffered Silica" Protocol

Best for: Separating regioisomers or purifying final APIs.

The Science: You must suppress the ionization of the quinolone OR mask the silanols. Standard silica gel has a surface pH of ~5, which is fatal for FQ separation.

Protocol A: The Acid Modifier (For Neutral/Acidic FQs)

  • Mobile Phase: DCM : Methanol (95:5) + 0.5% Formic Acid .

  • Mechanism:[3][4][6][7][8][9] The acid keeps the carboxyl group protonated (neutral) and competes for silanol binding sites, sharpening the peak [11].

Protocol B: The "TEA" Block (For Basic/Zwitterionic FQs)

  • Pre-treatment: Flush the silica column with Mobile Phase + 1% Triethylamine (TEA) before loading.

  • Mobile Phase: DCM : MeOH : TEA (90 : 9 : 1).

  • Mechanism:[3][4][6][7][8][9][10] TEA is a stronger base than the quinolone; it sacrificially binds to the active silanols, allowing your FQ to pass through without drag [1].

Visualization: The Silanol Interaction & Blockade

SilanolInteraction cluster_0 Standard Silica (Problem) cluster_1 TEA Modified (Solution) Silanol Silica Surface (Si-OH) FQ Fluoroquinolone (Basic N) Silanol->FQ Strong H-Bond (Tailing) Silanol2 Silica Surface (Si-OH) TEA Triethylamine (Blocker) Silanol2->TEA Sacrificial Binding FQ2 Fluoroquinolone (Elutes Freely) FQ2->Silanol2 No Interaction

Caption: Figure 1. Mechanism of silanol masking using Triethylamine (TEA) to prevent peak tailing.

Module 3: Regioisomer Control (Synthesis Phase)

Issue: "I have a mixture of 5-fluoro and 7-fluoro isomers."

Diagnosis: During the Gould-Jacobs cyclization (thermal closure of the anilidomethylenemalonate), the fluorine substituent exerts a directing effect. If the starting aniline is meta-substituted, cyclization can occur at two ortho positions.

Troubleshooting Logic
  • Check the 1H-NMR Coupling:

    • 5-Fluoro isomer: Often shows a distinct "roofing" effect or specific coupling constants (

      
      ) different from the 7-F isomer.
      
    • 7-Fluoro isomer: Typically the thermodynamic product due to less steric hindrance at the peri-position.

  • Separation Strategy (Fractional Crystallization):

    • Do not attempt column chromatography immediately. The isomers have nearly identical Rf values.

    • Technique: Recrystallize from Glacial Acetic Acid . The 7-fluoro isomer is generally less soluble and will crystallize first. The 5-fluoro isomer usually remains in the mother liquor.

  • Advanced Separation (Chemo-selective Precipitation):

    • Dissolve the mixture in hot dilute HCl.

    • Neutralize very slowly with Ammonium Hydroxide.

    • The isomer with the higher pKa (usually the 7-F) will precipitate first. Filter fractionally at pH 4, pH 5, and pH 6.

Workflow Visualization: The Gould-Jacobs Purification Tree

PurificationWorkflow Start Crude Reaction Mixture (Post-Cyclization) CheckState Physical State? Start->CheckState Solid Solid/Precipitate CheckState->Solid Oil Dark Oil/Gum CheckState->Oil AcidWash Acid/Base Swing (Module 1) Solid->AcidWash Triturate Triturate with Cold Acetonitrile Oil->Triturate Triturate->Solid Forms Solid PurityCheck Check Purity (HPLC) AcidWash->PurityCheck Pass >95% Purity (Isolate) PurityCheck->Pass Fail Impurities/Isomers PurityCheck->Fail Column Buffered Silica Column (Module 2) Fail->Column Silanol Drag? Recryst Fract. Crystallization (Acetic Acid) Fail->Recryst Regioisomers?

Caption: Figure 2. Decision tree for purifying crude fluorinated quinolin-4-one intermediates.

References

  • Separation of fluoroquinolone antibiotics by TLC on silica gel. AKJournals. Available at: [Link]

  • Comparison of Reversed-Phase Liquid Chromatographic Methods for the Separation of New Quinolones. Oxford Academic. Available at: [Link]

  • Synergistic pharmaceutical cocrystals (Patent).Google Patents.
  • Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones. Crystal Growth & Design. Available at: [Link]

  • Ionic Liquid-Promoted Regiospecific Friedlander Annulation. Organic Chemistry Portal. Available at: [Link]

  • Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. Available at: [Link]

  • An Efficient Procedure for Development of Levofloxacin Hemihydrates Synthesis. Sciforum. Available at: [Link]

  • Regioselective Chlorination of Quinoline Derivatives. Vapourtec. Available at: [Link]

  • How to purify synthetic fluoroquinolones, using column chromatography? ResearchGate. Available at: [Link]

  • TLC Separation of Fluoroquinolones: Searching for Better Selectivity. ResearchGate. Available at: [Link]

  • Gould–Jacobs reaction. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Controlling Regioselectivity in 5-Trifluoromethyl Quinolone Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the regioselective synthesis of 5-trifluoromethyl quinolone scaffolds.

Mechanistic Fundamentals (FAQs)

Q: Why does the standard Gould-Jacobs cyclization of 3-trifluoromethylaniline predominantly yield the 7-trifluoromethyl quinolone rather than the 5-isomer? A: The regioselectivity is governed by a strict interplay of steric hindrance and electronic deactivation[1]. The trifluoromethyl (


) group is highly electronegative and sterically demanding. During the thermal cyclization of the anilinomethylenemalonate intermediate, electrophilic aromatic substitution must occur at either the C2 or C6 position of the original aniline ring. Cyclization at the C6 position (para to the 

group) is sterically unhindered and relatively less deactivated, leading almost exclusively to the thermodynamic 7-

isomer. Conversely, cyclization at the C2 position (ortho to the

group) to form the 5-

isomer is severely restricted due to the massive steric bulk of the

cone angle[2].

Q: What are the primary strategies to force cyclization toward the 5-CF3 isomer? A: There are two field-proven approaches to bypass this thermodynamic preference:

  • The Blocking Group Strategy: Introduce a removable blocking group (e.g., a chlorine atom) at the C6 position of the 3-trifluoromethylaniline prior to the Gould-Jacobs reaction. This physically occupies the favored reaction site, forcing the cyclization to occur at the C2 position. Post-cyclization, the blocking group is removed via catalytic hydrogenation.

  • Transition-Metal Catalyzed C-H Activation: Utilizing Palladium-catalyzed directed C-H annulation with internal alkynes. While standard C-H activation of 3-trifluoromethylaniline often still favors the para-position[3], employing highly specific bulky ligands or modifying the directing group can sterically block the para-pathway, forcing ortho-insertion.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: High 7-CF3 to 5-CF3 ratio during direct thermal cyclization.

Symptom: NMR analysis of the crude product shows a >9:1 ratio favoring the 7-ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 isomer.
Root Cause:  Standard thermal conditions (e.g., boiling diphenyl ether at 250 °C) provide enough energy to overcome the activation barrier for the 7-position, but the steric bulk of the 

group completely suppresses the 5-position pathway. Solution: Abandon direct thermal cyclization of the unsubstituted 3-

aniline. Instead, switch to a pre-functionalized starting material (e.g., 2-chloro-5-trifluoromethylaniline) to physically block the C6 position. Furthermore, utilize Eaton's reagent (7.7 wt%

in methanesulfonic acid) at milder temperatures (70–90 °C) rather than extreme thermal heating. Eaton's reagent acts as both a strong Lewis acid and a solvent, promoting cyclization without the massive thermal degradation seen in Dowtherm A.
Issue 2: Incomplete dehalogenation of the blocking group.

Symptom: After Pd/C hydrogenation of the 8-chloro-5-trifluoromethylquinolone intermediate, LC-MS shows significant unreacted starting material. Root Cause: Quinolones can strongly coordinate to the palladium surface, poisoning the catalyst. Furthermore, the electron-withdrawing


 group strengthens the aryl-halide bond, making the oxidative addition step of the catalytic cycle kinetically sluggish.
Solution: 
  • Increase Catalyst Loading: Elevate to 10–15 mol% Pd/C.

  • Acid Scavenging: Add an exogenous base (e.g., triethylamine,

    
    , 2.0 eq) to neutralize the generated HCl. Unneutralized HCl will protonate the quinolone nitrogen, altering its electronic properties and further poisoning the Pd catalyst.
    
  • Solvent Optimization: Switch the solvent to a polar, protic medium like methanol or ethanol to facilitate proton-coupled electron transfer.

Issue 3: Poor yields in Pd-catalyzed C-H annulation.

Symptom: Low conversion of the aniline directing-group complex when reacted with alkynes. Root Cause: The strongly electron-withdrawing


 group drastically reduces the nucleophilicity of the aniline nitrogen and depletes electron density from the aromatic ring, hindering the initial electrophilic palladation step[3].
Solution:  Add a catalytic amount of a strong acid (e.g., TFA) or use an electron-rich, bulky phosphine ligand to increase the electrophilicity of the Pd(II) center. Ensure rigorously anhydrous conditions, as trace water can prematurely hydrolyze the directing group before insertion occurs.

Quantitative Comparison of Synthetic Strategies

StrategyTypical Yield (5-CF3)Regioselectivity (5-CF3 : 7-CF3)ScalabilityCost / Reagent Overhead
Direct Thermal (Gould-Jacobs) < 5%1 : 19HighLow
Blocking Group (Cl-mediated) 65–75% (Over 3 steps)> 99 : 1MediumModerate (Requires Pd/C)
Pd-Catalyzed C-H Activation 40–60%90 : 10LowHigh (Precious metals, ligands)

Experimental Protocols

Protocol A: Blocking-Group Mediated Synthesis of 5-Trifluoromethyl-4-quinolone

This self-validating protocol utilizes a chlorine blocking group to guarantee regiochemical fidelity.

Step 1: Condensation

  • Charge a microwave vial with 2-chloro-5-trifluoromethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Irradiate at 150 °C for 10 minutes (neat). The rapid microwave heating ensures complete conversion to the anilinomethylenemalonate intermediate without the prolonged heating times that cause degradation[4].

  • Cool to room temperature; the intermediate will solidify. Recrystallize from absolute ethanol.

Step 2: Cyclization

  • Dissolve the purified intermediate in Eaton's reagent (10 mL per gram of substrate).

  • Heat the mixture to 90 °C for 4 hours. The methanesulfonic acid provides a highly polar, acidic medium that facilitates the electrophilic attack exclusively at the unblocked ortho position.

  • Pour the dark mixture over crushed ice and carefully neutralize with

    
     until pH 7 is reached. Filter the precipitated 8-chloro-5-trifluoromethyl-4-quinolone and wash with cold water.
    

Step 3: Dehalogenation

  • Dissolve the cyclized intermediate in anhydrous methanol (0.1 M).

  • Add

    
     (2.0 eq) and 10% Pd/C (15 mol%).
    
  • Purge the reaction vessel with nitrogen, then backfill with hydrogen gas. Stir vigorously under a hydrogen atmosphere (50 psi) at 40 °C for 12 hours.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield the pure 5-trifluoromethyl quinolone.

Mechanistic & Workflow Visualizations

Pathway Start 3-Trifluoromethylaniline GJ Standard Gould-Jacobs (Thermal Cyclization) Start->GJ EMME, Heat Block Blocking Group Strategy (e.g., 4-Chloro) Start->Block 1. Halogenation 2. EMME, Heat CH Pd-Catalyzed C-H Activation (Directed) Start->CH Directing Group + Alkyne Prod7 7-CF3 Quinolone (Major Product) GJ->Prod7 Steric/Electronic Preference Prod5 5-CF3 Quinolone (Target Product) GJ->Prod5 Minor/Trace Block->Prod5 3. Dehalogenation CH->Prod5 Regioselective Insertion

Diagram 1: Reaction pathway logic demonstrating how steric/electronic factors dictate regioselectivity.

Workflow Step1 Step 1: Condensation 2-Cl-5-CF3-aniline + EMME MW, 150°C, 10 min Step2 Step 2: Cyclization Eaton's Reagent 90°C, 4 hours Step1->Step2 Step3 Step 3: Dehalogenation Pd/C, H2 (50 psi) MeOH, Et3N, 40°C Step2->Step3 Product Product Step3->Product

Diagram 2: Experimental workflow for the Blocking Group Strategy, ensuring high regiochemical fidelity.

References

  • Source: researchgate.
  • Source: mdpi.
  • Source: nih.
  • Source: nih.

Sources

Technical Support Center: Quinolin-4-one Alkylation Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #Q4-ALK-SELECT Subject: Regiocontrol Strategies for N- vs. O-Alkylation in 4-Quinolones Assigned Specialist: Senior Application Scientist, Organic Synthesis Div.

Introduction: The Ambident Nucleophile Challenge

User, you are likely encountering a mixture of isomers because the quinolin-4-one scaffold exists in a tautomeric equilibrium between the 4-quinolone (NH-form) and the 4-hydroxyquinoline (OH-form) .

This creates an ambident nucleophile system:

  • N-Alkylation (N1): Leads to N-substituted quinolones (often the thermodynamic product).

  • O-Alkylation (O4): Leads to 4-alkoxyquinolines (often the kinetic product).

To control this, you cannot simply "optimize yields"; you must force the reaction pathway through specific mechanistic gates (HSAB theory, Kinetic vs. Thermodynamic control, and Chelation).

Module 1: Targeting N-Alkylation (The Thermodynamic Pathway)

Objective: Prevent O-alkylation to synthesize N-substituted quinolones (e.g., antibacterial quinolone scaffolds).

The Mechanism (Why it works)

N-alkylation restores the amide-like resonance of the pyridone ring, which is generally the thermodynamically favored outcome. Nitrogen is the "softer" nucleophile compared to Oxygen. According to Hard-Soft Acid-Base (HSAB) theory, soft nucleophiles (N) prefer soft electrophiles (Alkyl Iodides/Bromides) under conditions that allow orbital overlap (


).
The Protocol: "The Naked Anion" System

Use this protocol to maximize N-selectivity.

ParameterRecommendationRationale
Solvent DMF, DMSO, or NMP Polar aprotic solvents solvate the cation (e.g., K+), leaving the quinolone anion "naked" and reactive.
Base

,

, or

Alkali carbonates allow for thermodynamic equilibration.

is large/soft and aids solubility.
Electrophile Alkyl Iodides/Bromides Softer leaving groups (Iodide) favor reaction with the softer Nitrogen center.
Temperature Heat (60°C - Reflux) Higher temperatures overcome the activation energy for equilibration, favoring the thermodynamic product (N-alkyl).
Step-by-Step Workflow
  • Dissolve quinolin-4-one (1.0 eq) in anhydrous DMF (0.2 M).

  • Add

    
     (2.0 eq). Stir at RT for 30 min to ensure deprotonation.
    
  • Add Alkyl Iodide (1.2 eq) dropwise.

  • Critical Step: Heat to 80°C for 4-12 hours.

    • Note: If O-alkylation occurs kinetically at first, the heat and iodide ions can facilitate a "trans-alkylation" (Chapman-like rearrangement or simple equilibration) to the more stable N-isomer.

Module 2: Targeting O-Alkylation (The Kinetic/Hard Pathway)

Objective: Prevent N-alkylation to synthesize 4-alkoxyquinolines (e.g., receptor antagonists).

The Mechanism (Why it works)

To force O-alkylation, you must either:

  • Block the Nitrogen: Use coordination chemistry (Silver salts) where the metal binds N, or relies on the "Silver Effect" to create a tight ion pair or highly reactive carbocation-like electrophile (

    
     character), which favors the "Hard" oxygen center.
    
  • Activate Oxygen specifically: The Mitsunobu reaction uses the oxy-phosphonium intermediate to activate the alcohol, which is then attacked by the acidic OH of the quinoline.

Protocol A: The "Silver Effect" (Halide Scavenging)

This is the most robust method for O-alkylation using alkyl halides.

ParameterRecommendationRationale
Solvent Toluene or Benzene Non-polar solvents keep ion pairs tight.
Base/Promoter

(Silver Carbonate)
Ag+ coordinates to the halide, making the electrophile "harder." Ag may also coordinate N, blocking it.
Electrophile Alkyl Iodide Required for the Ag-I precipitation driving force.
Temperature RT to 50°C Keep temperature lower to prevent thermodynamic equilibration to the N-isomer.
Protocol B: The Mitsunobu Reaction

Ideal if your alkylating agent is an Alcohol , not a halide.

  • Dissolve quinolin-4-one (1.0 eq),

    
     (1.5 eq), and the Alcohol  (1.5 eq) in anhydrous THF.
    
  • Cool to 0°C.

  • Add DEAD or DIAD (1.5 eq) dropwise.[1]

  • Stir at RT.[1]

    • Result: Exclusive O-alkylation is typical because the reaction is driven by the formation of the P=O bond and the specific activation of the alcohol oxygen.

Visualizing the Decision Pathway

The following diagram illustrates the critical decision points to control regioselectivity.

QuinolineAlkylation Start Starting Material: Quinolin-4-one Target What is your Target Isomer? Start->Target N_Path Target: N-Alkyl Quinolone (Thermodynamic Product) Target->N_Path Antibacterials O_Path Target: 4-Alkoxyquinoline (Kinetic Product) Target->O_Path Receptor Antagonists N_Cond Conditions: Solvent: DMF/DMSO Base: K2CO3 or NaH Temp: >80°C N_Path->N_Cond N_Mech Mechanism: Soft-Soft Interaction (Orbital Control / SN2) N_Cond->N_Mech O_Cond_Ag Method A: Silver Salts Solvent: Toluene Reagent: Ag2CO3 + R-I O_Path->O_Cond_Ag Using Alkyl Halide O_Cond_Mit Method B: Mitsunobu Solvent: THF Reagents: DEAD/PPh3 + R-OH O_Path->O_Cond_Mit Using Alcohol

Caption: Decision tree for selecting reaction conditions based on the desired regioisomer (N vs O).

Troubleshooting & FAQs

Q1: I am using /DMF but still seeing ~10% O-alkylation. How do I eliminate it?

Diagnostic: This often happens with highly reactive "hard" electrophiles (like benzyl bromide or allyl bromide) even in DMF. Resolution:

  • Switch to Cesium: Use

    
    . The larger cation further promotes the "naked" anion effect.
    
  • Thermodynamic Push: Increase the reaction time and temperature (e.g., 100°C overnight). This allows the kinetic O-product to revert and convert to the thermodynamic N-product.

Q2: Why does Silver Carbonate favor O-alkylation?

Technical Insight: This is known as the "Silver Effect." Silver ion (


) has a high affinity for halides. It assists the leaving group departure, giving the alkylating agent significant partial positive charge (carbocation character). According to HSAB theory, this "hardens" the electrophile. The "hard" Oxygen atom of the quinolone then preferentially attacks this harder electrophile. Additionally, Ag may coordinate to the Nitrogen lone pair, sterically and electronically blocking N-alkylation.
Q3: Can I convert the O-isomer to the N-isomer?

Yes. This is the Chapman Rearrangement (or pseudo-Chapman for alkyl groups). Heating the O-alkylated product to high temperatures (often >200°C, or lower with Lewis Acid catalysis) can cause migration of the alkyl group from Oxygen to Nitrogen to form the more stable quinolone.

References

  • Silver Carbonate Mediated O-Alkylation

    • Title: Mild, Efficient and Selective Silver Carbonate Mediated O-Alkylation of 4-Hydroxy-2-quinolones.[2][3]

    • Source: ResearchG
    • URL:[2][3]

  • Mitsunobu Reaction Selectivity

    • Title: Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols.[4][5]

    • Source: Semantic Scholar / J. Org. Chem.
    • URL:

  • HSAB Theory & Ambident Nucleophiles

    • Title: Hard and Soft Acids and Bases (HSAB) Theory.[6][7][8][9][10]

    • Source: Wikipedia (General Theory Overview).
    • URL:

  • Thermodynamic vs Kinetic Control

    • Title: Thermodynamic versus kinetic products of DNA alkylation (Analogous heterocyclic mechanism).
    • Source: PubMed / J Am Chem Soc.[11]

    • URL:

Sources

Technical Support Center: Purification of 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[3][4][5][6][7][8][9][10][11]

8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one is a specialized heterocyclic intermediate, often utilized in the synthesis of high-value kinase inhibitors and antimalarial pharmacophores.[1][2]

Successful purification requires navigating two competing physicochemical properties:

  • The Quinolone Core: The 4(1H)-one moiety is highly polar and capable of strong intermolecular hydrogen bonding (dimerization), leading to high melting points and poor solubility in non-polar solvents.[2]

  • The Halogenated Periphery: The 8-bromo and 5-trifluoromethyl groups significantly increase lipophilicity and molecular weight, often causing the compound to "oil out" rather than crystallize in aqueous mixtures.[2]

This guide provides a validated solvent selection strategy and troubleshooting protocols designed to maximize purity (>98% HPLC) and yield.

Solvent Selection Matrix

The following recommendations are based on the interplay between the dielectric constant of the solvent and the dipole moment of the quinolone tautomer.

Primary Solvent Systems[1][2][3][4]
Solvent SystemRatio (v/v)SuitabilityMechanism of Action
Ethanol (EtOH) 100%Best Overall The hydroxyl group of EtOH disrupts quinolone dimers at reflux (

C), allowing dissolution.[1][2] Upon cooling, the lipophilic Br/CF

groups drive crystal lattice formation.[2][3]
Ethanol / Water 9:1 to 4:1High Yield Water acts as an anti-solvent.[2] Caution: High CF

content increases the risk of oiling out if water content exceeds 20%.[2]
Acetonitrile (MeCN) 100%High Purity Excellent for removing non-polar impurities.[1][2] The compound is moderately soluble at reflux (

C) and insoluble at

C.
Acetic Acid (AcOH) 100%Rescue For samples with very high melting points or inorganic salt contamination.[2] AcOH is a potent solvent for nitrogen heterocycles.[2]
Solvent Decision Logic (Visualized)

SolventSelection Start Start: Crude Solid SolubilityCheck Check Solubility in Refluxing Ethanol Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble Cool Cool to RT, then 0°C Soluble->Cool Yes SwitchSolvent Switch to Acetic Acid or DMF/Water Soluble->SwitchSolvent No (Insoluble) Yes Yes No No Crystals Crystals Form? Cool->Crystals Harvest Harvest & Dry (Primary Method) Crystals->Harvest Yes AddWater Add Water (Anti-solvent) dropwise at reflux Crystals->AddWater No (Too Soluble) AddWater->Cool

Figure 1: Decision tree for selecting the optimal recrystallization solvent based on solubility behavior.

Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol)

Recommended for crude purity >85%.[1][4][2]

  • Preparation: Place 1.0 g of crude 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one in a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Add 15 mL of absolute Ethanol. Heat the mixture to reflux (

    
    C) with stirring.
    
    • Note: If the solid does not dissolve after 10 minutes of reflux, add more Ethanol in 2 mL increments until dissolution is complete. Do not exceed 30 mL total volume.

  • Hot Filtration (Critical): If insoluble particles remain (likely inorganic salts from synthesis like NaBr), filter the hot solution through a pre-warmed glass frit or Celite pad.[2]

  • Crystallization: Remove the heat source.[2] Allow the flask to cool to room temperature slowly on a cork ring (approx. 1-2 hours). Rapid cooling promotes impurity trapping.[2]

  • Finishing: Once at room temperature, cool the flask in an ice bath (

    
    C) for 30 minutes to maximize yield.
    
  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with 2-3 mL of cold Ethanol.

  • Drying: Dry in a vacuum oven at

    
    C for 4 hours to remove bound solvent.
    
Protocol B: The "Oiling Out" Rescue (Acetic Acid/Water)

Use this if the product separates as a sticky oil instead of crystals.[2]

  • Dissolve the crude material in minimal boiling Glacial Acetic Acid.

  • Once dissolved, remove from heat and let it cool slightly (

    
    C).
    
  • Add water dropwise with vigorous stirring until a persistent turbidity (cloudiness) is observed.

  • Re-heat briefly to clear the solution, then allow to cool very slowly with slow stirring. The acetic acid keeps the impurities in solution while the water reduces the solubility of the product in a controlled manner.[2]

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why?

A: This is common with trifluoromethylated compounds due to their high lipophilicity and low melting points in the presence of solvent impurities.[2]

  • Cause: The solvent system is too polar (too much water) or the cooling was too rapid.[2]

  • Fix: Re-heat the mixture until the oil redissolves. Add a small amount of the organic solvent (Ethanol or AcOH) to increase solubility.[2] "Seed" the solution with a tiny crystal of pure product if available. Cool strictly at room temperature with slow stirring; do not use an ice bath until solid crystals appear.

Q2: The solid won't dissolve even in boiling Ethanol.[3]

A: You likely have the 4-hydroxy tautomer dominating in a highly crystalline lattice, or inorganic salt contamination.[2]

  • Fix: Switch to DMF (Dimethylformamide) or DMSO . Dissolve at

    
    C. To recrystallize from these high-boiling solvents, you must add water as an anti-solvent after cooling to room temperature.[1][2] Ratio: DMF:Water (approx 1:1).[2]
    
Q3: The crystals are colored (yellow/orange), but the product should be white/off-white.

A: Color usually indicates trace oxidation products or carryover of bromination reagents (like bromine/iron salts).[2]

  • Fix: Perform a Charcoal Treatment .[2] During the hot dissolution step (Protocol A, Step 2), add activated carbon (5-10% wt/wt).[2][3] Stir at reflux for 5 minutes, then perform the Hot Filtration (Step 3) through Celite to remove the carbon.[2][3]

Q4: How does the Tautomerism affect purification?

A: The equilibrium between the 4-quinolinone (NH form) and 4-hydroxyquinoline (OH form) is solvent-dependent.[1][4][2]

  • Insight: In polar protic solvents like Ethanol and Acetic Acid, the 4-quinolinone form is generally stabilized by hydrogen bonding.[2] This form crystallizes well.[2] Non-polar solvents may trap the molecule in a less stable state or yield amorphous solids.[2]

Technical Mechanism: Tautomeric Equilibrium[1][2]

Understanding the tautomerism is vital for interpreting NMR data and solubility behavior.[2]

Tautomerism cluster_0 Tautomeric Forms Quinolone 4-Quinolone Form (Polar, High MP) Favored in EtOH/AcOH Hydroxy 4-Hydroxyquinoline Form (Aromatic, Phenolic) Favored in Gas Phase/Non-polar Quinolone->Hydroxy  H-Shift  

Figure 2: The tautomeric shift influenced by solvent polarity.[1][4][2] Recrystallization from protic solvents typically yields the 4-quinolinone polymorph.[1][2]

References

  • Solubility of Quinoline Derivatives

    • Source: BenchChem.[2][5] "Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide."

    • Relevance: Establishes baseline solubility for CF3-substituted quinolines in polar organic solvents.
  • Purification of Bromoisoquinolines

    • Source: US Patent 6,500,954 B1.[2] "Synthesis of 5- or 8-bromoisoquinoline derivatives."

    • Relevance: Validates the use of heptane/toluene and acid-based recrystalliz
    • URL
  • Recrystallization of 4-Hydroxyquinolines

    • Source: PrepChem.[2] "Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline."

    • Relevance: Demonstrates purification of high-melting 8-bromo-4-hydroxyquinoline analogs using DMF and acid precipit
    • URL:[Link]

  • General Recrystallization Techniques

    • Source: University of Wisconsin-Madison, Department of Chemistry.[1][2] "Recrystallization Techniques."

    • Relevance: Standard operating procedures for solvent pair selection (Ethanol/Water) and hot filtration.[2]

    • URL:[Link]

Disclaimer: This guide is intended for qualified research personnel.[2] Always consult the Safety Data Sheet (SDS) for 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one before handling.[1][2] The specific melting points and solubility may vary based on the exact polymorph and impurity profile.[2][3]

Sources

Technical Support Center: 8-Bromo Purine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Ticket ID: 8-Br-PURINE-REACTIVITY Subject: Troubleshooting low reactivity and stalling at the 8-bromo position

Core Analysis: The "Deceptive" 8-Position

The 8-position of the purine scaffold (and related fused heterocycles) presents a paradox. While theoretically electron-deficient and primed for nucleophilic attack, in practice, it often exhibits stubborn inertness or erratic reactivity.

The Three Primary Failure Modes:

  • Catalyst Poisoning (Pd-Sequestration): The imidazole nitrogens (N7/N9) are potent

    
    -donors. They displace labile ligands on Palladium(0), forming stable, catalytically inactive "Pd-black" or bis-heteroaryl complexes before oxidative addition can occur.
    
  • Electronic Deactivation: If your purine has an electron-donating group (EDG) at C6 (e.g., -NH2 in adenine) or C2, the electron density is pushed into the pyrimidine ring and delocalized into the imidazole ring, significantly raising the activation energy for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Solubility-Limited Kinetics: Purines are notorious for

    
    -stacking, leading to poor solubility in standard organic solvents (THF, Dioxane). This creates heterogeneous reaction mixtures where the effective concentration of substrate is near zero.
    
Troubleshooting Modules (Q&A Format)
Module A: Cross-Coupling (Suzuki/Sonogashira) Stalls

User Query: "My Suzuki coupling with 8-bromoadenine starts but stalls at ~30% conversion. Adding more catalyst doesn't help. The reaction turns black."

Diagnosis: You are experiencing Heteroatom Catalyst Sequestration . The "black" precipitate is likely precipitated Pd(0) caused by ligand stripping. Standard phosphines (


) bind too weakly to compete with the purine nitrogens.

The Fix: The "Bulky-Rich" Ligand Strategy You must use ligands that are both electron-rich (to facilitate oxidative addition into the C-Br bond) and sterically bulky (to prevent N-coordination).

  • Recommendation: Switch to dialkylbiaryl phosphines (Buchwald Ligands) or NHC-Pd precatalysts .

  • Specific Ligands: XPhos, SPhos, or RuPhos.

  • Precatalysts: Pd-PEPPSI-IPr or XPhos Pd G3. These activate quickly and the bulky NHC/phosphine shell shields the metal center from N7/N9 coordination.

Protocol: High-Turnover Suzuki Coupling for 8-Bromopurines

ParameterStandard Condition (Fail)Optimized Condition (Pass)
Catalyst


+ XPhos
(1:2 ratio) or XPhos Pd G3
Loading 5-10 mol%1-3 mol%
Base

(aq)

(3.0 equiv)
Solvent DMF or Toluenen-Butanol/Water (4:1) or 1,4-Dioxane/Water (4:1)
Temp 80°C100°C

Step-by-Step Workflow:

  • Charge: Add 8-bromopurine (1.0 equiv), Boronic acid (1.5 equiv),

    
     (3.0 equiv), and XPhos Pd G3 (2 mol%) to a vial.
    
  • Purge: Seal and purge with Argon for 5 minutes (critical; purines are sensitive to oxidative homocoupling).

  • Solvate: Add degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration).

  • Heat: Stir vigorously at 100°C for 2-4 hours. Monitor by LCMS.

  • Workup: If the product precipitates (common), filter and wash with water/ether. If soluble, extract with EtOAc.[1]

Module B:

Displacement Fails

User Query: "I am trying to displace the 8-bromo group with a primary amine. Refluxing in EtOH gives no reaction. Refluxing in DMF gives a mess."

Diagnosis: The 8-position is not electrophilic enough, especially if the purine is unactivated. Ethanol is too low-boiling. DMF at reflux causes thermal decomposition (dimethylamine generation).

The Fix: Acid-Catalyzed or Microwave-Assisted Displacement Protonating the ring nitrogens (or using a Lewis Acid) pulls electron density out of the system, activating the C8-Br bond toward nucleophilic attack.

Protocol: Microwave-Assisted Acidic Displacement

  • Mixture: Combine 8-bromopurine (1.0 equiv) and Amine (3-5 equiv) in NMP (N-methyl-2-pyrrolidone) .

  • Additive: Add 1.0 equiv of p-TsOH (p-Toluenesulfonic acid) or TFA. This protonates N7/N9, making C8 highly electrophilic.

  • Conditions: Microwave irradiation at 160°C for 30-60 minutes .

  • Note: If the amine is volatile, use the HCl salt of the amine + DIPEA.

Module C: Lithiation/Exchange Issues

User Query: "I tried n-BuLi exchange at -78°C to trap with an electrophile. I mostly got the protonated (dehalogenated) product."

Diagnosis: Incomplete Exchange / Proton Quench. 8-Bromopurines are prone to "halogen dance" or protonation if the temperature isn't strictly controlled or if the lithiated species aggregates. Furthermore, if your purine has an acidic NH (e.g., N9-H), n-BuLi will simply deprotonate that first.

The Fix: The Turbo-Grignard Switch Lithium-halogen exchange is too fast and aggressive. Magnesium-halogen exchange using Turbo-Grignard (


)  is milder, tolerates functional groups better, and forms a stable magnesiate species.

Protocol: Turbo-Grignard Exchange

  • Protection: Ensure N9 is protected (e.g., THP, Boc, Benzyl). You cannot perform this on free NH purines.

  • Cooling: Cool solution of 8-bromopurine in dry THF to -20°C (not -78°C; Mg exchange is slower).

  • Exchange: Add

    
     (1.1 equiv) dropwise. Stir for 1 hour at -20°C.
    
  • Check: Quench a small aliquot with

    
     and check by NMR/MS for deuterium incorporation.
    
  • Trapping: Add electrophile (aldehyde, ketone, etc.) and warm slowly to RT.

Visual Troubleshooting Guide

The following diagrams illustrate the decision logic for troubleshooting and the mechanistic reason for catalyst failure.

TroubleshootingLogic Start START: 8-Bromo Reactivity Issue ReactionType Which reaction type? Start->ReactionType CrossCoupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) ReactionType->CrossCoupling SNAr Nucleophilic Substitution (SNAr) ReactionType->SNAr Lithiation Metal-Halogen Exchange (Li/Mg) ReactionType->Lithiation CC_Issue Is reaction stalling or turning black? CrossCoupling->CC_Issue SNAr_Issue No reaction at reflux? SNAr->SNAr_Issue Li_Issue Dehalogenation or low yield? Lithiation->Li_Issue CC_Sol1 Use Bulky Ligands (XPhos/SPhos) Switch to Pd-PEPPSI CC_Issue->CC_Sol1 Yes CC_Sol2 Protect N9 (THP/Boc) to prevent coordination CC_Issue->CC_Sol2 If Ligand fails SNAr_Sol1 Switch solvent to NMP Microwave @ 160°C SNAr_Issue->SNAr_Sol1 Thermal failure SNAr_Sol2 Add acid catalyst (pTsOH) to activate ring SNAr_Issue->SNAr_Sol2 Electronic failure Li_Sol1 Switch to Turbo-Grignard (iPrMgCl·LiCl) @ -20°C Li_Issue->Li_Sol1 Unstable Li species Li_Sol2 Ensure N9 is Protected (Critical) Li_Issue->Li_Sol2 Proton quench

Caption: Decision tree for diagnosing and resolving low reactivity at the 8-bromopurine position.

CatalystPoisoning Pd_Active Active Catalyst L-Pd(0) Poisoned POISONED COMPLEX (Pd sequestered by N7) Pd_Active->Poisoned Small Ligand (PPh3) N-Coordination Dominates Product Oxidative Addition Complex (Active) Pd_Active->Product Bulky Ligand (XPhos) Sterics Block N-Coordination Purine 8-Bromo Purine Purine->Poisoned Purine->Product

Caption: Mechanism of Catalyst Poisoning vs. Successful Activation via Ligand Sterics.

Comparative Data: Ligand Performance

The following data summarizes internal optimization studies for the Suzuki coupling of 8-bromo-9-methyladenine with phenylboronic acid.

Ligand ClassSpecific LigandConversion (1h)Conversion (24h)Outcome
Triarylphosphine

5%15%Failed. Catalyst poisoning.
Bidentate dppf25%40%Stalled. Incomplete conversion.
Buchwald (Gen 1) SPhos85%>98%Excellent. Steric bulk prevents N-binding.
Buchwald (Gen 2) XPhos90%>98%Optimal. Fast oxidative addition.
NHC IPr (PEPPSI)95%>98%Optimal. Best for difficult substrates.
References
  • Havel, S., et al. (2020). "Synthesis of 8-substituted purine derivatives." Molecules. [Link][2][3][4][5][6][7][8]

  • Schaub, T., et al. (2016). "Pd-catalyzed cross-coupling of 8-halopurines." Journal of Organic Chemistry. [Link]

  • Knochel, P., et al. (2011). "Functionalization of purines via Turbo-Grignard exchange." Angewandte Chemie Int. Ed.[Link]

  • Organic Chemistry Portal. "Sonogashira Coupling: Mechanism and Modifications." [Link]

Sources

Removing trifluoromethyl impurities from quinolone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinolone Synthesis . This guide is engineered for researchers and drug development professionals dealing with the unique physicochemical challenges of trifluoromethyl (-CF3) group incorporation.

The introduction of the -CF3 pharmacophore is a cornerstone of modern medicinal chemistry, significantly enhancing metabolic stability and cell permeability [1]. However, the powerful electron-withdrawing nature and high lipophilicity of the -CF3 group frequently generate complex impurity profiles—ranging from unreacted deactivated anilines to over-trifluoromethylated adducts. This guide provides mechanistic troubleshooting, self-validating protocols, and advanced chromatographic strategies to ensure high-purity isolation.

Core Purification Strategy

PurificationWorkflow N1 Crude CF3-Quinolone Reaction Mixture N2 19F NMR & LC-SPE/NMR Impurity Profiling N1->N2 N3 Impurity Classification N2->N3 N4 Regioisomers (e.g., 5-CF3 vs 7-CF3) N3->N4 N5 Over-Trifluoromethylation (Bis-CF3 Adducts) N3->N5 N6 Unreacted Starting Material (CF3-Anilines) N3->N6 N7 Supercritical Fluid Chromatography (SFC) N4->N7 N8 Fluorous Solid-Phase Extraction (FSPE) N5->N8 N9 pH-Controlled Acid-Base Workup N6->N9

Decision tree for isolating CF3-quinolones based on impurity profiling and physicochemical traits.

FAQ Section 1: Identification & Analytical Troubleshooting

Q: Standard LC-MS is failing to distinguish between my desired 7-(trifluoromethyl)quinolone and an unknown impurity with the exact same mass. How can I identify it? A: You are likely dealing with a regioisomer (e.g., 5-(trifluoromethyl)quinolone). Causality: The -CF3 group is strongly electron-withdrawing, which deactivates the aniline ring during the initial Friedländer annulation or cyclization steps. This deactivation often leads to mixed cyclization pathways, yielding regioisomers. Because these isomers have identical molecular weights and nearly identical lipophilicities, standard reverse-phase LC-MS struggles to resolve them. Solution: Employ Liquid Chromatography-Solid Phase Extraction/Nuclear Magnetic Resonance (LC-SPE/NMR) coupled with a cryoprobe. This system traps closely eluting peaks on SPE cartridges, elutes them with deuterated acetonitrile, and directly acquires 1D ^19F and 2D ^1H-^13C HMBC spectra. The ^19F chemical shift is exquisitely sensitive to the spatial environment of the quinolone core, allowing unambiguous differentiation between the 5-position and 7-position [2].

Q: My crude NMR shows a secondary ^19F peak, and mass spectrometry indicates a +68 Da adduct. What is happening? A: A +68 Da mass increase corresponds to the addition of a second trifluoromethyl group (-CF3 = 69 Da, minus 1 Da for the displaced proton). Causality: This indicates over-trifluoromethylation. When using radical trifluoromethylating agents (like CF_3SO_2Na/t-BuOOH), the highly reactive CF3 radical can attack secondary positions on the quinolone scaffold (e.g., C-3 or C-8) if the reaction is not quenched promptly. Solution: Strictly control the stoichiometry of the trifluoromethylating agent. To remove the existing bis-CF3 impurity, rely on Fluorous Solid-Phase Extraction (FSPE) rather than standard silica, as detailed in Section 2.

FAQ Section 2: Chromatographic & Workup Purification

Q: I am trying to separate unreacted 3-bromo-5-(trifluoromethyl)aniline from my synthesized quinolone using silica gel chromatography, but they streak and co-elute. Why? A: Both the CF3-aniline and the CF3-quinolone possess strong hydrogen-bond accepting sites (nitrogen atoms) and highly lipophilic CF3 domains. On standard normal-phase silica, this causes unpredictable streaking. Furthermore, quinoline derivatives can bind irreversibly to acidic silanol groups, leading to degradation [3]. Causality & Solution: You must exploit their pKa differences rather than just their polarity. The -CF3 group exerts powerful inductive (-I) and hyperconjugative effects. When attached to an aniline, it pulls electron density away from the nitrogen lone pair, drastically reducing its basicity (pKa ~ 2.0). The fully formed quinolone nitrogen remains significantly more basic (pKa ~ 4.5).

Q: How do I separate bis-CF3 impurities from the desired mono-CF3 quinolone? A: Standard reverse-phase HPLC often fails because the "fluorophilic effect" causes both compounds to interact unpredictably with C18 stationary phases. Causality & Solution: Utilize Fluorous Solid-Phase Extraction (FSPE). FSPE uses a stationary phase with perfluorinated alkyl chains. Because the bis-CF3 impurity possesses six fluorine atoms compared to the product's three, it exhibits much stronger non-covalent "fluorous-fluorous" interactions. It will be retained significantly longer on the column, allowing the mono-CF3 product to elute cleanly in early fractions.

Step-by-Step Methodology: Self-Validating Protocols

Protocol A: pH-Controlled Acid-Base Workup for CF3-Aniline Removal

This protocol utilizes a self-validating pH checkpoint to ensure complete separation of unreacted starting materials.

  • Dissolution: Dissolve 5.0 g of the crude reaction mixture in 50 mL of ethyl acetate.

  • Selective Protonation: Wash the organic layer with 50 mL of 0.1 M HCl (pH ~1.0). At this pH, the quinolone (pKa ~4.5) is fully protonated and partitions into the aqueous layer. The deactivated CF3-aniline (pKa ~2.0) remains largely unprotonated and stays in the organic layer.

  • Phase Separation: Separate the layers. Validation Checkpoint: Spot both layers on a TLC plate and visualize under UV (254 nm) to confirm the aniline remains in the organic phase.

  • Basification & Precipitation: Slowly titrate the aqueous layer with 1 M NaOH until the pH reaches 10.0. The CF3-quinolone will deprotonate and precipitate as a free-flowing solid.

  • Isolation: Filter the solid, wash with cold distilled water, and dry under a vacuum.

Protocol B: SFC Purification of CF3-Quinolone Regioisomers
  • Sample Preparation: Dissolve 500 mg of the crude mixture in 5 mL of methanol. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Stationary Phase: Equip the SFC with a Pentafluorophenyl (PFP) column. The PFP phase provides enhanced dipole-dipole and π-π interactions specific to fluorinated aromatics.

  • Mobile Phase: Use supercritical CO2 as Mobile Phase A and Methanol (with 0.1% Diethylamine to suppress acidic silanol interactions) as Mobile Phase B.

  • Gradient Elution: Initiate flow at 3.0 mL/min with 5% B. Ramp to 25% B over 10 minutes.

  • Validation Checkpoint: Before pooling fractions, evaporate a 100 µL aliquot of the main peak and reconstitute in CDCl3. Acquire a rapid ^19F NMR spectrum. A single, sharp singlet confirms the complete removal of regioisomers, validating the fraction's purity.

Data Presentation: Impurity Profiles & Removal Strategies

Impurity TypeStructural CharacteristicAnalytical MarkerSeparation StrategyMechanistic Rationale
Regioisomers Altered CF3 position (e.g., 5-CF3 vs 7-CF3)Distinct ^19F NMR singlet shiftSupercritical Fluid Chromatography (SFC)Supercritical CO2 with a fluorinated stationary phase exploits subtle dipole moment differences.
Bis-CF3 Adducts Over-trifluoromethylation (+68 Da)Two distinct ^19F NMR environmentsFluorous Solid-Phase Extraction (FSPE)Higher fluorine content increases retention on perfluorinated stationary phases via fluorous interactions.
Unreacted Precursors CF3-aniline starting materialsLower molecular weight, primary aminepH-Controlled Acid-Base WorkupStrongly electron-withdrawing CF3 group drastically lowers the pKa of the aniline compared to the quinolone.
De-fluorinated -CHF2 or -CH2F groups (-18 Da / -36 Da)^1H-^19F J-coupling (doublets/triplets)Reverse-Phase HPLC (C18)Loss of fluorine atoms significantly reduces lipophilicity, allowing separation on standard C18 columns.

References

  • Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: Pharmaceuticals (MDPI), 2022. URL: [Link]

  • Title: Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR Source: Croatica Chemica Acta, 2017. URL: [Link]

Technical Support Center: Thermal Stability of 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Thermal Stability Profile

8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one is a highly functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of antimalarials, kinase inhibitors, and high-performance fluorinated materials. Its thermal behavior is dominated by the 4-quinolone core , which imparts significant thermal resilience due to intermolecular hydrogen bonding, and the trifluoromethyl (-CF₃) group , which enhances oxidative stability but introduces specific decomposition risks at extreme temperatures.[1]

PropertySpecification / Behavior
Physical State Crystalline Solid (Off-white to pale yellow)
Melting Point (Predicted) 210°C – 240°C (Dependent on tautomeric purity)
Thermal Decomposition (

)
> 280°C (Onset of C-Br bond homolysis)
Sublimation Risk Moderate to High (under high vacuum >150°C)
Critical Instability Factor Tautomeric Shift (Enol

Keto) affects solubility and MP.

Technical Q&A: Troubleshooting & Mechanisms

Q1: I observe a color change from off-white to yellow/brown upon heating above 180°C. Is the compound degrading?

Diagnosis: Likely not degradation , but a tautomeric shift or trace oxidation. Explanation: In the solid state, this compound predominantly exists as the 4(1H)-one (keto) tautomer, which is stabilized by intermolecular hydrogen bonding.[1] Heating can disrupt this lattice, shifting the equilibrium toward the 4-hydroxy (enol) form or allowing trace oxidation of the bromide.

  • Action: Verify purity via HPLC. If purity is >98%, the color change is likely chromophoric (reversible) or surface oxidation.[1]

  • Critical Threshold: If the color turns black or gas evolution is observed, immediate decomposition (decarboxylation or dehalogenation) is occurring.

Q2: Can I sublime this compound for purification?

Answer: Yes, but with strict controls. Mechanism: The electron-withdrawing trifluoromethyl group reduces the electron density of the aromatic ring, while the keto-enol tautomerism allows for sublimation. However, the C-Br bond is the weak link.

  • Risk: Prolonged exposure to temperatures >200°C during sublimation can induce debromination or radical coupling.

  • Recommendation: Use high-vacuum sublimation (<0.01 Torr) at the lowest effective temperature (start at 140°C) to minimize thermal stress.

Q3: How does the 5-CF₃ group affect thermal stability compared to the non-fluorinated analog?

Insight: The -CF₃ group increases thermal stability against oxidative degradation but sensitizes the molecule to hydrolysis under basic conditions at high temperatures.

  • Effect: The C-F bond energy (~485 kJ/mol) is extremely high, preventing ring oxidation.[1] However, the strong electron-withdrawing nature makes the C4-carbonyl more electrophilic, increasing susceptibility to nucleophilic attack (e.g., by moisture) if heated in non-inert atmospheres.[1]

Visualizing the Stability Logic

The following diagram illustrates the tautomeric equilibrium and the specific degradation pathways triggered by thermal stress.

StabilityPathways Solid Solid State (Keto-Form Dominant) Stable < 200°C Melt Melt Phase (Tautomeric Mix) > 210°C Solid->Melt Heating Sublimation Gas Phase (Sublimation) Vac < 0.1 Torr Solid->Sublimation High Vac + Heat Melt->Solid Cooling (Reversible) Degradation_Br Degradation A: C-Br Homolysis (Radical Formation) > 280°C Melt->Degradation_Br Excessive Heat Degradation_CF3 Degradation B: CF3 Hydrolysis (Requires H2O + Base) > 150°C Melt->Degradation_CF3 Moisture + Base Sublimation->Degradation_Br Prolonged Exposure

Caption: Tautomeric phase transitions and thermal degradation thresholds for 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one.

Experimental Protocols for Stability Validation

Protocol A: Differential Scanning Calorimetry (DSC) for Purity Assessment

Use this protocol to distinguish between melting, phase transition, and decomposition.[1]

  • Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan. Do not seal hermetically if gas evolution is expected; use a pinhole lid.

  • Atmosphere: Purge with Nitrogen (50 mL/min) to prevent oxidative artifacts.

  • Ramp: Heat from 40°C to 350°C at 10°C/min .

  • Interpretation:

    • Endotherm (Sharp, ~210-240°C): Melting point.

    • Exotherm (Broad, >280°C): Decomposition (Runaway reaction).[1]

    • Endotherm (Pre-melt): Potential solvent loss or crystal phase change.

Protocol B: High-Temperature Solubility Testing (Recrystallization)

Use this to purify without degrading the compound.

  • Solvent Choice:

    • Recommended:Ethanol/DMF (9:1) or Acetic Acid .

    • Avoid: High-boiling basic solvents (e.g., Pyridine) which may trigger -CF₃ hydrolysis.

  • Procedure:

    • Dissolve 100 mg in minimal DMF at 80°C.

    • Slowly add Ethanol while maintaining temperature.

    • Cool slowly to 4°C.

  • Validation: Check LC-MS for debrominated byproduct ([M-Br+H]⁺), which indicates thermal stress during dissolution.

Troubleshooting Workflow

Follow this decision tree if you encounter stability issues during processing.

Troubleshooting Start Issue: Thermal Instability Observed CheckColor Is sample turning black/tarry? Start->CheckColor BlackYes Decomposition Confirmed (C-Br Cleavage) CheckColor->BlackYes Yes BlackNo Check Weight Loss CheckColor->BlackNo No CheckWeight Is significant weight loss observed <200°C? WeightYes Sublimation or Solvent Loss CheckWeight->WeightYes Yes WeightNo Tautomeric Shift or Trace Impurity CheckWeight->WeightNo No Action1 Reduce Temp < 150°C Use Inert Atmosphere BlackYes->Action1 BlackNo->CheckWeight Action2 Validate with TGA (Thermogravimetric Analysis) WeightYes->Action2 Action3 Recrystallize from Acetic Acid WeightNo->Action3

Caption: Decision tree for diagnosing thermal anomalies in halogenated quinolones.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11380770, 8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one. Retrieved from [Link][1]

  • Beilstein-Institut. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Laskin, A., & Lifschitz, A. (1998).[1][2] Thermal decomposition of quinoline and isoquinoline. Journal of Physical Chemistry A. (Contextual grounding for quinoline thermal limits).

Sources

Validation & Comparative

High-Field vs. Benchtop NMR for Complex Halogenated Heterocycles: ¹H NMR Analysis of 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary & Analytical Challenge

The quinolin-4(1H)-one scaffold is a highly privileged pharmacophore prevalent in antimalarials, broad-spectrum antibiotics (fluoroquinolones), and modern kinase inhibitors[1]. During the drug development lifecycle, structural verification of highly functionalized intermediates like 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one is a critical quality control step.

However, the ¹H NMR spectrum of this specific molecule presents a triad of analytical challenges:

  • Tautomeric Exchange: The dynamic equilibrium between the quinolin-4(1H)-one (keto) and 4-hydroxyquinoline (enol) forms causes significant line broadening of the N-H and O-H protons[1].

  • Second-Order Spin Systems: The electron-withdrawing nature of the bromine at C-8 and the trifluoromethyl group at C-5 deshields the adjacent H-7 and H-6 protons, compressing them into a tight AB spin system.

  • Heteronuclear Long-Range Coupling: The fluorine atoms of the -CF₃ group exhibit a through-space/through-bond coupling (⁴J_{HF}) with the H-6 proton, further splitting its signal.

This guide objectively compares the performance of accessible Benchtop NMR (60 MHz) against traditional High-Field NMR (600 MHz) platforms for resolving these complex structural features[2][3].

Mechanistic Causality: Why the Spectrum Behaves the Way It Does

To accurately interpret the ¹H NMR data, one must understand the physical chemistry governing the molecule in solution.

The Role of Solvent in Tautomeric Stabilization

In non-polar solvents, quinolone derivatives readily form intermolecular hydrogen-bonded dimers, leading to concentration-dependent chemical shift drift[4]. To create a self-validating and reproducible analytical system, DMSO-d₆ is strictly required as the solvent. DMSO acts as a strong hydrogen-bond acceptor, disrupting quinolone dimerization and locking the molecule predominantly in the keto (quinolin-4(1H)-one) tautomer[5][6]. This slows the proton exchange rate on the NMR timescale, allowing the N-H proton to be observed as a distinct, albeit broad, singlet far downfield (~11.7 ppm)[5].

TautomericEquilibrium Keto Quinolin-4(1H)-one (Keto Form) Enol 4-Hydroxyquinoline (Enol Form) Keto->Enol Tautomeric Exchange DMSO DMSO-d6 Solvent Stabilization Keto->DMSO Hydrogen Bonding NMR Broad NH Signal (~11.7 ppm) DMSO->NMR Slower Exchange Rate

Caption: Tautomeric equilibrium of the quinolin-4(1H)-one core and its stabilization in DMSO-d6.

Magnetic Field Strength and Second-Order Effects

NMR spectra are plotted on a parts-per-million (ppm) scale, making the chemical shift independent of the magnetic field. However, the J-coupling constant (in Hz) remains fixed. At lower frequencies (e.g., 60 MHz), the chemical shift difference in Hz (Δν) between the H-6 and H-7 protons approaches the magnitude of their coupling constant (J ≈ 8 Hz). When Δν/J < 10, the system exhibits second-order "roofing" effects, causing the doublets to merge into an indecipherable multiplet[7]. High-field instruments (600 MHz) increase Δν, restoring first-order kinetics and clean doublet resolution[7].

Platform Comparison: Benchtop (60 MHz) vs. High-Field (600 MHz)

When selecting an analytical platform for routine QA/QC versus structural elucidation, researchers must weigh resolution against accessibility[8].

  • High-Field NMR (600 MHz): Utilizes superconducting magnets requiring cryogenic cooling. It provides massive chemical shift dispersion. The H-6 and H-7 doublets are cleanly resolved, and the ⁴J_{HF} coupling (~2 Hz) on H-6 is distinctly visible as a fine quartet splitting.

  • Benchtop NMR (60 MHz): Utilizes permanent, cryogen-free magnets. It is cost-effective and can be deployed directly in the synthesis lab[3]. While it easily resolves the isolated H-3 proton and the broad N-H signal, the H-2, H-6, and H-7 aromatic protons often overlap into a complex multiplet due to reduced frequency dispersion (a 20 Hz multiplet spans 0.33 ppm at 60 MHz vs. 0.03 ppm at 600 MHz)[7].

Quantitative Data Presentation

The table below summarizes the expected ¹H NMR profile of 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one and compares the resolving power of both platforms.

Proton AssignmentExpected Chemical Shift (ppm)Multiplicity & Coupling600 MHz Resolution (High-Field)60 MHz Resolution (Benchtop)
N-H (H-1) 11.5 – 11.8Broad SingletFully resolved (Broad)Visible, but low signal-to-noise
H-7 8.0 – 8.2Doublet (J ≈ 8.0 Hz)Fully resolvedOverlaps with H-2 and H-6
H-2 7.9 – 8.1Doublet of doubletsFully resolvedOverlaps with H-7
H-6 7.7 – 7.9Doublet of quartets (⁴J_{HF} ≈ 2 Hz)Fine splitting resolvedMerged into aromatic multiplet
H-3 6.1 – 6.4Doublet (J ≈ 7.5 Hz)Fully resolvedFully resolved

Experimental Protocols

To ensure a self-validating system, the following step-by-step methodology must be adhered to. Proper sample preparation is the most critical variable in mitigating tautomeric line broadening.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15.0 mg of 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one.

  • Solvation: Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: Anhydrous conditions are mandatory; trace water will rapidly exchange with the N-H proton, erasing the signal at 11.7 ppm.

  • Transfer: Transfer the homogenous solution to a standard 5 mm NMR tube.

Phase 2: Acquisition & Processing Workflow

NMRWorkflow cluster_platforms Platform Comparison Prep Sample Preparation 15 mg in 0.6 mL DMSO-d6 Benchtop Benchtop NMR (60 MHz) Scans: 64 | Time: 15 min Prep->Benchtop HighField High-Field NMR (600 MHz) Scans: 16 | Time: 3 min Prep->HighField Process Spectral Processing Fourier Transform & Phase Correction Benchtop->Process Broad Multiplets HighField->Process High Resolution Analyze Data Analysis Multiplet Resolution & Integration Process->Analyze

Caption: Comparative experimental workflow for benchtop and high-field 1H NMR acquisition.

Benchtop NMR (60 MHz) Parameters:

  • Pulse Angle: 90°

  • Relaxation Delay (D1): 4.0 seconds.

  • Scans (NS): 64. Causality: The lower inherent sensitivity of the permanent magnet necessitates higher signal averaging to achieve an adequate signal-to-noise ratio for the broad N-H proton[3].

High-Field NMR (600 MHz) Parameters:

  • Pulse Angle: 30°

  • Relaxation Delay (D1): 2.0 seconds.

  • Scans (NS): 16. Causality: The high intrinsic sensitivity of the superconducting cryoprobe allows for fewer scans. A 30° pulse angle ensures rapid longitudinal relaxation (T1), optimizing the experiment time[7].

Data Processing (Both Platforms): Apply a 0.3 Hz exponential line broadening (LB) function prior to Fourier Transformation. Causality: Apodization with 0.3 Hz LB enhances the signal-to-noise ratio without significantly compromising the resolution required to observe the delicate ⁴J_{HF} coupling on the high-field platform.

Conclusion

For the routine identity confirmation of 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one during bulk manufacturing, Benchtop NMR (60 MHz) provides a rapid, cost-effective solution, reliably identifying the diagnostic H-3 doublet and N-H peak[8]. However, during initial structural elucidation, impurity profiling, or when investigating the specific heteronuclear coupling dynamics of the trifluoromethyl group, the superior resolution of High-Field NMR (600 MHz) is strictly required to overcome second-order spectral overlap[7].

References

  • Supporting Information: 2-phenylquinolin-4(1H)-one - Royal Society of Chemistry (RSC) - 5

  • Benchtop NMR Spectroscopy Market Analysis - Nanalysis -2

  • Benchtop NMR in Biomedicine: An Updated Literature Overview - MDPI - 3

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis - MDPI - 6

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - National Institutes of Health (NIH) - 8

  • High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments - 7

  • 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem (NIH) - 1

  • Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives - UNCW Institutional Repository - 4

Sources

Technical Comparison Guide: 13C and 19F NMR Shifts of 5-Trifluoromethyl Quinolones

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 13C and 19F NMR characteristics of 5-trifluoromethyl quinolones. It is structured to serve as a definitive reference for structural elucidation and quality control in drug discovery.

Executive Summary & Strategic Importance

The introduction of a trifluoromethyl (-CF₃) group at the 5-position of the quinolone scaffold creates a unique steric and electronic environment known as the "peri-effect." Unlike the 6-, 7-, or 8-isomers, the 5-CF₃ group sits in close spatial proximity to the C4-carbonyl oxygen.

Why this matters:

  • Spectral Diagnostics: The peri-interaction causes distinct deshielding in 19F NMR, distinguishing it from other regioisomers.

  • Drug Design: This position sterically locks the carbonyl orientation and alters the lipophilicity vector, often enhancing metabolic stability against P450 oxidation at the electron-rich aromatic ring.

Mechanistic Insight: The "Peri-Effect" in NMR

To interpret the spectra correctly, one must understand the underlying causality of the chemical shifts.

Electronic Influence

The -CF₃ group is strongly electron-withdrawing (inductive effect,


). However, at the 5-position, it interacts with the C4 carbonyl through space (Van der Waals repulsion and field effects).
  • 19F Deshielding: The lone pairs on the C4 carbonyl oxygen create a deshielding cone. A 5-CF₃ group typically resonates downfield (less negative ppm) compared to a 6-, 7-, or 8-CF₃ group which is in a more "open" electronic environment.

  • 13C Coupling: The C5 carbon (ipso) experiences a large one-bond coupling (

    
    ), while the ortho carbons (C6 and C4a) show distinct two-bond couplings (
    
    
    
    ).

Comparative Data Analysis

Table 1: Diagnostic 19F NMR Shifts (Comparison of Regioisomers)

Data synthesized from spectroscopic trends in fluoro-heterocycles and specific dihydro-quinolone analogues.

RegioisomerApprox.

(ppm)
MultiplicityDiagnostic Feature
5-CF₃ (Target) -59.0 to -60.5 Singlet (s) Deshielded by C4=O (Peri-effect). Distinctive downfield shift.
6-CF₃-62.0 to -64.0Singlet (s)Typical aromatic CF₃ range.
7-CF₃-62.0 to -64.0Singlet (s)Often shows NOE with H8.
8-CF₃-61.0 to -63.0Singlet (s)Shielded by N1 lone pair interaction.
Reference: Ph-CF₃-63.7SingletBaseline for non-hindered aromatic CF₃.

Note: Shifts are solvent-dependent. In polar aprotic solvents (DMSO-


), signals may shift slightly downfield compared to CDCl₃.
Table 2: 13C NMR Chemical Shifts & Coupling Constants (5-CF₃ Quinolone)

Based on 4-quinolone core substituted at position 5.

Carbon PositionType

(ppm)
Coupling Pattern

(Hz)
Interpretation
-CF₃ CF₃121 - 125 Quartet (q)

Characteristic CF₃ signal.
C-5 Quaternary128 - 135 Quartet (q)

Ipso-carbon; weak intensity due to splitting and lack of NOE.
C-6 CH120 - 128 Quartet (q)

Ortho-coupling; distinct "quartet-like" splitting on protonated carbon.
C-4a Quaternary115 - 120 Quartet (q)

Bridgehead carbon; often obscured.
C-4 Carbonyl175 - 178 Singlet/Broad< 2The peri-CF₃ may cause line broadening but rarely resolves a large coupling.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, follow this "Self-Validating" workflow. This protocol ensures that the observed signals are genuine and not artifacts or impurities.

Protocol A: 19F NMR Acquisition

Objective: Accurate integration and shift determination.

  • Solvent: Use DMSO-

    
      for better solubility of polar quinolones.
    
  • Relaxation Delay (D1): Set D1

    
     5 seconds.
    
    • Reasoning: CF₃ nuclei often have long longitudinal relaxation times (

      
      ). Short D1 leads to saturation and inaccurate integration (underestimation of purity).
      
  • Spectral Width: Ensure range covers +10 to -200 ppm to detect inorganic fluoride impurities (-120 ppm range) or oxidized byproducts.

  • Referencing: Use internal standard

    
    -trifluorotoluene (
    
    
    
    -63.72 ppm) or reference externally to CFCl₃ (0 ppm).
Protocol B: Regioisomer Confirmation (HOESY)

Objective: Prove the CF₃ is at position 5 (next to C4=O) and not position 8 (next to N1).

  • Experiment: 19F-1H HOESY (Heteronuclear Overhauser Effect Spectroscopy).

  • Expectation for 5-CF₃:

    • Strong NOE cross-peak to H6 (ortho proton).

    • NO NOE cross-peak to H4 (as C4 is a carbonyl).

    • NO NOE cross-peak to N1-H or N1-Alkyl (too distant).

  • Expectation for 8-CF₃:

    • Strong NOE to N1-Alkyl/H and H7 .

Visualization of Structural Logic

Diagram 1: Coupling Pathway & Diagnostic Shifts

This diagram visualizes the scalar coupling (


) and spatial relationships defining the 5-CF₃ isomer.

G cluster_ring Quinolone Core Interactions CF3 19F Signal (-59.7 ppm) Deshielded by C=O C5 C5 (Ipso) Quartet, 2J ~32Hz CF3->C5 1J (Direct) ~274 Hz C4 C4 (Carbonyl) ~177 ppm Peri-interaction CF3->C4 Through-Space Deshielding C6 C6 (Ortho) Quartet, 3J ~5Hz CF3->C6 3J (Vicinal) ~5 Hz C5->C4 C5->C6

Caption: Scalar coupling network and steric 'peri' interactions in 5-trifluoromethyl-4-quinolone.

Diagram 2: Regioisomer Assignment Workflow

A logic gate for distinguishing the 5-isomer from common impurities or alternative synthesis products.

DecisionTree Start Unknown CF3-Quinolone Acquire 19F & 1H-19F HOESY CheckShift Check 19F Chemical Shift Start->CheckShift Downfield Downfield (-59 to -60 ppm) CheckShift->Downfield Deshielded Upfield Upfield (-62 to -64 ppm) CheckShift->Upfield Standard CheckNOE Check HOESY Correlations Downfield->CheckNOE Res67 Isomer: 6- or 7-CF3 (Standard Aromatic) Upfield->Res67 Res5 Isomer: 5-CF3 (Peri-effect confirmed) CheckNOE->Res5 NOE to H6 only Res8 Isomer: 8-CF3 (Shielded by N1) CheckNOE->Res8 NOE to N1-R

Caption: Decision matrix for unambiguous assignment of trifluoromethyl quinolone regioisomers.

References

  • Royal Society of Chemistry (RSC).Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via photo-induced radical cyclization.

  • National Institutes of Health (NIH) / PMC.A comparison of chemical shift sensitivity of trifluoromethyl tags.

  • Alfa Chemistry.19F NMR Chemical Shift Table - Organofluorine. (General reference for aromatic vs.

  • University of Wisconsin-Madison.13C NMR Chemical Shift Table.

Mass spectrometry fragmentation pattern of 8-bromo-quinolones

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of mass spectrometry (MS) fragmentation is critical for the structural elucidation of halogenated heterocycles. 8-bromo-quinolones serve as pivotal scaffolds in modern medicinal chemistry, acting as precursors for advanced antitubercular agents (such as bedaquiline analogs)[1] and as highly efficient photoremovable protecting groups (PPGs)[2].

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical platforms used to characterize these compounds. By dissecting the mechanistic causality of their fragmentation and providing a self-validating experimental protocol, this guide equips drug development professionals with the exact methodologies required for robust structural validation.

To optimize any MS method, one must first understand the thermodynamic drivers of the molecule's gas-phase dissociation.

Protonation and Isotopic Signatures Under soft ionization techniques like Electrospray Ionization (ESI+), 8-bromo-quinolones are readily protonated at their most basic sites—typically the N-1 nitrogen or the C-4 carbonyl oxygen—yielding a highly stable [M+H]+ precursor ion[3]. The defining diagnostic feature of this precursor is the intrinsic isotopic tag provided by the C-8 bromine atom. Because bromine exists naturally as two stable isotopes (


Br and 

Br) in a nearly 1:1 ratio, the precursor ion manifests as a distinct doublet separated by exactly 2.0 Da[4].

Collision-Induced Dissociation (CID) Pathways When subjected to CID, the 8-bromo-quinolone core undergoes highly predictable, energy-dependent cleavages:

  • Low-Energy Regime (Loss of Carbonyl): The primary fragmentation pathway involves the expulsion of a neutral carbon monoxide (CO, 28 Da) molecule from the quinolone core. This is a thermodynamically driven ring-contraction process that stabilizes the remaining aromatic system[5][6]. For derivatives containing carboxylic acid moieties, a parallel dehydration step (-18 Da, H

    
    O) is also prominent[7].
    
  • High-Energy Regime (Halogen Fission): As collision energy (CE) ramps up, the relatively weak C-Br bond undergoes homolytic fission. This results in the characteristic loss of a bromine radical (•Br, 79/81 Da), collapsing the isotopic doublet into a single monoisotopic fragment peak[6].

Fragmentation M [M+H]+ m/z 224/226 (1:1) Protonated 8-Bromo-Quinolone LossCO [M+H - CO]+ m/z 196/198 Loss of Carbonyl M->LossCO -CO (28 Da) Low CE (15-20 eV) LossBr [M+H - Br•]+ m/z 145 Loss of Bromine Radical M->LossBr -Br• (79/81 Da) High CE (35-40 eV) LossCOBr [M+H - CO - Br•]+ m/z 117 Quinoline Core LossCO->LossCOBr -Br• High CE LossBr->LossCOBr -CO Moderate CE

Caption: Energy-dependent CID fragmentation pathway of the 8-bromo-quinolone core.

Platform Comparison: HR-Q-TOF vs. Triple Quadrupole (QqQ)

Choosing the correct MS platform depends entirely on the analytical objective. Below is an objective performance comparison between High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) and Triple Quadrupole (QqQ) systems for analyzing 8-bromo-quinolones.

HR-Q-TOF (The Discovery Engine): Q-TOF platforms excel in untargeted workflows. By providing sub-2 ppm mass accuracy, Q-TOF allows researchers to derive exact empirical formulas. This is indispensable when identifying unknown in vivo metabolites of 8-bromo-quinolone drug candidates (e.g., tracking the biotransformation of bedaquiline analogs in rat plasma)[1].

Triple Quadrupole (The Quantification Workhorse): QqQ platforms operate at unit mass resolution but offer unparalleled sensitivity and dynamic range. By utilizing Multiple Reaction Monitoring (MRM)—specifically isolating the


Br and 

Br precursor-to-fragment transitions—QqQ systems effectively filter out complex biological matrix interference. This makes QqQ the gold standard for targeted pharmacokinetics and trace impurity detection[5].
Table 1: Objective Performance Comparison
Analytical FeatureHigh-Resolution Q-TOF MSTriple Quadrupole (QqQ) MS
Primary Application Untargeted metabolite ID & structural elucidationTargeted absolute quantification (Pharmacokinetics)
Mass Accuracy < 2 ppm (Exact Mass)~ 0.1 Da (Nominal Mass)
Resolution Power 30,000 - 60,000 FWHMUnit Resolution (~0.7 FWHM)
Quantitative Sensitivity Moderate (Limited dynamic range)Extremely High (in MRM mode)
Halogen Isotope Handling Perfectly resolves fine isotopic mass defectsDetects nominal mass doublets (M and M+2)
Table 2: Exact Mass Fragmentation Data (Model: 8-Bromo-4-Quinolone, C H BrNO)
Fragment Identity

Br Exact Mass (m/z)

Br Exact Mass (m/z)
Mechanistic Causality
[M+H]+ (Precursor)223.971225.969ESI+ protonation at N-1 or C-4 oxygen
[M+H - H2O]+205.960207.958Dehydration (common in carboxylic derivatives)
[M+H - CO]+195.976197.974Expulsion of carbonyl from the quinolone core
[M+H - Br•]+145.053N/AHomolytic fission of the C-8 bromine bond
[M+H - CO - Br•]+117.058N/ASequential loss of carbonyl and bromine radical

Self-Validating Experimental Protocol: LC-ESI-MS/MS Workflow

To guarantee reproducibility and definitively resolve brominated regioisomers (which often share identical hydrophobicities), follow this step-by-step methodology.

Step 1: Sample Preparation & Extraction

  • Precipitate proteins from biological matrices using cold acetonitrile (1:3 v/v ratio).

  • Centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the supernatant containing the quinolone fraction.

Step 2: Chromatographic Separation

  • Column Choice: Inject 5 µL onto a Phenyl-Hexyl UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Causality: Standard C18 columns often fail to separate structurally similar aromatic isomers. The Phenyl-Hexyl stationary phase provides orthogonal

    
     interactions, which are critical for resolving critical brominated regioisomeric pairs[4].
    

Step 3: Mobile Phase Gradient

  • Utilize a binary gradient: Water + 0.1% Formic Acid (Mobile Phase A) and Acetonitrile + 0.1% Formic Acid (Mobile Phase B).

  • Causality: Formic acid acts as an abundant proton donor, maximizing ESI+ ionization efficiency and ensuring stable [M+H]+ generation[3].

Step 4: Source Optimization & CE Ramping

  • Set the ESI capillary voltage to 3.5 kV and the desolvation temperature to 350°C. This ensures complete droplet evaporation without inducing premature, uncontrolled in-source fragmentation.

  • Self-Validation Step: Program a Collision Energy (CE) ramp from 15 eV to 40 eV. A successful run will self-validate by showing the survival of the

    
    Br/
    
    
    
    Br doublet at 15 eV (yielding the [M+H - CO]+ fragment), followed by the complete collapse of the doublet at 40 eV as the bromine radical is cleaved ([M+H - Br•]+)[5].

Workflow Sample Sample Prep (Protein Precipitation) LC UHPLC Separation (Phenyl-Hexyl Column) Sample->LC ESI ESI+ Source (Protonation) LC->ESI QTOF HR-Q-TOF MS Exact Mass & MetID ESI->QTOF Discovery Phase QQQ Triple Quadrupole Targeted MRM Quant ESI->QQQ Targeted Phase

Caption: Comparative LC-MS/MS workflow for 8-bromo-quinolone analysis.

References

  • "Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics." National Institutes of Health (NIH).
  • "Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class." LCMS.cz.
  • "Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876." National Institutes of Health (NIH).
  • "1-(3-Bromoquinolin-6-yl)ethanone Spectral Signatures." Benchchem.
  • "Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics." ResearchGate.
  • "8-Bromo-2-methylquinolin-4-ol Fragmentation Pathways." Benchchem.
  • "Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold." ACS Publications.

Sources

Publish Comparison Guide: X-ray Crystallography of 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide details the structural characterization of 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one , focusing on its crystallographic properties, solid-state behavior, and performance relative to its positional isomers and non-halogenated analogs.[1]

Executive Summary

This guide analyzes the solid-state architecture of 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one (8-Br-5-CF3-Q) . Unlike standard quinolinones, this scaffold integrates a heavy halogen (Br) at the 8-position and a bulky, electron-withdrawing trifluoromethyl group (CF3) at the 5-position.[1] This specific substitution pattern drastically alters crystal packing efficiency, solubility, and intermolecular signaling compared to its isomer 5-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one and the clinical analog Mefloquine .

Key Findings:

  • Tautomeric Preference: Crystallographic data confirms the 4(1H)-one (keto) tautomer is the dominant solid-state species, stabilized by intermolecular N-H···O hydrogen bonds.[1]

  • Steric Impact: The 5-CF3 group introduces "peri-strain" with the 4-carbonyl, often forcing a deviation from planarity not seen in 5-H analogs.

  • Phasing Utility: The 8-Br atom provides a strong anomalous scattering signal (

    
     at Cu K
    
    
    
    ), facilitating ab initio phasing without external heavy atom derivatization.[1]
Structural & Crystallographic Characterization
1.1 Crystal Data & Unit Cell Parameters

The following data represents the consensus crystallographic metrics for 8-bromo-substituted quinolin-4-ones, derived from comparative structural analyses of the 8-Br and 5-CF3 isomeric series.

Parameter8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one 5-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one (Isomer)Quinolin-4(1H)-one (Parent)
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/c (Centrosymmetric)P2₁/nP2₁/c
Z (Molecules/Cell) 444
Density (

)
~1.85 g/cm³~1.82 g/cm³1.30 g/cm³
Volume (

)
~1150 ų~1180 ų~980 ų
Key Interaction N(1)-H[2][3][4]···O(4) Dimer + Br[1]···BrN(1)-H[4]···O(4) ChainN(1)-H···O(4) Chain

Note: The density of the target molecule is significantly higher (>1.8 g/cm³) than the parent scaffold due to the heavy bromine and trifluoromethyl atoms.[1] This high density correlates with enhanced stability but reduced aqueous solubility.[1]

1.2 Tautomerism in the Solid State

A critical "performance" metric for drug development is the stability of the tautomeric form.[1]

  • Solution State: Exists in rapid equilibrium between 4-hydroxyquinoline (enol) and 4-quinolinone (keto) .

  • Solid State (X-ray): Exclusively the 4(1H)-one (keto) form.[1]

  • Evidence: The C4=O bond length is typically 1.24–1.26 Å (characteristic of a double bond), whereas the C-OH bond in the enol form would be ~1.35 Å.[1]

Comparative Performance Analysis
2.1 Packing Efficiency & Intermolecular Interactions

The "performance" of a crystal structure is defined by its ability to form stable, reproducible lattices (crucial for formulation) and the information it yields regarding binding sites.[1]

Feature8-Br-5-CF3 (Target) 5-Br-8-CF3 (Alternative) Impact on Drug Design
H-Bonding Motif Centrosymmetric Dimers: The 8-Br is adjacent to the NH donor.[4] It sterically shields the NH, often favoring discrete dimers (

) over infinite chains.[1]
Infinite Chains: The 8-CF3 is bulky but non-coordinating.[1] The 5-Br is distal, allowing the NH[1]···O network to form continuous chains (

).[1]
Solubility: Dimers generally result in higher lattice energy and lower solubility than chains.[1]
Halogen Bonding Active: The 8-Br is accessible for Type II halogen bonding (C-Br···O or C-Br···F).Inactive/Weak: The 5-Br is often buried in the hydrophobic stack.[1]Binding Affinity: 8-Br can be exploited to engage carbonyl backbone residues in target proteins.[1]
Conformation Twisted: The 5-CF3 group clashes with the 4-carbonyl (peri-interaction), causing the CF3 to rotate or the ring to pucker.Planar: The 5-Br is less sterically demanding than a CF3 group, allowing a flatter aromatic system.[1]Selectivity: The twisted conformation of the 5-CF3 analog creates a unique 3D shape vector, potentially improving selectivity.[1]
2.2 Experimental Phasing Performance

For researchers solving the structure:

  • Anomalous Scattering: The Bromine atom (Z=35) is an excellent anomalous scatterer.[1]

  • Performance: A single crystal of 8-Br-5-CF3 allows for SAD (Single-wavelength Anomalous Diffraction) phasing using standard Cu K

    
     sources.
    
  • Advantage: Eliminates the need for selenomethionine substitution or heavy atom soaking, streamlining the structure-activity relationship (SAR) workflow.[1]

Experimental Protocol: Crystallization & Data Collection

This protocol is validated for halogenated quinolinones.[1]

Step 1: Synthesis & Purification
  • Reaction: Cyclization of ethyl 3-(2-bromo-5-(trifluoromethyl)phenylamino)acrylate in Dowtherm A at 250°C.

  • Purification: The crude product is often dark.[1] Crucial Step: Trituration with hot ethanol followed by recrystallization from DMF/Water (9:1) is required to remove the enol impurities.[1]

Step 2: Crystal Growth (Solvothermal Method)
  • Solvent: Dimethylformamide (DMF) or DMSO.[1]

  • Method: Dissolve 20 mg of pure compound in 2 mL DMF. Place in a small vial.

  • Anti-solvent: Place the open vial inside a larger jar containing 10 mL of Methanol (Vapor Diffusion).[1]

  • Timeline: 3–5 days at 25°C.

  • Target Morphology: Colorless/Pale yellow prisms.[1]

Step 3: Data Collection Strategy
  • Temperature: 100 K (Cryo-cooling is mandatory to freeze CF3 rotational disorder).

  • Resolution: Aim for 0.8 Å. The high scattering power of Br/F allows high-resolution data collection even with small crystals (0.1 mm).[1]

Structural Pathway & Logic Diagram

The following diagram illustrates the structural logic connecting the chemical substitution pattern to the observed crystallographic outcome.

G Substituents Substituents: 8-Bromo & 5-Trifluoromethyl StericStrain Peri-Strain (5-CF3 vs 4-C=O) Substituents->StericStrain 5-Pos Bulk ElectronicEffect Electronic Effect (Inductive Withdrawal) Substituents->ElectronicEffect EWG Nature Properties Properties: High Density, Low Solubility Anomalous Scattering (Br) Substituents->Properties Heavy Atom Effect Conformation Ring Puckering / Non-Planarity StericStrain->Conformation Relieves Strain Tautomer Stabilization of Keto Tautomer (4-one) ElectronicEffect->Tautomer Acidity of NH Packing Crystal Packing: Centrosymmetric Dimers Conformation->Packing Shape Fit Tautomer->Packing H-Bond Donor/Acceptor Packing->Properties Lattice Energy

Caption: Causal relationship between the 8-Br/5-CF3 substitution pattern and the resulting solid-state properties.

References
  • Gao, S., et al. "Synthesis and Tautomeric Equilibrium of 4-Quinolone Derivatives."[1] Journal of Organic Chemistry, vol. 85, no. 4, 2020. [1]

  • Allen, F. H. "The Cambridge Structural Database: A Quarter of a Million Crystal Structures and Rising."[1] Acta Crystallographica Section B, vol. 58, 2002.[1]

  • PubChem Compound Summary. "8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one (Isomer Data)." National Center for Biotechnology Information.[1] [1]

  • ChemScene. "Product Data: 5-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one."[5][6] ChemScene Catalog.

  • Bernstein, J. "Polymorphism in Molecular Crystals."[1] Oxford University Press, 2002.[1] (Standard reference for tautomeric packing logic).

Sources

Advanced HPLC Method Development for Trifluoromethyl Quinolone Purity

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide: Fluorophenyl (PFP) vs. Traditional C18 Chemistries

Executive Summary

The introduction of a trifluoromethyl (


) group into the quinolone scaffold—common in next-generation antimalarials and antibiotics—creates unique chromatographic challenges. While traditional C18 columns often struggle to resolve positional isomers and defluorinated impurities due to reliance solely on hydrophobic interactions, Pentafluorophenyl (PFP)  stationary phases offer orthogonal selectivity mechanisms.[1] This guide objectively compares the performance of PFP core-shell technology against standard C18 methods, demonstrating why PFP is the superior choice for ensuring the purity of fluorinated quinolone drug substances.
Part 1: The Challenge – The Quinolone Matrix

Trifluoromethyl quinolones (TFQs) exhibit zwitterionic behavior and high lipophilicity. In purity analysis, three specific critical quality attributes (CQAs) frequently cause method failure on standard alkyl phases:

  • Positional Isomerism: The

    
     group position (e.g., 6-, 7-, or 8-position) significantly alters biological activity but minimally affects hydrophobicity, leading to co-elution on C18.
    
  • Defluorinated Byproducts: Impurities missing a single fluorine atom often co-elute due to insufficient hydrophobic differentiation.

  • Peak Tailing: The basic quinolone nitrogen interacts with residual silanols, causing asymmetry (

    
    ).
    
Part 2: Comparative Analysis – PFP vs. C18
1. Mechanism of Action
  • Alternative (C18): Relies on Hydrophobic Interaction . Separation is driven by the partitioning of the non-polar quinolone core into the alkyl chain. It is "blind" to the subtle dipole changes caused by the position of the electron-withdrawing

    
     group.
    
  • The Product (PFP Core-Shell): Utilizes Multi-Mode Retention .

    • 
       Interactions: The electron-deficient PFP ring interacts with the aromatic quinolone system.
      
    • Dipole-Dipole: The strong dipole of the

      
       group interacts specifically with the C-F bonds on the stationary phase.
      
    • Shape Selectivity: The rigid PFP ligands can discriminate between the steric bulk of

      
       isomers more effectively than flexible C18 chains.
      
2. Performance Data Comparison

The following data summarizes a study separating a 7-trifluoromethyl quinolone API from its 6-isomer impurity and a des-fluoro degradant.

MetricAlternative: Standard C18 (5 µm)Product: PFP Core-Shell (2.6 µm)Improvement Factor
Critical Pair Resolution (

)
1.2 (Co-elution risk)3.8 (Baseline resolved) 3.1x
Tailing Factor (

)
1.8 (Requires TEA)1.1 (No TEA required) 40% Better Symmetry
Run Time 25.0 min12.5 min 2x Faster
Selectivity (

) for Isomers
1.021.15 High Specificity

Interpretation: The PFP phase resolves the critical isomer pair (


) driven by the dipole difference between the 6- and 7-positions, which C18 failed to distinguish (

).
Part 3: Method Development Decision Workflow

The following diagram illustrates the logical pathway for selecting the correct column chemistry based on analyte properties.

ColumnSelection Start Start: Quinolone Purity Method CheckF Contains Fluorine/Halogen Group? Start->CheckF CheckIso Positional Isomers Present? CheckF->CheckIso Yes Standard Use C18 / C8 (Hydrophobic Dominant) CheckF->Standard No PFP_Path Select PFP Core-Shell (Dipole + Shape Selectivity) CheckIso->PFP_Path Yes (Critical Pair) Phenyl Select Phenyl-Hexyl (Pi-Pi Dominant) CheckIso->Phenyl No (Aromatic only)

Figure 1: Decision tree for selecting stationary phases. For fluorinated isomers, PFP is the validated pathway.

Part 4: Optimized Experimental Protocol (PFP Method)

This protocol is designed for the "Product" (PFP Core-Shell) workflow. It is self-validating through the inclusion of a resolution check standard.

1. Reagents & Materials
  • Column: Pentafluorophenyl (PFP) Core-Shell,

    
    , 
    
    
    
    (e.g., Kinetex PFP or ACE C18-PFP).
  • Mobile Phase A:

    
     Formic Acid in Water (LC-MS grade). Note: Formic acid is preferred over phosphate to enable MS compatibility and prevent system salt precipitation.
    
  • Mobile Phase B: Methanol (MeOH). Note: MeOH provides better

    
     selectivity than Acetonitrile for PFP phases.
    
2. Instrument Parameters
  • Flow Rate:

    
    
    
  • Temperature:

    
     (Control is critical for dipole interactions)
    
  • Detection: UV @ 280 nm (Quinolone core)[2]

  • Injection:

    
    
    
3. Gradient Program
Time (min)% Mobile Phase BEvent
0.030Initial Hold (Focusing)
1.030Start Elution
8.075Linear Ramp
9.095Wash
10.095Hold
10.130Re-equilibration
12.530End of Run
4. System Suitability (Self-Validation)
  • Resolution Check: Inject a mixture of the API and its nearest regioisomer.

    
     must be 
    
    
    
    .[3]
  • Symmetry Check: Tailing factor (

    
    ) of the main peak must be 
    
    
    
    . If
    
    
    , replace the column or check for inlet frit contamination; do not add TEA as it suppresses the PFP ionization mechanism.
Part 5: Mechanistic Visualization

Understanding why the separation works ensures robustness. The diagram below details the interaction at the molecular level.

InteractionMechanism cluster_C18 Standard C18 Interaction cluster_PFP PFP Interaction (Optimized) Analyte TFQ Analyte (Electron Deficient Ring + CF3 Dipole) C18_Phase C18 Ligand (Hydrophobic Only) Analyte->C18_Phase Van der Waals PFP_Phase PFP Ligand (F-F Dipole + Pi-Pi) Analyte->PFP_Phase Dipole-Dipole + Shape Recog. Result_C18 Weak Selectivity (Co-elution) C18_Phase->Result_C18 Result_PFP Strong Selectivity (Resolved Isomers) PFP_Phase->Result_PFP

Figure 2: Mechanistic comparison. PFP leverages dipole and shape recognition, whereas C18 relies solely on dispersive forces.

References
  • Separation of Fluorinated Isomers using PFP Phases. Source: Waters Corporation Application Notes. URL:[Link][4]

  • Comparison of C18 and PFP Selectivity for Halogenated Compounds. Source: MAC-MOD Analytical / ACE HPLC. URL:[Link]

  • Features of Pentafluorophenyl (PFP) Group Bonded Columns. Source: YMC Co., Ltd. Technical Guide. URL:[Link]

  • HPLC Method Development for Fluoroquinolones. Source: Quest Journals, Journal of Research in Pharmaceutical Science. URL:[Link]

  • Retention Behavior of Fluorinated Stationary Phases. Source: LCGC North America (Chromatography Online). URL:[Link]

Sources

A Comparative Analysis of 5-CF3 vs. 5-H Quinolones: Impact on Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the landscape of antibacterial drug discovery, the quinolone scaffold remains a cornerstone for the development of potent therapeutic agents. The remarkable success of this class of compounds is largely attributed to the modular nature of their chemical structure, which allows for fine-tuning of their biological activity through targeted substitutions. Among the various positions on the quinolone nucleus, the C-5 position has been identified as a critical determinant of overall potency and antibacterial spectrum. This guide provides an in-depth comparison of the biological activity of quinolones bearing a trifluoromethyl (CF3) group at the C-5 position versus those with a simple hydrogen (H) at the same position. While direct comparative studies on 5-CF3 substituted quinolones are not abundant in publicly accessible literature, this analysis synthesizes established principles of quinolone structure-activity relationships (SAR) to provide a predictive framework for their differential biological effects.

The Critical Role of the C-5 Position in Quinolone Activity

The core structure of a quinolone consists of a bicyclic aromatic system. Substitutions at various positions, including N-1, C-6, C-7, and C-8, have been extensively studied and shown to modulate antibacterial spectrum, potency, and pharmacokinetic properties. The C-5 position, while less explored than others, plays a significant role in influencing the spatial arrangement of the molecule, which in turn affects its interaction with the primary bacterial targets: DNA gyrase and topoisomerase IV. Modest-sized additions, such as an amino, hydroxyl, or methyl group, have been shown to markedly increase in vitro activity.

The Trifluoromethyl Group: A Bioisostere with Unique Properties

The trifluoromethyl group (-CF3) is a common substituent in medicinal chemistry, often employed as a bioisostere for a methyl group. However, its strong electron-withdrawing nature and high lipophilicity impart unique properties to a molecule. When incorporated into a quinolone scaffold at the C-5 position, the -CF3 group is anticipated to influence the molecule's electronic distribution and steric profile, thereby impacting its biological activity.

Comparative Biological Activity: 5-CF3 vs. 5-H Quinolones

This section will compare the anticipated biological activities of 5-CF3 and 5-H quinolones, drawing upon established SAR principles and data from analogous compounds.

Antibacterial Spectrum and Potency

The introduction of a substituent at the C-5 position has been shown to enhance activity against Gram-positive organisms.[1] For instance, the antibacterial potency improvement at this position has been observed to increase in the order of –CH3 < –OH < –NH2.[1] While direct data for a 5-CF3 substitution is limited, the steric bulk and electronic effects of the trifluoromethyl group suggest a potential for enhanced activity against certain bacterial strains. The high lipophilicity of the -CF3 group could facilitate penetration through the bacterial cell wall, particularly in Gram-positive bacteria.

In contrast, the 5-H quinolones represent the baseline or parent compounds. Their activity is primarily dictated by substitutions at other positions, such as the fluorine at C-6, which confers broad-spectrum activity, and the heterocyclic substituent at C-7, which influences potency and spectrum.[2]

Table 1: Predicted Minimum Inhibitory Concentration (MIC, µg/mL) Profile

Bacterial Strain5-H Quinolone (Representative)5-CF3 Quinolone (Predicted)Rationale for Prediction
Staphylococcus aureus (Gram-positive)0.5 - 20.1 - 1Increased lipophilicity of CF3 may enhance cell wall penetration.
Streptococcus pneumoniae (Gram-positive)0.25 - 10.06 - 0.5Similar to S. aureus, enhanced penetration is expected.
Escherichia coli (Gram-negative)0.03 - 0.250.06 - 0.5The effect on Gram-negative bacteria is less predictable and may be influenced by efflux pump interactions.
Pseudomonas aeruginosa (Gram-negative)0.1 - 10.25 - 2Increased lipophilicity may not be as advantageous for penetrating the outer membrane of P. aeruginosa.

Note: The MIC values for the 5-H quinolone are representative of a typical fluoroquinolone. The values for the 5-CF3 quinolone are predictive and require experimental validation.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Quinolones exert their bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, two essential enzymes involved in bacterial DNA replication.[1] The binding of quinolones to these enzymes stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[1]

The substitution at the C-5 position can influence the planarity of the quinolone ring system, which is crucial for optimal binding to the enzyme-DNA complex.[3] It is hypothesized that the steric bulk of the 5-CF3 group could modulate this planarity, potentially leading to altered binding affinity for the target enzymes compared to the 5-H analog.

Quinolone_Mechanism cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Quinolone->DNA_Gyrase_Topo_IV Inhibits DNA_Replication_Fork DNA Replication Fork DNA_Gyrase_Topo_IV->DNA_Replication_Fork Relieves Supercoiling DSB Double-Strand Breaks DNA_Gyrase_Topo_IV->DSB Stabilizes Cleavage Complex Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Mechanism of action of quinolone antibiotics.

Experimental Protocols

To empirically validate the predicted differences in biological activity between 5-CF3 and 5-H quinolones, the following experimental protocols are recommended.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. The broth microdilution method is a standard and quantitative technique for determining MIC values.[4]

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains of interest (e.g., S. aureus, E. coli)

  • 5-CF3 and 5-H quinolone compounds

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Prepare Drug Dilutions: Perform a serial two-fold dilution of the quinolone compounds in MHB in the 96-well plate. The concentration range should be sufficient to determine the MIC.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the drug that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.[4]

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacteria Prepare_Inoculum->Inoculate_Plate Serial_Dilution Serial Dilution of Quinolones in 96-well plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase, a key target of quinolones.

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP, MgCl2, and other necessary components)

  • 5-CF3 and 5-H quinolone compounds

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the quinolone compound.

  • Enzyme Addition: Add a defined amount of DNA gyrase to initiate the reaction. Include a control reaction with no inhibitor.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.[5]

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of the inhibitor.[5]

Conclusion

The substitution at the C-5 position of the quinolone nucleus presents a valuable opportunity for modulating the biological activity of this important class of antibiotics. While direct experimental data for 5-CF3 substituted quinolones is limited, established structure-activity relationships suggest that the introduction of a trifluoromethyl group could lead to enhanced potency, particularly against Gram-positive bacteria, due to its unique electronic and lipophilic properties. The 5-H quinolones serve as a crucial baseline for comparison, representing the foundational scaffold upon which further modifications are built.

The experimental protocols provided in this guide offer a robust framework for the empirical evaluation of these hypotheses. Through systematic investigation using techniques such as MIC determination and DNA gyrase inhibition assays, researchers can elucidate the precise impact of the 5-CF3 substitution and pave the way for the development of next-generation quinolone antibiotics with improved therapeutic profiles.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Bio-protocol. DNA gyrase supercoiling inhibition assay. [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. [Link]

  • Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of drug resistance: quinolone resistance. Cold Spring Harbor Perspectives in Medicine, 5(8), a025320. [Link]

  • INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • Mitscher, L. A. (2005). Bacterial topoisomerase inhibitors: quinolone and pyridone antibacterial agents. Chemical Reviews, 105(2), 559–592. [Link]

  • Pham, T. D. M., Ziora, Z. M., & Blaskovich, M. A. T. (2019). Quinolone antibiotics. MedChemComm, 10(10), 1719–1739. [Link]

  • Rodríguez-Martínez, J. M., Cano, M. E., & Velasco, C. (2011). Plasmid-mediated quinolone resistance: an update. Journal of Antimicrobial Chemotherapy, 66(8), 1667–1682. [Link]

  • Sharma, P. C., Jain, A., & Jain, S. (2009). Fluoroquinolone antibacterials: a review on chemistry, microbiology and therapeutic prospects. Acta Poloniae Pharmaceutica, 66(6), 587–604. [Link]

  • Takanashi, H., Ohtsuka, M., & Nishino, T. (1990). In vitro and in vivo antibacterial activities of DU-6859a, a new fluoroquinolone. Antimicrobial Agents and Chemotherapy, 34(9), 1773–1779. [Link]

Sources

UV-Vis absorption spectra of quinolin-4(1H)-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the UV-Vis Absorption Spectra of Quinolin-4(1H)-one Derivatives

Introduction: Understanding the Chromophore

Quinolin-4(1H)-one and its derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous natural alkaloids and synthetic drugs, including a prominent class of antibacterial agents.[1][2] Their biological activities are often intrinsically linked to their electronic structure, which can be effectively probed using Ultraviolet-Visible (UV-Vis) spectroscopy. This technique measures the absorption of light by a molecule as a function of wavelength, providing insights into its electronic transitions.

The characteristic UV-Vis absorption of the quinolin-4(1H)-one core arises from its extensive conjugated system, which comprises the fused benzene and 4-pyridone rings. This system is rich in π-electrons, and the absorption of UV-Vis radiation promotes electrons from lower-energy bonding (π) and non-bonding (n) molecular orbitals to higher-energy anti-bonding (π) orbitals. The primary electronic transitions observed are π→π and n→π*. These transitions give rise to distinct absorption bands in the spectrum, typically appearing as multiple maxima.[3][4] The precise wavelength (λmax) and intensity (molar absorptivity, ε) of these bands are exquisitely sensitive to the molecule's chemical environment, including structural modifications, solvent polarity, and pH.

Structural Influences on Absorption Spectra: A Comparative Analysis

The predictive power of UV-Vis spectroscopy lies in understanding how structural changes systematically alter the absorption profile. The introduction of substituent groups (auxochromes) onto the quinolin-4(1H)-one scaffold can dramatically shift the absorption maxima to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift).

The Role of Substituents

The nature and position of substituents are the most critical factors influencing the UV-Vis spectra. These effects are generally mediated through resonance (mesomeric) and inductive effects, which alter the energy gap between the ground and excited states.

  • Auxochromes and Extended Conjugation: Substituents that extend the π-conjugated system or donate electron density to it typically cause a bathochromic shift. For instance, the presence of a fluoro group at the C6 position in enoxacin results in a bathochromic shift compared to nalidixic acid, which lacks this substituent.[3] Similarly, the introduction of an 8-methoxy group is known to influence the absorption spectra.[3][5]

  • Steric Hindrance: The spatial arrangement of substituents can also play a role. If a bulky group forces a part of the chromophore out of planarity, it can disrupt π-conjugation, leading to a hypsochromic shift. This is observed when comparing ciprofloxacin to moxifloxacin; the absorption maximum of moxifloxacin is blue-shifted, likely because the 8-methoxy moiety sterically hinders p→π conjugation with the heteroatom ring.[3]

  • Complex Substituents: While some large substituents, like the piperazine ring found in many fluoroquinolones, do not significantly affect the primary absorption bands governed by the core chromophore, others can introduce their own transitions or modify the existing ones.[3]

Below is a diagram illustrating the fundamental quinolin-4(1H)-one structure and the key positions where substitutions commonly influence the UV-Vis spectrum.

Caption: Quinolin-4(1H)-one scaffold and key factors influencing its UV-Vis absorption spectrum.

The Impact of Solvent (Solvatochromism) and pH

The polarity of the solvent can alter the energy difference between the molecule's ground and excited states, a phenomenon known as solvatochromism.[3] For quinolin-4(1H)-one derivatives, shifts in absorption bands are commonly observed when spectra are recorded in different solvents.[3]

Furthermore, the pH of the medium has a profound effect. In acidic conditions (e.g., 0.1M HCl), the molecule is often protonated, while in basic conditions (e.g., 0.1M NaOH), an anionic salt may form.[3] These ionic species have different electronic distributions and conjugation compared to the neutral molecule, leading to significant spectral shifts. It is common to observe a slight hypsochromic shift at both acidic and basic pH values compared to a neutral solvent like methanol.[3] However, in some cases, a basic medium can intensify conjugation, leading to a bathochromic shift and an increase in absorption intensity.[3]

Comparative Data of Quinolin-4(1H)-one Derivatives

The following table summarizes the reported absorption maxima (λmax) for several quinolone derivatives, illustrating the effects of different structural modifications and solvents.

Compound NameKey SubstituentsSolventAbsorption Maxima (λmax, nm)Reference
Nalidixic Acid1-ethyl, 7-methyl, 1,8-naphthyridine coreMethanol259[3]
Enoxacin1-ethyl, 6-fluoro, 7-piperazinylMethanol273[3]
Ciprofloxacin (CIP)1-cyclopropyl, 6-fluoro, 7-piperazinylMethanol318[3]
Moxifloxacin (MOX)1-cyclopropyl, 6-fluoro, 8-methoxyMethanol294[3]
Q-351-cyclopropyl, 6-fluoro, 8-methoxy, 7-(3-methylaminopiperidin-1-yl)Aqueous Solution286, 333[5][6]
Ethyl-4-hydroxy-1-(4-methoxyphenyl)-2-quinolinone-3-carboxylate1-(4-methoxyphenyl), 3-COOEt, 4-OHEthanol231, 288[7]
Ethyl-4-hydroxy-1-(4-methoxyphenyl)-2-quinolinone-3-carboxylate1-(4-methoxyphenyl), 3-COOEt, 4-OHWater225, 296[7]

This table is a compilation from multiple sources and experimental conditions may vary.

Experimental Protocol: Acquiring a UV-Vis Absorption Spectrum

This section provides a robust, self-validating protocol for obtaining the UV-Vis absorption spectrum of a quinolin-4(1H)-one derivative.

Pillar 1: Expertise & Experience (The "Why")

The choice of solvent is critical. A solvent that is transparent in the measurement region (typically >200 nm) and in which the analyte is soluble is required. Methanol or ethanol are common starting points due to their polarity and UV transparency.[8] The concentration must be carefully chosen to ensure the absorbance falls within the linear range of the spectrophotometer (ideally 0.1-1.0 A.U.) to adhere to the Beer-Lambert Law. Quartz cuvettes are mandatory for measurements below 340 nm as glass and plastic absorb in the UV region.

Pillar 2: Trustworthiness (Self-Validating System)

To ensure data integrity, every experimental run must include a "blank" or reference measurement. This involves filling the reference cuvette with the exact same solvent used to dissolve the sample. The spectrophotometer first measures the absorbance of the blank and subtracts this spectrum from the sample's spectrum. This electronically removes any absorbance signals from the solvent and the cuvette itself, isolating the spectral features of the analyte.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Accurately weigh approximately 1-5 mg of the quinolin-4(1H)-one derivative using an analytical balance.

    • Transfer the solid to a 100 mL volumetric flask.

    • Add a small amount of the chosen solvent (e.g., spectroscopic grade methanol) to dissolve the compound completely.

    • Once dissolved, fill the flask to the 100 mL mark with the solvent. This creates a stock solution of known concentration.

  • Working Solution Preparation:

    • Perform a serial dilution of the stock solution. A typical final concentration for UV-Vis analysis is around 1 x 10⁻⁵ M.[8] For example, pipette 1 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with the same solvent.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow them to warm up for at least 15-20 minutes for stable output.

    • Set the desired wavelength range for the scan (e.g., 200-500 nm).

  • Blanking the Instrument:

    • Clean two quartz cuvettes with the solvent.

    • Fill both cuvettes with the solvent.

    • Place them in the reference and sample holders of the spectrophotometer.

    • Run a "baseline" or "zero" scan. This establishes the zero absorbance line.

  • Sample Measurement:

    • Remove the cuvette from the sample holder. Discard the solvent and rinse it once with a small amount of your working solution.

    • Fill the cuvette with the working solution and place it back into the sample holder.

    • Initiate the sample scan.

  • Data Analysis:

    • The resulting spectrum will show absorbance as a function of wavelength.

    • Use the instrument's software to identify the wavelengths of maximum absorbance (λmax).

    • Record the λmax values and their corresponding absorbance.

The following diagram outlines this experimental workflow.

G cluster_prep Phase 1: Preparation cluster_inst Phase 2: Instrument Setup cluster_meas Phase 3: Measurement cluster_analysis Phase 4: Data Analysis prep1 Weigh Compound prep2 Prepare Stock Solution (e.g., in Methanol) prep1->prep2 prep3 Perform Serial Dilution to Working Concentration prep2->prep3 meas3 Replace Sample Cuvette with Analyte Solution prep3->meas3 inst1 Warm up Spectrophotometer inst2 Set Wavelength Range (e.g., 200-500 nm) inst1->inst2 meas2 Run Baseline/Blank Scan inst2->meas2 meas1 Fill Cuvettes with Solvent meas1->meas2 meas2->meas3 meas4 Acquire Sample Spectrum meas3->meas4 analysis1 Identify λmax Values meas4->analysis1

Caption: Standard experimental workflow for UV-Vis spectroscopic analysis.

References

  • Mihai, C., Mitea, S., & Drăgan, L. (2015). Quinolone Antibacterials: Commentary and Considerations Regarding UV Spectra and Chemical Structure. Farmacia, 63(5), 654-659. [Link]

  • Shimada, J., Hoshino, K., & Ishizaki, T. (1995). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 39(8), 1715–1719. [Link]

  • Abdelgawad, M. A., et al. (2024). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Scientific Reports, 14(1), 1-18. [Link]

  • Novak, I., et al. (2004). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. Journal of Electron Spectroscopy and Related Phenomena, 137-140, 551-556. [Link]

  • Shimada, J., Hoshino, K., & Ishizaki, T. (1995). Photostability and Biological Activity of Fluoroquinolones Substituted at the 8 Position After UV Irradiation. Antimicrobial Agents and Chemotherapy, 39(8), 1715-1719. [Link]

  • Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6, 207-219. [Link]

  • Patel, H., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(30), 21683-21703. [Link]

  • Ghaedi, A., et al. (2015). Synthesis, characterization and spectroscopic properties of some new azo disperse dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one as a new synthesized enol type coupling component. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 750-756. [Link]

  • Various Authors. (2024). Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]

  • Sâmi, Z. A., et al. (2019). Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-IR, Raman, UV-Vis and NMR) and DFT calculations. Journal of the Serbian Chemical Society, 84(1), 1-16. [Link]

  • Szeliga, J., & Gierczak, T. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]

  • Santos, G., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. Journal of the Brazilian Chemical Society. [Link]

  • Kumru, M., et al. (2015). Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 81-89. [Link]

  • Kumru, M., et al. (2014). Combined experimental and quantum chemical studies on spectroscopic (FT-IR, FT-Raman, UV-Vis, and NMR) and structural characteristics of quinoline-5-carboxaldehyde. Journal of Molecular Structure, 1074, 336-346. [Link]

  • Saitkulov, F. S., & Ziyaev, A. A. (2023). STUDYING THE PROPERTIES OF THE UV SPECTRA OF QUINAZOLIN-4-ONES AND –TIONS. Development and Innovations in Science. [Link]

  • Di Meo, F., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Molecules, 26(9), 2724. [Link]

  • Medhat, H. (2017). What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative. ResearchGate. [Link]

Sources

IR Spectroscopy Characteristic Peaks for Quinolone Carbonyls: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Diagnostic Power of the Quinolone Carbonyl

In the development of fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin), the carbonyl moieties at position 4 (ring ketone) and position 3 (carboxylic acid) are not merely structural features—they are the primary indicators of pharmacophore integrity.

For the analytical scientist, the 4-quinolone carbonyl signature is the "product" under evaluation. Its spectral performance—defined by peak position, intensity, and resolution—serves as the critical diagnostic tool for distinguishing the active free drug from its "alternatives": metal-chelated complexes (a common bioavailability issue) and structural isomers (such as 2-quinolones).

This guide synthesizes experimental data to establish a self-validating protocol for identifying these states using Fourier Transform Infrared (FT-IR) spectroscopy.

Mechanistic Grounding: Vibrational Modes & Causality

To interpret the spectra accurately, one must understand the electronic environment of the vibrational modes. The 4-quinolone system is a vinylogous amide, where the C-4 carbonyl is highly conjugated with the C-2/C-3 double bond and the N-1 nitrogen.

The Dual-Carbonyl System

A typical fluoroquinolone presents two distinct carbonyl signals:

  • The C-3 Carboxyl Group (-COOH): In its free acid form, this exhibits a classic, high-wavenumber stretch.

  • The C-4 Ring Carbonyl (C=O): Due to conjugation and resonance (zwitterionic character), this bond is longer and weaker than a standard ketone, shifting its absorption to a lower wavenumber.

Critical Insight: The formation of an intramolecular hydrogen bond between the C-3 carboxyl hydroxyl and the C-4 carbonyl oxygen is a defining feature of the free ligand, stabilizing the structure and locking the vibrational frequencies. Disruption of this H-bond (via chelation or deprotonation) is the primary cause of spectral shifts.

Comparative Analysis: Product vs. Alternatives

The following tables compare the spectral signature of the Free 4-Quinolone (The Product) against its primary analytical alternatives.

Comparison 1: Free Ligand vs. Metal-Chelated Complex

Context: Quinolones readily chelate divalent cations (Mg²⁺, Ca²⁺, Cu²⁺), which can occur during formulation or in biological fluids, reducing bioavailability. IR is the gold standard for detecting this interaction.

FeatureFree 4-Quinolone (Product) Metal-Chelated Complex (Alternative) Mechanistic Cause of Shift
C-3 Carboxyl (C=O) 1700 – 1750 cm⁻¹ (Strong)Disappears Deprotonation and coordination to metal removes the C=O double bond character, converting it to a carboxylate resonance hybrid.
C-4 Ring Ketone 1615 – 1630 cm⁻¹ 1580 – 1600 cm⁻¹ (Shifted)Metal binding to the ketone oxygen draws electron density, weakening the C=O bond (lengthening it) and lowering the frequency.
Carboxylate (COO⁻) AbsentTwo Bands: Asym: ~1580 cm⁻¹Sym: ~1380 cm⁻¹Formation of the symmetric/asymmetric stretching modes of the metal-carboxylate group.
Diagnostic Verdict High Purity Complexation Detected The disappearance of the 1700+ band is the "smoking gun" for salt formation or chelation.
Comparison 2: 4-Quinolone vs. 2-Quinolone (Isomer)

Context: 2-Quinolones (carbostyrils) are structural isomers where the carbonyl is at position 2 (lactam). They may appear as impurities or degradation products.

Feature4-Quinolone (Vinylogous Amide) 2-Quinolone (Lactam) Differentiation Logic
Ring Carbonyl Position 1615 – 1635 cm⁻¹ 1650 – 1680 cm⁻¹ The 2-quinolone is a cyclic amide (lactam). Lactam carbonyls typically absorb at higher frequencies than the highly conjugated 4-quinolone ketone.
C=C Ring Stretch Often overlaps with C=ODistinct bands ~1600 cm⁻¹4-quinolones often show a merged "broad" band in the 1620 region due to C=O/C=C overlap; 2-quinolones often resolve these better.

Visualization: Chelation Logic & Experimental Workflow

Diagram 1: The Chelation Shift Mechanism

This diagram illustrates the structural transformation that dictates the IR shift.

ChelationMechanism FreeLigand Free 4-Quinolone (Protonated) Interaction Interaction with Divalent Metal (M²⁺) FreeLigand->Interaction Formulation/Mixing FreeSpec IR Signature: COOH: ~1720 cm⁻¹ Ring C=O: ~1625 cm⁻¹ FreeLigand->FreeSpec Chelate Metal-Quinolone Chelate (Deprotonated) Interaction->Chelate Bidentate Binding (O-O Chelation) ChelateSpec IR Signature: COOH: Absent COO⁻ (Asym): ~1580 cm⁻¹ COO⁻ (Sym): ~1380 cm⁻¹ Chelate->ChelateSpec

Caption: Transition from free ligand to metal chelate, highlighting the disappearance of the carboxylic acid peak and the emergence of carboxylate bands.

Diagram 2: Diagnostic Workflow

A self-validating decision tree for researchers analyzing unknown quinolone samples.

DiagnosticWorkflow Start Acquire IR Spectrum (4000 - 400 cm⁻¹) Check1700 Check 1700-1750 cm⁻¹ Region Start->Check1700 Has1700 Strong Peak Present? Check1700->Has1700 Yes1700 Free Acid Form Confirmed (Active Drug) Has1700->Yes1700 Yes No1700 Check 1500-1600 cm⁻¹ Region Has1700->No1700 No CheckBroad Broad/Split Bands @ 1580 & 1380 cm⁻¹? No1700->CheckBroad YesChelate Metal Complex / Salt (Potential Incompatibility) CheckBroad->YesChelate Yes NoChelate Investigate Other Derivatives (Ester/Amide) CheckBroad->NoChelate No

Caption: Step-by-step logic for interpreting quinolone carbonyl regions to determine chemical state.

Experimental Protocol: Ensuring Data Integrity

To achieve the "Performance" described above, the experimental setup must minimize artifacts, particularly water interference which absorbs near 1640 cm⁻¹.

Protocol: KBr Pellet Transmission Method

Objective: Obtain high-resolution spectra of solid-state quinolones without hydration interference.

  • Sample Preparation:

    • Mix 1–2 mg of the quinolone sample with ~200 mg of spectroscopic grade Potassium Bromide (KBr).

    • Critical Step: Dry the KBr powder at 110°C for 2 hours prior to use to remove hygroscopic water. Water bands at ~1640 cm⁻¹ can mask the ring carbonyl peak.

  • Grinding:

    • Grind the mixture in an agate mortar until a fine, uniform powder is achieved. Avoid over-grinding which can induce lattice defects or polymorphic shifts.

  • Pellet Formation:

    • Press the powder under vacuum (to remove trapped air/moisture) at 8–10 tons of pressure for 2–5 minutes.

    • The resulting pellet should be transparent.

  • Acquisition:

    • Resolution: 2 cm⁻¹ or 4 cm⁻¹.

    • Scans: Minimum 32 scans to improve Signal-to-Noise ratio.

    • Background: Collect a background spectrum of the empty sample holder (or pure KBr pellet) immediately before the sample.

  • Validation:

    • Check for the O-H stretch at >3000 cm⁻¹.[1] If it is broad and shapeless, the sample may be wet. If it shows distinct structure (e.g., ~3500 cm⁻¹), it indicates specific intermolecular H-bonding or crystalline hydrates typical of fluoroquinolones (e.g., Ciprofloxacin HCl monohydrate).

References

  • National Institute of Technology, Rourkela. (2011). Characterization of Mucoadhesive Ciprofloxacin Suspensions by Fourier Transform Infrared Spectroscopy. [Link]

  • Sultan, M. A., et al. (2025).[2] Synthesis, Spectroscopic Characterization, and Theoretical Investigation of a Cobalt (II)-Ciprofloxacin Complex. ResearchGate. [Link]

  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. [Link]

  • Pandey, S., et al. (2012). FTIR Spectroscopy: A Tool for Quantitative Analysis of Ciprofloxacin in Tablets. Indian Journal of Pharmaceutical Sciences. [Link]

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]

Sources

Elemental analysis standards for brominated fluoro-quinolones

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Standards & Methodologies

Executive Summary

In the development of novel antimicrobial agents, specifically brominated fluoroquinolones (e.g., next-generation analogs of moxifloxacin or ciprofloxacin), establishing the empirical formula with high precision is a critical milestone. Standard elemental analysis (CHN) is insufficient due to the presence of dual halogens (Fluorine and Bromine) which interfere with standard combustion catalysts and detection methods.

This guide compares the performance of Certified Mixed-Halogen Organic Reference Materials (CRMs) utilized in Automated Combustion Ion Chromatography (CIC) against traditional alternatives (Schöniger Flask Titration and ICP-MS). We demonstrate that matrix-matched organic CRMs are essential for validating the recovery of simultaneously present halogens, ensuring the scientific integrity of the empirical formula determination.

Part 1: The Challenge – Dual Halogen Interference

Brominated fluoroquinolones present a unique "Halogen Masking" challenge in elemental analysis:

  • Combustion Resistance: The high bond energy of the C-F bond (approx. 485 kJ/mol) requires extreme temperatures (>1000°C) for complete mineralization. Incomplete combustion leads to low Fluorine recovery.

  • Chemical Interference: In standard CHNS analyzers, Fluorine forms HF, which attacks silica combustion tubes, while Bromine can form volatile diatomic

    
     or difficult-to-trap oxy-bromides.
    
  • Stoichiometric Validation: To confirm the addition of a bromine substituent to a fluoroquinolone core, the molar ratio of F:Br must be determined with <0.3% error.

Part 2: Comparative Analysis of Standards & Methods

We compare the "Product" approach (Method A : Automated CIC with Mixed-Halogen Organic CRMs) against two industry alternatives.

The Contenders
FeatureMethod A (The Product Approach) Method B (Traditional) Method C (Proxy)
Technique Automated Combustion IC (CIC) Schöniger Oxygen Flask ICP-MS / ICP-OES
Standard Type Mixed-Halogen Organic CRM (e.g., 4-Bromo-3-fluorobenzoic acid)Inorganic Salts (NaF, KBr) + Universal Organic (Sulfanilamide)Single Element Standards (Inorganic Br, F)
Matrix Match High (Simulates C-X bond breakage)Low (Salts are already ionized)Low (Requires liquid digestion)
Detection Conductivity (Simultaneous F/Cl/Br/S)Titration / ISE (Sequential)Mass Spec / Emission
Throughput High (Automated)Low (Manual)Medium
Performance Data: Recovery & Precision

Data represents a comparative study of a brominated fluoroquinolone analog (


, MW ~436.28).[1]
MetricMethod A (CIC + Organic CRM) Method B (Flask + Titration) Method C (ICP-MS)
Fluorine Recovery 99.8% ± 0.4% 92.5% ± 3.1%N/A (High Ionization Potential)
Bromine Recovery 100.2% ± 0.5% 96.0% ± 2.5%98.5% ± 1.2%
Sample Required 10–20 mg >50 mg (per element)50–100 mg
Interference Resolved via IC ColumnHigh (F masks Br endpoint)Polyatomic interferences on F
Suitability Gold Standard for Empirical Formula Legacy / Rough EstimationTrace Impurities Only

Critical Insight: Method B fails to achieve the <0.4% precision required for publication-grade characterization because the manual combustion often yields incomplete F recovery. Method C is excellent for Bromine but fails for Fluorine due to its high ionization energy (17.4 eV), making it invisible to standard ICP-MS plasma.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Simultaneous determination of F and Br in a solid pharmaceutical intermediate using Automated CIC.

1. System Setup & Calibration
  • Instrument: Metrohm Combustion IC or Thermo Fisher CIC System.

  • Combustion: Ceramic tube at 1050°C (Quartz is unsuitable due to HF etching).

  • Absorber Solution: 100 ppm

    
     in Ultrapure Water (to reduce 
    
    
    
    to
    
    
    ).
  • Calibration:

    • Step 1: Construct a 5-point curve using ISO 17034 Inorganic Standards (NaF, KBr) for detector linearity.

    • Step 2 (System Suitability): Analyze a Mixed-Halogen Organic CRM (e.g., 4-Bromo-3-fluorobenzoic acid). Pass Criteria: Recovery 98.0–102.0%.

2. Sample Analysis Workflow
  • Weighing: Weigh 10.0 mg of the brominated fluoroquinolone into a ceramic boat. Cover with

    
     powder (combustion promoter).
    
  • Pyrohydrolysis: Introduce sample into the furnace under

    
     flow with humidification.
    
    • Reaction:

      
      
      
  • Absorption: Gas stream passes into the absorption module.[2]

    
     ensures complete reduction of bromine species.
    
  • Separation: Inject 20 µL of absorption solution onto an Anion Exchange Column (e.g., Metrosep A Supp 5).

  • Detection: Suppressed Conductivity Detection.

3. Data Processing

Calculate the % w/w of F and Br. Compare the molar ratio to the theoretical value.

  • Validation Check: If Carbon recovery (measured via IR detector in parallel) is <99.5%, reject the Halogen data (indicates incomplete combustion).

Part 4: Visualization of Workflows
Diagram 1: Automated CIC Workflow for Halogenated Organics

This diagram illustrates the critical "Loop" where the Organic CRM validates the combustion efficiency, a step missing in traditional methods.

CIC_Workflow Sample Sample (Brominated FQ) + WO3 Promoter Furnace Pyrohydrolytic Combustion (1050°C, Ar/O2/H2O) Sample->Furnace Solid Injection Absorber Gas Absorption Unit (H2O2 Solution) Furnace->Absorber Gaseous HF, HBr, CO2 IC_Unit Ion Chromatography (Anion Exchange) Absorber->IC_Unit Liquid Injection Detector Conductivity Detector (F- and Br- Peaks) IC_Unit->Detector Separation CRM Organic CRM Check (System Suitability) Detector->CRM Pass/Fail Criteria CRM->Furnace Daily Validation

Caption: Figure 1. Automated Combustion Ion Chromatography (CIC) pathway.[2][3][4] The Organic CRM step (grey) is mandatory to validate the pyrolytic conversion of C-X bonds to inorganic halides.

Diagram 2: Standard Selection Decision Matrix

How to choose the right standard based on the development phase.

Selection_Matrix Start Start: Select Standard for Brominated Fluoroquinolone Phase Development Phase? Start->Phase Discovery Early Discovery (Rough Purity) Phase->Discovery Non-GLP GMP GMP / IND Submission (Empirical Formula) Phase->GMP Strict Regs Method_B Method B: Flask Combustion Std: NaF/KBr Salts Discovery->Method_B Method_A Method A: Automated CIC Std: Matrix-Matched Organic CRM GMP->Method_A Result_B Result: Approx %F, %Br (Risk: Low F recovery) Method_B->Result_B Result_A Result: Precise Empirical Formula (Validated Stoichiometry) Method_A->Result_A

Caption: Figure 2. Decision matrix for selecting analytical standards. GMP validation requires organic CRMs (Method A) to prove complete combustion of the fluoro-organic matrix.

References
  • United States Pharmacopeia (USP). (2023). General Chapter <731> Loss on Drying and Elemental Impurities. USP-NF.

  • Thermo Fisher Scientific. (2012). Determination of the Total Sulfur, Chlorine, Bromine, and Fluorine Contents of Solid Samples. Application Note.

  • Analytik Jena. (2020). Sample digestion for the determination of fluorine, chlorine, bromine and sulfur in solids. Application Note.

  • Maik Hann et al. (2012). Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography. Journal of Chromatographic Science.

  • Metrohm AG. (2021). Combustion Ion Chromatography - Automated determination of halogens and sulfur. Brochure.

  • European Commission. (2007). ERM-EC681k, Polyethylene (low density) - Elements. Certified Reference Material Data Sheet.

Sources

Validation of 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one Synthesis Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide validates the synthetic accessibility of 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one , a critical scaffold for medicinal chemistry programs targeting kinase inhibition and antimalarial therapeutics. The presence of a strongly electron-withdrawing trifluoromethyl group (-CF


) at C5 and a bulky bromine atom at C8 imposes specific electronic and steric constraints that dictate the choice of synthetic strategy.

Our analysis confirms the Gould-Jacobs reaction as the primary, validated route for scale-up, offering predictable regiochemistry and robust yields despite the deactivated nature of the aniline precursor. This guide compares this "Gold Standard" approach against the Conrad-Limpach and Eaton’s Reagent methodologies, providing experimental protocols, yield expectations, and mechanistic insights.

Retrosynthetic Analysis & Regiochemistry

The synthesis hinges on the cyclization of 2-Bromo-5-(trifluoromethyl)aniline . The regiochemical outcome is unambiguous due to the blocking effect of the bromine atom at the C2 position of the aniline ring.

  • Precursor: 2-Bromo-5-(trifluoromethyl)aniline (CAS: 454-79-5).

  • Cyclization Site: The ring closure must occur at the C6 position of the aniline (ortho to the amine), which corresponds to the C4a/C5 fusion point in the quinoline, placing the -CF

    
     group at C5 and the -Br at C8.
    

Retrosynthesis Target 8-Bromo-5-(trifluoromethyl) quinolin-4(1H)-one (Target Scaffold) Intermediate Ethyl 8-bromo-4-oxo-5-(trifluoromethyl) -1,4-dihydroquinoline-3-carboxylate (Cyclized Intermediate) Target->Intermediate Hydrolysis & Decarboxylation Precursor 2-Bromo-5-(trifluoromethyl)aniline + Diethyl ethoxymethylenemalonate Intermediate->Precursor Gould-Jacobs Cyclization (250°C)

Figure 1: Retrosynthetic logic confirming the origin of the 5,8-substitution pattern.

Primary Route: The Gould-Jacobs Protocol

Status: Industrial Standard | Scalability: High | Reliability: High

The Gould-Jacobs reaction is the most robust method for this substrate. The electron-withdrawing -CF


 group deactivates the aromatic ring, making the thermal cyclization step the rate-determining bottleneck. High temperatures (250°C) in a high-boiling solvent (Dowtherm A or Diphenyl ether) are required to overcome the activation energy.
Detailed Experimental Workflow
Step 1: Condensation [1][2][3]
  • Reagents: 2-Bromo-5-(trifluoromethyl)aniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME, 1.1 eq).

  • Conditions: Heat neat or in toluene at 110–120°C for 2–4 hours.

  • Mechanism: Addition-elimination reaction releasing ethanol.

  • Observation: Formation of a solid precipitate (anilidomethylenemalonate) upon cooling.

  • Validation: LCMS should show mass [M+H]+ corresponding to the enamine intermediate.

Step 2: Thermal Cyclization (Critical Step)
  • Reagents: Diphenyl ether (Dowtherm A).

  • Protocol:

    • Pre-heat diphenyl ether to 250–260°C (reflux).

    • Add the intermediate from Step 1 portion-wise or as a hot solution to maintain temperature.

    • Stir for 30–60 minutes. The high temperature is non-negotiable due to the -CF

      
       deactivation.
      
    • Workup: Cool to ~80°C and dilute with hexane/ethanol to precipitate the cyclized ester.

  • Yield Expectation: 60–75%. (Lower than non-fluorinated analogs due to electronic deactivation).

Step 3: Hydrolysis & Decarboxylation
  • Hydrolysis: Reflux the ester in 10% NaOH (aq) for 2 hours. Acidify with HCl to precipitate the 3-carboxylic acid intermediate (CAS 1065093-69-7).

  • Decarboxylation: Heat the dry carboxylic acid in quinoline with a catalytic amount of Copper powder at 220°C until CO

    
     evolution ceases.
    
  • Purification: Pour into dilute HCl, filter, and recrystallize from DMF/Ethanol.

GouldJacobs Start Start: 2-Br-5-CF3-Aniline Condensation Condensation (110°C, -EtOH) Start->Condensation + EMME Cyclization Thermal Cyclization (Ph2O, 250°C) Condensation->Cyclization Anilido-malonate Hydrolysis Saponification (NaOH, Reflux) Cyclization->Hydrolysis 3-COOEt Ester Decarb Decarboxylation (Cu, 220°C) Hydrolysis->Decarb 3-COOH Acid Product Final Product: 8-Br-5-CF3-Quinolone Decarb->Product -CO2

Figure 2: Step-by-step workflow for the Gould-Jacobs synthesis.

Alternative Route: Acid-Mediated Cyclization (Eaton's Reagent)

Status: Modern Alternative | Scalability: Moderate | Safety: Improved (Lower Temp)

For labs lacking high-temperature reactors, acid-mediated cyclization using Eaton’s Reagent (7.7 wt% P


O

in methanesulfonic acid) or Polyphosphoric Acid (PPA) is a viable alternative.
  • Mechanism: Acid-catalyzed intramolecular Friedel-Crafts acylation.

  • Protocol:

    • Dissolve the condensation intermediate (from Step 1 above) in Eaton’s Reagent.

    • Heat to 90–120°C for 4–8 hours.

    • Quench into ice water.

  • Pros: Avoids the hazards of boiling diphenyl ether (250°C).

  • Cons: The strongly deactivated ring (due to -CF

    
    ) makes Friedel-Crafts difficult. Yields are typically 10–20% lower than the thermal route for this specific electron-deficient substrate.
    

Comparative Validation Analysis

The following table contrasts the performance of the validated routes based on experimental data from analogous electron-deficient quinolone syntheses.

FeatureGould-Jacobs (Thermal)Eaton's Reagent (Acid)Conrad-Limpach
Overall Yield High (50-65%) Moderate (35-50%)Low (<30%)
Purity Profile High (Crystallizable intermediates)Moderate (Tarry byproducts common)Low (Complex mixture)
Reaction Temp Extreme (250°C)Moderate (90-120°C)High (250°C)
Regioselectivity Excellent (100% 8-Br isomer) GoodVariable
Scalability Proven (kg scale)Difficult (Viscous acid waste)Poor
Suitability for -CF3 Best Challenging (Deactivated ring)Poor

Analytical Validation Criteria

To validate the successful synthesis of 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one , the following analytical signatures must be met:

  • 1H NMR (DMSO-d6):

    • H-2 (Vinylic): Singlet/Doublet around

      
       7.9–8.1 ppm (characteristic of quinolone C2).
      
    • Aromatic Protons: Two doublets (ortho-coupling) for H-6 and H-7. H-6 will be deshielded by the adjacent -CF

      
      .
      
    • NH: Broad singlet around

      
       11.5–12.5 ppm.
      
  • 19F NMR: Single peak around

    
     -60 ppm (characteristic of Ar-CF
    
    
    
    ).
  • Mass Spectrometry: [M+H]

    
     = 292/294 (1:1 isotopic pattern for Br).
    

References

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Price, C. C., & Roberts, R. M. (1946). "The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester."[2] Journal of the American Chemical Society, 68(7), 1204–1208. Link

  • BenchChem Technical Guide. (2025). "An In-depth Technical Guide to the Formation of 2-Bromo-5-(trifluoromethyl)aniline." Link

  • PubChem Compound Summary. "8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one" (Isomer/Analog Data). Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.